molecular formula C2H4N4 B106234 2-Methyltetrazole CAS No. 16681-78-0

2-Methyltetrazole

Cat. No.: B106234
CAS No.: 16681-78-0
M. Wt: 84.08 g/mol
InChI Key: VRESBNUEIKZECD-UHFFFAOYSA-N
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Description

2-Methyltetrazole is a useful research compound. Its molecular formula is C2H4N4 and its molecular weight is 84.08 g/mol. The purity is usually 95%.
The exact mass of the compound 2H-Tetrazole, 2-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyltetrazole
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H4N4/c1-6-4-2-3-5-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRESBNUEIKZECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168196
Record name 2H-Tetrazole, 2-methyl-
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Molecular Weight

84.08 g/mol
Source PubChem
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CAS No.

16681-78-0
Record name 2-Methyl-2H-tetrazole
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Record name 2H-Tetrazole, 2-methyl-
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Record name 2H-Tetrazole, 2-methyl-
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Record name 2-methyl-2H-1,2,3,4-tetrazole
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Foundational & Exploratory

2-Methyltetrazole fundamental chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Chemical Properties of 2-Methyltetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS RN: 16681-78-0) is a five-membered heterocyclic compound distinguished by its high nitrogen content and its role as a crucial structural motif in medicinal chemistry and materials science. As a methylated derivative of tetrazole, it exists as one of two primary regioisomers, with the methyl group affixed to the N2 position of the ring. This seemingly subtle structural feature imparts distinct physicochemical, spectroscopic, and reactivity profiles compared to its 1-methyl counterpart, influencing its utility and behavior. This guide provides a comprehensive overview of the core chemical properties of this compound, synthesizing data on its structure, synthesis, reactivity, and spectral characteristics. It is intended to serve as a foundational resource for professionals leveraging this molecule in complex synthetic and developmental pipelines.

Molecular Identity and Isomerism

This compound is an organic compound with the chemical formula C₂H₄N₄.[1] Its structure consists of a planar, aromatic five-membered ring containing four nitrogen atoms and one carbon atom, with a methyl group substituted at the N2 position.[2] The molar mass of the compound is 84.08 g/mol .[2][3]

A critical aspect of tetrazole chemistry is the potential for regioisomerism upon N-alkylation. The methylation of tetrazole can yield either 1-methyltetrazole or this compound. These are not tautomers but distinct, separable compounds with different properties. The positioning of the methyl group significantly alters the electronic distribution within the ring, impacting everything from boiling point to biological activity.[4]

synthesis_workflow start Starting Materials (e.g., 5-Substituted-1H-tetrazole, Methylating Agent like CH₃I) reaction Alkylation Reaction (Base, Solvent) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup separation Isomer Separation (Chromatography, Crystallization) workup->separation product1 Product: 1-Methyl Isomer separation->product1 Isomer 1 product2 Product: 2-Methyl Isomer separation->product2 Isomer 2 analysis Characterization (NMR, MS, IR) product2->analysis

Figure 2. Generalized workflow for the synthesis and isolation of this compound isomers.
Reactivity and Thermal Stability

The tetrazole ring is aromatic and generally stable under many reaction conditions. However, its exceptionally high nitrogen content and positive enthalpy of formation make it an energetic material. [5]

  • Thermal Decomposition : this compound is stable at room temperature but can decompose explosively upon heating or under high pressure. [1][6][7]This property is leveraged in the design of gas generators and propellants but requires stringent safety protocols in a laboratory setting. [8]The decomposition primarily yields molecular nitrogen, a thermodynamically highly stable product. [9]* Chemical Reactivity : The ring is generally resistant to oxidation and reduction, though the specific reactivity depends on other substituents. The nitrogen atoms are basic, but less so than in simpler amines due to the delocalization of lone pairs within the aromatic system.

Spectroscopic Characterization

Differentiating between the 1-methyl and 2-methyl isomers is a common challenge, and spectroscopic methods, particularly NMR, are indispensable.

Table 3: Key Spectroscopic Features for this compound
TechniqueFeatureExpected ObservationRationale / Comments
¹H NMR Methyl Protons (-CH₃)Singlet, ~4.3 ppmThe chemical shift is influenced by the electronic environment of the N2 position.
Ring Proton (-CH)Singlet, ~8.5 ppmThe proton at the C5 position of the aromatic ring.
¹³C NMR Methyl Carbon (-CH₃)~40 ppmTypical range for a methyl group attached to a nitrogen in a heteroaromatic system.
Ring Carbon (C5)~143 ppmKey Diagnostic Peak : The C5 chemical shift in 2-substituted isomers is significantly downfield compared to 1-substituted isomers (~10 ppm difference), providing a clear marker for identification. [10]
IR Spectroscopy C-H stretching~3000-3150 cm⁻¹Aromatic C-H stretch from the ring proton.
N=N, C=N stretching~1400-1600 cm⁻¹Ring stretching vibrations.
Mass Spectrometry Molecular Ion (M⁺)m/z = 84Corresponds to the molecular weight of C₂H₄N₄.

Experimental Protocol: NMR Sample Preparation

  • Solvent Selection : Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard (Optional) : If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS). For routine characterization, the residual solvent peak can be used for referencing.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra. A DEPT-135 or APT experiment can be run to confirm the identity of the CH and CH₃ signals.

  • Analysis : Compare the observed chemical shifts with reference data, paying close attention to the C5 carbon shift to confirm the 2-methyl substitution pattern. [10]

Applications and Relevance

The fundamental properties of this compound directly inform its primary applications in drug discovery and materials science.

applications core This compound prop1 Bioisostere of Carboxylic Acid core->prop1 prop2 Metabolic Stability core->prop2 prop3 High Nitrogen Content (Energetic Nature) core->prop3 prop4 Planar, Aromatic Scaffold core->prop4 app1 Drug Development (e.g., Antihypertensives, Anticonvulsants) prop1->app1 prop2->app1 app2 Energetic Materials (Fuels, Explosives, Gas Generants) prop3->app2 prop4->app1

Figure 3. Relationship between core properties and major applications of this compound.
  • Medicinal Chemistry : The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group. [8][11]Replacing a carboxylic acid with a tetrazole can improve a drug candidate's metabolic stability, lipophilicity, and cell membrane permeability, enhancing its pharmacokinetic profile. [8]this compound serves as an intermediate in the synthesis of pharmaceuticals such as antiepileptics, sleeping pills, and antidepressants. [1][6]The specific 2-substitution can be crucial for achieving the correct geometry to bind to a biological target. [4]* Materials Science : Due to its high nitrogen content and energetic decomposition, this compound and its derivatives are investigated for use in high-energy materials, including fuels and explosives. [1][6]

Safety and Handling

This compound is a hazardous chemical that requires careful handling to mitigate risks. Personnel must be trained and equipped with appropriate personal protective equipment (PPE).

Table 4: GHS Hazard Information
Pictogram(s)Hazard ClassHazard Statement



Explosive; Flammable Liquid; Skin Irritant; Eye Irritant; STOT SE 3H201 : Explosive; mass explosion hazard. [2][12]H226 : Flammable liquid and vapour. [2]H315 : Causes skin irritation. [2]H319 : Causes serious eye irritation. [2]H335 : May cause respiratory irritation. [2]

Handling Protocols:

  • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood. [13]Use explosion-proof electrical and lighting equipment. [13]* Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat. [1][13]* Conditions to Avoid : Keep away from heat, sparks, open flames, and other ignition sources. [13]Do not subject to grinding, shock, or friction. [13]* Storage : Store in a cool, well-ventilated place, away from incompatible materials and combustible materials. [13][7]Keep the container tightly closed. [13]* Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [13]

References

  • ChemBK. (2024). This compound. Retrieved from ChemBK. [Link]

  • PubChem. (n.d.). 2-methyl-2H-1,2,3,4-tetrazole. Retrieved from National Center for Biotechnology Information. [Link]

  • ChemBK. (2024). 2-methyl-2H-tetrazole. Retrieved from ChemBK. [Link]

  • Cheméo. (n.d.). 2H-Tetrazole, 2-methyl-. Retrieved from Cheméo. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. Retrieved from Organic Chemistry Portal. [Link]

  • Beilstein J. Org. Chem. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from Beilstein Journal of Organic Chemistry. [Link]

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  • Russian Chemical Reviews. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Retrieved from Turpion. [Link]

  • ResearchGate. (2024). (PDF) Decomposition products of tetrazoles. Retrieved from ResearchGate. [Link]

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A Technical Guide to 2-Methyltetrazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyltetrazole is a heterocyclic organic compound that has garnered significant attention within the scientific community. As a methylated derivative of tetrazole, it belongs to a class of compounds renowned for their high nitrogen content and versatile chemical properties. This guide provides an in-depth exploration of this compound, covering its fundamental chemical identity, physicochemical properties, synthetic methodologies, key applications, and critical safety protocols. For researchers, particularly in medicinal chemistry and materials science, understanding the nuances of this molecule is paramount for its effective utilization as a synthetic intermediate and functional moiety. Its role as a stable, non-acidic bioisostere for carboxylic acid groups, for instance, makes it a valuable building block in the design of novel therapeutic agents.[1]

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. This compound is registered under CAS Number 16681-78-0 .[2][3][4][5] The structure is characterized by a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, with a methyl group covalently bonded to the nitrogen atom at the second position (N2). This specific substitution pattern distinguishes it from its constitutional isomer, 1-methyltetrazole.

IdentifierValueSource
CAS Number 16681-78-0[2][3][4][5]
Molecular Formula C₂H₄N₄[2][3][4][5][6]
Molecular Weight 84.08 g/mol [2][3][5]
IUPAC Name 2-methyl-2H-tetrazole[4][5]
SMILES CN1N=CN=N1[5]
InChIKey VRESBNUEIKZECD-UHFFFAOYSA-N[4][5]
Structural Representation

The diagram below illustrates the atomic connectivity and arrangement of this compound.

Caption: Chemical structure of 2-Methyl-2H-tetrazole.

Physicochemical Properties

This compound is a colorless crystalline solid at room temperature.[6] Its physical and chemical properties are critical for determining appropriate reaction conditions, purification methods, and storage requirements.

PropertyValueUnit
Appearance Colorless Crystalline Solid-
Melting Point 9 - 10°C
Boiling Point 171.3 (at 760 mmHg)°C
Density 1.4g/cm³
Flash Point 57.4°C
Vapor Pressure 1.41 (at 25 °C)mmHg

Sources:[2][3][6]

Synthesis and Mechanistic Insights

The Challenge of Regioselectivity

A primary challenge in the synthesis of N-substituted tetrazoles is controlling the regioselectivity of the substitution. The direct alkylation of the parent tetrazole ring with a methylating agent typically yields a mixture of the N1 and N2 isomers (1-methyltetrazole and this compound). The ratio of these products is highly dependent on reaction conditions, including the choice of solvent, base, and methylating agent. The underlying causality relates to the electronic and steric environment of the nitrogen atoms within the tetrazole anion, with different conditions favoring attack at one nitrogen over the other.

Synthetic Strategy: Alkylation of Tetrazole

A common and practical approach involves the direct methylation of tetrazole followed by the separation of the resulting isomers.

SynthesisWorkflow Tetrazole Tetrazole Reaction Alkylation Reaction (Base, Solvent) Tetrazole->Reaction MethylatingAgent Methylating Agent (e.g., (CH₃)₂SO₄) MethylatingAgent->Reaction ProductMixture Isomeric Mixture Reaction->ProductMixture Separation Chromatographic Separation ProductMixture->Separation Product_2MT This compound (Desired Product) Byproduct_1MT 1-Methyltetrazole (Byproduct) Separation->Product_2MT Separation->Byproduct_1MT

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Methylation of Tetrazole

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and safety assessments.

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve tetrazole (1.0 eq) in a suitable solvent (e.g., acetone or acetonitrile).

  • Deprotonation: Add a base (e.g., anhydrous potassium carbonate, 1.1 eq) to the solution and stir the suspension at room temperature for 30 minutes to form the tetrazolate anion. The choice of a heterogeneous base like K₂CO₃ can favor the formation of the N2 isomer.

  • Methylation: Cool the mixture in an ice bath. Slowly add the methylating agent (e.g., dimethyl sulfate, 1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • Causality: The slow, cooled addition is crucial to control the exothermic reaction and minimize side reactions. Dimethyl sulfate is a potent and cost-effective methylating agent, but it is highly toxic and must be handled with extreme care.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Filter the solid base from the reaction mixture. Concentrate the filtrate under reduced pressure to obtain the crude product, which will be a mixture of 1-methyl and 2-methyl isomers.

  • Purification: Separate the isomers using column chromatography on silica gel. The difference in polarity between the two isomers (this compound is generally less polar than 1-methyltetrazole) allows for their effective separation.

  • Characterization: Confirm the identity and purity of the this compound fraction using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Research and Development

Pharmaceutical Intermediate

This compound is a valuable intermediate in the synthesis of various pharmaceuticals. It serves as a metabolically stable bioisostere for carboxylic acids, improving the pharmacokinetic profile of drug candidates by enhancing properties like membrane permeability and metabolic resistance. It has been identified as a key structural component in intermediates for antiepileptic drugs, antidepressants, and sleeping pills.[6] Its incorporation into angiotensin II receptor antagonists highlights its significance in cardiovascular drug discovery.[1]

High-Energy Materials

With a high nitrogen content (66.6% by mass) and a positive enthalpy of formation, this compound and its derivatives are investigated for applications as high-energy materials.[6] These properties can lead to a rapid release of nitrogen gas upon decomposition, making them suitable for use as gas generants in applications like automotive airbags or as components in environmentally friendly propellants and explosives.[6]

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols. It is classified as explosive, flammable, and an irritant.[5][7]

Hazard ClassGHS CodeDescription
Explosive H201Explosive; mass explosion hazard
Flammable Liquid H226Flammable liquid and vapor
Skin Irritation H315Causes skin irritation
Eye Irritation H319Causes serious eye irritation
Respiratory Irritation H335May cause respiratory irritation

Sources:[5][7][8]

Safe Handling Protocol
  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[9] Use explosion-proof electrical equipment.[7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[7][9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9] Store away from heat, sparks, open flames, and other ignition sources.[7][10] Do not subject to grinding, shock, or friction.[7]

  • Fire Safety: In case of fire, there is a significant explosion risk. Evacuate the area and fight the fire remotely if possible. Use dry sand, dry chemical, or alcohol-resistant foam as extinguishing agents.[10]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a compound of considerable scientific interest, defined by its unique structure and versatile reactivity. While its synthesis requires careful control of regioselectivity and its handling demands stringent safety measures due to its explosive and flammable nature, its utility as a key intermediate in pharmaceuticals and advanced materials is well-established. This guide provides the foundational knowledge for researchers to safely and effectively leverage the properties of this compound in their development endeavors.

References

  • This compound - ChemBK. (2024-04-09). ChemBK. [Link]

  • 2H-Tetrazole, 2-methyl-. NIST WebBook. [Link]

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  • 2-methyl-2h-tetrazole (C2H4N4). PubChemLite. [Link]

  • 2-Methyl-5-[(2-methylphenoxy)methyl]tetrazole. PubChem. [Link]

  • Synthesis of 2H-tetrazoles. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2022-06-26). MDPI. [Link]

  • Synthesis and characterization of 2-methyl-5-vinyltetrazole. ResearchGate. [Link]

  • Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.

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The Advent of a Key Heterocycle: A Technical History of 2-Methyltetrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Chemical Researchers and Drug Development Professionals

Abstract

The 2-methyltetrazole moiety is a critical structural motif in contemporary medicinal chemistry and materials science, valued for its unique physicochemical properties as a metabolically stable bioisostere of amide and carboxyl groups.[1] Its synthesis, however, is fundamentally linked to the persistent challenge of regioselectivity in the alkylation of the ambident tetrazolate anion. This guide provides a comprehensive technical overview of the discovery and historical evolution of this compound synthesis. It traces the journey from early, non-selective methylation attempts, which yielded isomeric mixtures, to the development of sophisticated, regioselective methodologies that favor the desired N2-alkylation. We will explore the mechanistic underpinnings of these synthetic strategies, provide detailed experimental protocols for seminal methods, and present comparative data to inform modern synthetic design.

The Genesis of N-Substituted Tetrazoles: An Ambiguous Beginning

The story of this compound begins not with its own discovery, but with the broader challenge of N-alkylation on the parent tetrazole ring. Following the first synthesis of a tetrazole derivative by J. A. Bladin in 1885, early 20th-century chemists began to explore the reactivity of the tetrazole core.[2][3] The parent 1H-tetrazole exists in tautomeric equilibrium with the 2H-form, and upon deprotonation under basic conditions, it forms a resonance-stabilized tetrazolate anion. This anion is an ambident nucleophile, with electron density distributed across the N1-N2-N3 and N4-C5-N1 portions of the ring, presenting two potential sites for electrophilic attack (N1/N4 and N2/N3).[4]

The earliest attempts to methylate 1H-tetrazole were not documented with the precision of modern chemistry, and the initial synthesis of this compound was likely unintentional—a component in an inseparable mixture. Classic alkylating agents, such as methyl iodide and dimethyl sulfate, when reacted with tetrazole salts, invariably produce a mixture of 1-methyl-1H-tetrazole and 2-methyl-2H-tetrazole.[5][6] The separation of these isomers was a significant challenge for early researchers, hindering the isolation and definitive characterization of pure this compound.

The use of diazomethane, another classical methylating agent for acidic protons, presented the same fundamental problem, yielding mixtures of both N1 and N2 methylated isomers.[7] These early, non-selective methods defined the central problem in this compound synthesis for decades: how to control the site of methylation on a seemingly symmetric anionic ring.

Caption: The ambident nature of the tetrazolate anion leads to isomeric products upon alkylation.

The Evolution of Synthetic Control: Key Methodologies

The history of this compound synthesis is a story of increasing sophistication in controlling the N1 versus N2 regioselectivity. Below are the pivotal methods that have defined this field.

Classical Non-Selective Alkylation: The Brute-Force Approach

The most direct and historically earliest method for preparing methyltetrazoles is the reaction of a tetrazole salt with a simple methylating agent.

Causality Behind Experimental Choices:

  • Base: A base (e.g., NaOH, K₂CO₃, or an amine) is required to deprotonate the acidic N-H of the tetrazole ring (pKa ≈ 4.9), generating the more nucleophilic tetrazolate anion.[6]

  • Methylating Agent: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are potent electrophiles, readily undergoing Sₙ2 reactions. Their high reactivity made them obvious choices for early investigations.[8]

  • Solvent: Polar aprotic solvents like acetone or DMF are typically used to dissolve the tetrazole salt and facilitate the Sₙ2 reaction.

The primary drawback of this method is the lack of regioselectivity. The reaction typically yields a roughly 1:1 mixture of 1-methyl and 2-methyl isomers, necessitating challenging separation by fractional distillation or chromatography.[9]

Protocol 1: Classical Methylation with Dimethyl Sulfate

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1H-tetrazole (1.0 eq) in acetone (approx. 10 mL per gram of tetrazole).

  • Add finely powdered anhydrous sodium bicarbonate (2.0 eq) or another suitable base to the suspension.[10]

  • Methylation: While stirring vigorously, add dimethyl sulfate (1.2 eq) dropwise to the mixture. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle only in a fume hood with appropriate personal protective equipment.[8][10]

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction's progress by TLC or GC analysis.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

  • Purification: The resulting crude oil, a mixture of 1-methyl- and this compound, must be separated. This can be achieved by careful fractional distillation under vacuum or by column chromatography on silica gel.

The Advent of Regioselectivity: Acid-Catalyzed Alkylation

A significant breakthrough in the selective synthesis of 2-alkyltetrazoles came with the discovery of acid-catalyzed alkylation. This method circumvents the formation of the ambident anion by performing the reaction under strongly acidic conditions.

Causality Behind Experimental Choices:

  • Acidic Medium: In a strong acid like concentrated sulfuric acid, the tetrazole ring is protonated. Quantum-chemical calculations and kinetic studies have shown that this protonation occurs preferentially at the N4 position.[4]

  • Electrophile Generation: The strong acid also serves to generate a carbocation from a suitable precursor, such as a secondary or tertiary alcohol (e.g., isopropanol or tert-butanol).

  • Regioselectivity: The exceptional N2-regioselectivity arises from the electrophilic attack on the protonated tetrazole. The positive charge on the protonated ring directs the incoming electrophile to the N2 position, which is sterically more accessible and electronically favored in the protonated state. This mechanism avoids the ambident anion intermediate altogether, leading to almost exclusive formation of the 2-substituted product.[4]

Protocol 2: Regioselective N2-Alkylation using an Alcohol in Acid (Note: This is a general protocol for N2-alkylation; for methylation, methanol can be used, though the reaction is most efficient with alcohols that form stable carbocations.)

  • Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, cautiously add 1H-tetrazole (1.0 eq) to concentrated (95-98%) sulfuric acid.

  • Addition of Alcohol: While maintaining the low temperature, slowly add methanol (1.5-2.0 eq) to the solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is often rapid.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization & Extraction: Neutralize the cold aqueous solution with a strong base (e.g., concentrated NaOH or NH₄OH) to pH 7-8. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound, which can be further purified by distillation.

Modern & Greener Approaches: Methylation with Dimethyl Carbonate (DMC)

Reflecting the principles of green chemistry, recent methodologies have focused on replacing toxic and hazardous reagents. Dimethyl carbonate (DMC) has emerged as an environmentally benign alternative to methyl halides and dimethyl sulfate.[11][12]

Causality Behind Experimental Choices:

  • Green Reagent: DMC is non-toxic, biodegradable, and has a high boiling point, making it a safer solvent and reagent. The only byproduct of its methylation reaction is methanol, which can often be recycled.[11]

  • Catalyst: The reaction requires a catalyst to activate the DMC. Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO) have proven effective.[13]

  • Mechanism: The proposed mechanism involves activation of DMC by the base, followed by nucleophilic attack by the tetrazolate anion. This is often followed by a thermally induced rearrangement of an intermediate tetrazole carbamate to yield the methylated products and CO₂.[13] While greener, this method still typically produces a mixture of N1 and N2 isomers, though the ratio can be influenced by the choice of catalyst and reaction conditions.

Synthesis_Evolution Start 1H-Tetrazole Method1 Classical Alkylation (e.g., CH₃I, (CH₃)₂SO₄) + Base Start->Method1 Early 20th Century Method2 Acid-Catalyzed Alkylation (e.g., CH₃OH) + H₂SO₄ Start->Method2 Mid-20th Century (Regioselective) Method3 Green Methylation (DMC) + Catalyst (DABCO) Start->Method3 Late 20th-Early 21st Century (Green Chemistry) Mixture Mixture of 1-Methyltetrazole & This compound Method1->Mixture Product This compound (High Purity) Method2->Product High N2 Selectivity Method3->Mixture Improved Safety Separation Difficult Separation Mixture->Separation Separation->Product

Caption: Evolution of synthetic routes from 1H-Tetrazole to this compound.

Data Presentation: A Comparative Summary

The choice of synthetic method depends critically on the desired outcome, particularly regarding yield and regioselectivity. The following table summarizes typical results for the synthesis of methyltetrazoles from 1H-tetrazole.

Method Methylating Agent Conditions Typical Total Yield Isomer Ratio (N2 : N1) Key Advantages / Disadvantages Reference(s)
Classical Alkylation Dimethyl SulfateNaHCO₃, Acetone, Reflux~70-85%~1 : 1Simple; Poor selectivity, requires difficult separation.[9][10]
Classical Alkylation Methyl IodideBase (e.g., Et₃N), Acetonitrile~60-80%~1 : 1Readily available reagents; Poor selectivity.[9]
Acid-Catalyzed MethanolConc. H₂SO₄, rt~80-95%> 95 : 5Excellent N2-regioselectivity; Requires strong acid.[4]
Green Methylation Dimethyl Carbonate (DMC)DABCO, 160 °C (sealed tube)~90%~1.5 : 1Environmentally benign; Moderate selectivity, requires pressure.[11][13]

Conclusion: From Serendipity to Design

The history of this compound synthesis mirrors the broader evolution of organic chemistry—from the initial, often uncontrolled reactions that produced inseparable mixtures to the development of elegant, mechanistically understood, and highly selective transformations. The initial challenge posed by the ambident nature of the tetrazolate anion spurred the innovation that led to methods like acid-catalyzed alkylation, which provides a direct and efficient route to the desired N2 isomer. More recently, the principles of green chemistry have guided the adoption of safer and more sustainable reagents like dimethyl carbonate. For the modern researcher, a historical understanding of these methods provides not only a toolbox of synthetic options but also a deeper appreciation for the chemical principles that govern the reactivity of this vital heterocyclic scaffold.

References

  • Ostrovskii, V. A., & Koren, A. O. (2000). Alkylation and related electrophilic reactions at endocyclic nitrogen atoms in the chemistry of tetrazoles. Targets in Heterocyclic Systems, 4, 179-216.
  • Mihina, J. S., & Herbst, R. M. (1950). The reaction of nitriles with hydrazoic acid. The Journal of Organic Chemistry, 15(5), 1082-1092.
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  • Qi, F., et al. (2015). An Environmentally Friendly Method for N-Methylation of 5-Substituted 1H-Tetrazoles with a Green Methylating Reagent: Dimethyl Carbonate. Chinese Journal of Chemistry, 33(9), 1035-1039.
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Theoretical properties of 2-Methyltetrazole isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Properties of 2-Methyltetrazole Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazoles, five-membered heterocyclic compounds containing four nitrogen atoms, represent a critical scaffold in medicinal chemistry and materials science. Their unique electronic properties, metabolic stability, and ability to act as non-classical bioisosteres for carboxylic acids have led to their incorporation into numerous pharmaceuticals, including angiotensin-II receptor antagonists like valsartan.[1][2] The parent tetrazole ring exists as a mixture of two tautomers, 1H- and 2H-tetrazole.[3] Alkylation of the tetrazole ring, for instance with a methyl group, resolves this tautomeric ambiguity, yielding two distinct structural isomers: 1-methyl-2H-tetrazole (1-MeTet) and 2-methyl-2H-tetrazole (2-MeTet).[3][4]

These isomers are not interchangeable; their distinct atomic arrangements lead to significant differences in their physicochemical and biological properties.[5] Understanding these differences at a fundamental, theoretical level is paramount for rational drug design and the development of novel energetic materials. This guide provides a comprehensive exploration of the theoretical properties of this compound isomers, grounded in computational chemistry, to elucidate their structure-property relationships and provide a predictive framework for their application.

Molecular Structure and Relative Stability

The core difference between the two isomers lies in the position of the methyl group on the tetrazole ring. In 1-MeTet, the methyl group is attached to the N1 nitrogen, whereas in 2-MeTet, it is attached to the N2 nitrogen. This seemingly subtle change profoundly impacts the electronic distribution and overall stability of the molecule.

Computational studies, primarily employing Density Functional Theory (DFT), consistently show that the 2-substituted isomer is thermodynamically more stable than the 1-substituted isomer.[3][6] This aligns with findings for the parent tautomers, where 2H-tetrazole is energetically favored over the 1H form.[3] The greater stability of the 2-MeTet isomer is often attributed to its higher degree of aromaticity and more favorable electronic delocalization within the ring system.[6]

Caption: Molecular structures of 1-Methyltetrazole and this compound isomers.

Table 1: Calculated Thermodynamic and Electronic Properties
Property1-Methyltetrazole (1-MeTet)This compound (2-MeTet)Rationale
Relative Energy (kcal/mol) +2.10.02-MeTet exhibits greater aromaticity and electronic stability.[6]
Dipole Moment (Debye) ~4.5 - 5.0~1.8 - 2.2The alignment of lone pair vectors in 1-MeTet results in a larger net dipole.
Aromaticity (HOMA index) ~0.92~0.98Higher HOMA value in 2-MeTet indicates a more pronounced aromatic character.[6]

Note: Exact values are method-dependent. The values presented are representative based on DFT calculations (e.g., B3LYP/6-31++G* level).*[6]

A Self-Validating Computational Protocol

To ensure the trustworthiness and reproducibility of theoretical data, a robust computational workflow is essential. This protocol outlines a standard, self-validating approach for calculating the properties of tetrazole isomers using widely available quantum chemistry software.

Caption: A self-validating workflow for theoretical property calculation.

Step-by-Step Methodology
  • Geometry Optimization : The initial step involves finding the lowest energy structure of the molecule.

    • Causality : This is crucial because all other properties are dependent on the molecular geometry. An inaccurate structure will yield erroneous data.

    • Protocol : Employ a reliable DFT functional, such as B3LYP, with a sufficiently large basis set like cc-pVTZ.[6] This combination offers a good balance between computational accuracy and cost for these types of systems.[7]

  • Frequency Calculation : This step serves a dual purpose.

    • Causality (Validation) : A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure, invalidating the optimization. This is a critical self-validation check.

    • Causality (Data) : These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to compute accurate enthalpies and Gibbs free energies. Furthermore, the results directly simulate the infrared (IR) spectrum.

  • Single-Point Energy and Property Calculation : Once a validated minimum energy structure is obtained, more computationally expensive (and thus more accurate) methods can be used to refine the electronic energy.

    • Causality : This allows for the calculation of highly accurate electronic properties without the prohibitive cost of re-optimizing the geometry with the same high-level method.

    • Protocol : Methods like coupled-cluster (e.g., CCSD(T)) or multi-reference methods (for excited states) can be employed.[3] Properties such as NMR chemical shifts (using the GIAO method), molecular orbitals, and ionization potentials are calculated at this stage.

Comparative Electronic and Spectroscopic Properties

The distinct electronic structures of 1-MeTet and 2-MeTet give rise to unique and measurable theoretical properties, which are invaluable for their experimental identification.

Electronic Properties

A high-resolution photoelectron spectroscopy study, corroborated by advanced EOMIP-CCSD calculations, revealed significant differences in the ionization energies (IEs) of the isomers.[3] In both molecules, the 10-14 eV range of the photoelectron spectrum contains five distinct ionization events: two from π-molecular orbitals (π⁻¹) and three from nitrogen lone-pair orbitals (LP_N⁻¹).[3] The ordering and energy of these ionizations serve as an electronic fingerprint for each isomer. The very slow spectral onset for 2-MeTet in experiments highlights the importance of theoretical calculations to pinpoint vertical ionization energies, as experimental onsets can be difficult to measure accurately.[3]

Spectroscopic Analysis

Computational chemistry provides powerful predictive tools for spectroscopic analysis, allowing for a direct comparison with experimental data to confirm isomer identity.[8]

  • NMR Spectroscopy : This is a primary technique for distinguishing the isomers. Theoretical calculations can accurately predict the chemical shifts.

    • ¹³C NMR : A key diagnostic feature is the chemical shift of the tetrazole ring carbon. For 2-substituted isomers like 2-MeTet, this carbon signal is shifted significantly downfield (higher ppm) compared to its 1-substituted counterpart.[8]

    • ¹H NMR : The chemical shift of the N-methyl protons also differs. In many N-methyl-5-aryltetrazoles, the methyl signal for the 1-methyl isomer appears at a lower field than that of the 2-methyl isomer.[8]

Table 2: Predicted Spectroscopic Markers for Isomer Differentiation
SpectroscopyProperty1-Methyltetrazole (1-MeTet)This compound (2-MeTet)
¹³C NMR Ring C5 Chemical Shift (ppm)Lower Field (e.g., ~143 ppm)Higher Field (e.g., ~153 ppm)
¹H NMR N-CH₃ Chemical Shift (ppm)Lower FieldHigher Field
IR Key Vibrational Modes (cm⁻¹)Distinct ring stretching/breathing modesDistinct ring stretching/breathing modes
Ionization First Vertical IE (eV)~9.8 eV (π orbital)~10.1 eV (LP_N orbital)

Note: NMR shifts are relative and can be influenced by solvent and calculation method. The key takeaway is the consistent relative difference between the isomers.

Conclusion

The theoretical properties of 1-methyltetrazole and this compound are demonstrably distinct, arising from the fundamental difference in the methyl group's substitution pattern on the heterocyclic ring. Computational chemistry provides an indispensable toolkit for elucidating these differences. The 2-MeTet isomer is consistently predicted to be the more thermodynamically stable species due to enhanced aromaticity. This stability is reflected in its electronic structure, leading to different ionization energies and unique spectroscopic signatures in NMR and IR analyses.

For researchers in drug development and materials science, these theoretical insights are not merely academic. They provide a predictive, rational basis for isomer identification, reaction planning, and the design of molecules with tailored properties. By leveraging the computational protocols and understanding the key theoretical differentiators outlined in this guide, scientists can accelerate the discovery and optimization of novel tetrazole-based compounds.

References

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An In-depth Technical Guide to 2-Methyltetrazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methyltetrazole, a heterocyclic compound of significant interest in pharmaceutical and materials science. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, validated synthetic protocols, and key applications of this versatile molecule.

Introduction: The Significance of the Tetrazole Moiety

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Their unique electronic structure and physicochemical properties make them valuable scaffolds in medicinal chemistry.[1] The tetrazole ring is often employed as a bioisostere for the carboxylic acid group, enhancing metabolic stability and lipophilicity of drug candidates.[2][3][4] With a pKa similar to carboxylic acids, the tetrazole functional group can improve a molecule's pharmacokinetic profile.[1] The 2-methyl substituted variant, this compound, serves as a crucial building block in the synthesis of more complex, biologically active molecules.[2][5]

Physicochemical and Structural Properties

This compound is a colorless crystalline solid that exhibits good stability at room temperature.[6] A thorough understanding of its fundamental properties is critical for its effective use in research and development.

Core Molecular Data

The fundamental identifiers and properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and regulatory documentation.

PropertyValueSource
Molecular Formula C₂H₄N₄PubChem[7], ChemBK[6]
Molecular Weight 84.08 g/mol PubChem[7], NIST[8]
Exact Mass 84.043596145 DaPubChem[7], ECHEMI[9]
IUPAC Name 2-methyl-2H-1,2,3,4-tetrazolePubChem[7]
CAS Registry Number 16681-78-0NIST[8], ChemicalBook[10]
SMILES CN1N=CN=N1PubChem[7], PubChemLite[11]
Molecular Structure

The structure of this compound consists of a five-membered ring with four nitrogen atoms and one carbon atom, with a methyl group attached to one of the nitrogen atoms.

Caption: Molecular structure of this compound.

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. A common laboratory-scale synthesis involves the methylation of tetrazole. However, direct synthesis from simpler precursors is also feasible.

General Synthetic Approach

One documented method involves the reaction of nitromethane with aqueous ammonia under alkaline conditions.[6] Another approach utilizes the reaction of tetrachloromethane with ammonia at high temperatures.[6] For substituted tetrazoles, a frequently employed strategy is the [2+3] cycloaddition of organic nitriles with an azide source, which can be catalyzed by various reagents.[12][13]

Caption: Generalized workflow for the synthesis of 2-methyl substituted tetrazoles.

Applications in Research and Drug Development

The tetrazole moiety is a privileged scaffold in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of various pharmaceuticals.[2][4]

Role as a Bioisostere

As previously mentioned, the tetrazole ring is a well-established bioisostere of the carboxylic acid group.[3] This substitution can lead to:

  • Improved Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.

  • Enhanced Lipophilicity: This can improve cell membrane permeability and oral bioavailability.

  • Modulated Acidity: The pKa of the tetrazole proton is similar to that of a carboxylic acid, allowing it to maintain key ionic interactions with biological targets.[1]

Therapeutic Areas

Derivatives of this compound and other tetrazoles are found in a wide range of marketed drugs with diverse biological activities, including:

  • Antihypertensives: Such as Losartan.[3]

  • Antibacterial agents: Including Cefotiam.[3]

  • Antiepileptics, sleeping pills, and antidepressants: this compound can serve as an intermediate in the synthesis of compounds for these applications.[6]

The structural versatility allows for the development of compounds targeting various receptors and enzymes.[5]

Drug_Development_Logic cluster_logic Role in Drug Discovery Core This compound (Building Block) Bioisostere Bioisosteric Replacement (for Carboxylic Acid) Core->Bioisostere Properties Improved Properties: - Metabolic Stability - Lipophilicity - Target Binding Bioisostere->Properties Leads Novel Lead Compounds Properties->Leads Drugs Marketed Drugs (e.g., Antihypertensives, Antibacterials) Leads->Drugs

Caption: Logical flow of this compound's application in drug development.

Safety and Handling

This compound and other tetrazole derivatives require careful handling due to their potential hazards.

  • Irritant: The compound can be irritating to the skin and eyes, and direct contact should be avoided.[6]

  • Explosive Hazard: As a high-nitrogen compound, it may pose an explosion risk under conditions of high temperature, high pressure, or when mixed with other reactive substances.[6][14]

Appropriate personal protective equipment (PPE), such as gloves and safety goggles, should always be worn when handling this chemical.[6] Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound, with a molecular formula of C₂H₄N₄ and a molecular weight of 84.08 g/mol , is more than a simple chemical entity. It represents a key structural motif that has enabled significant advances in medicinal chemistry and materials science. Its role as a metabolically stable bioisostere for carboxylic acids has cemented its importance in modern drug design. A comprehensive understanding of its synthesis, properties, and safe handling is paramount for any researcher aiming to leverage the unique advantages of the tetrazole scaffold in their scientific endeavors.

References

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A Comprehensive Spectroscopic Guide to 2-Methyltetrazole for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data of 2-Methyltetrazole (C₂H₄N₄), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying principles and experimental considerations that ensure data integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a five-membered aromatic ring system containing four nitrogen atoms and one carbon atom, with a methyl group attached to one of the nitrogen atoms. The position of the methyl group significantly influences the electronic properties and reactivity of the tetrazole ring. Understanding the precise spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and the study of its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its constituent atoms, primarily ¹H and ¹³C.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by two distinct signals corresponding to the methyl protons and the proton on the tetrazole ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.6Singlet1HC-H (tetrazole ring)
~4.2Singlet3HN-CH₃

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm and can vary slightly depending on the solvent and concentration.

The downfield chemical shift of the ring proton (~8.6 ppm) is attributed to the deshielding effect of the electronegative nitrogen atoms within the aromatic tetrazole ring. The methyl protons appear as a sharp singlet at approximately 4.2 ppm, consistent with a methyl group attached to a nitrogen atom in a heteroaromatic system. The absence of coupling indicates that there are no adjacent protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides further confirmation of the molecular structure, showing two signals corresponding to the carbon atom in the tetrazole ring and the methyl carbon.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~145C5 (tetrazole ring)
~39N-CH₃

Note: The spectrum is typically acquired with proton decoupling.

The carbon atom of the tetrazole ring resonates at a significantly downfield position (~145 ppm) due to the cumulative electron-withdrawing effect of the four nitrogen atoms. The methyl carbon signal appears in the typical aliphatic region (~39 ppm).

Experimental Protocol: NMR Spectroscopy

A self-validating NMR experiment for this compound involves careful sample preparation and instrument setup to ensure high-quality, reproducible data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

    • Ensure the sample is fully dissolved to avoid line broadening.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • The NMR spectrometer (e.g., 400 MHz or higher) must be properly tuned and shimmed to achieve a homogeneous magnetic field, resulting in sharp, symmetrical peaks.

    • The spectrometer is "locked" onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Data Acquisition:

    • For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a spectral width of approximately 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds to allow for full magnetization recovery between scans.

    • For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio. A wider spectral width (~200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans is necessary.

Causality Behind Experimental Choices:

  • Deuterated Solvents: The use of deuterated solvents is essential to avoid large solvent signals that would otherwise obscure the analyte's peaks in ¹H NMR.

  • Internal Standard (TMS): TMS is chemically inert, volatile (for easy removal), and provides a single, sharp resonance at a high-field position that does not typically overlap with analyte signals.

  • Shimming: A homogeneous magnetic field is crucial for high-resolution spectra. Inhomogeneities lead to broadened lineshapes, which can obscure fine details like coupling patterns.

Fragmentation_Pathway M [C₂H₄N₄]⁺˙ m/z = 84 F1 [C₂H₄N₂]⁺˙ m/z = 56 M->F1 - N₂ F2 [CH₃N₂]⁺ m/z = 42 F1->F2 - CH₂N

Caption: Proposed EI fragmentation of this compound.

Experimental Protocol: Mass Spectrometry

Step-by-Step Methodology (GC-MS with EI):

  • Sample Introduction:

    • A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into a Gas Chromatograph (GC).

    • The GC separates the analyte from the solvent and any impurities.

  • Ionization:

    • The eluted this compound enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis and Detection:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • The detector records the abundance of each ion, generating the mass spectrum.

Causality Behind Experimental Choices:

  • GC Introduction: GC is an excellent technique for introducing volatile and thermally stable compounds like this compound into the mass spectrometer in a pure form.

  • 70 eV Electron Energy: This is a standard energy for EI because it provides sufficient energy to ionize and fragment most organic molecules, leading to reproducible and library-searchable mass spectra.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-consistent characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms, the IR spectrum reveals the characteristic vibrational modes of the functional groups, and the mass spectrum establishes the molecular weight and a plausible fragmentation pattern. By following the detailed experimental protocols, researchers can obtain high-quality, reliable data for the confident identification and further investigation of this important heterocyclic compound.

References

  • Gómez-Zavaglia, A., Reva, I. D., Frija, L., Cristiano, M. L., & Fausto, R. (2005). Molecular structure, vibrational spectra and photochemistry of 2-methyl-2H-tetrazol-5-amine in solid argon. The Journal of Physical Chemistry A, 109(35), 7967-7976. [Link]

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  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). Molecules. [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyltetrazole: Melting and Boiling Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyltetrazole (CAS No: 16681-78-0), a heterocyclic organic compound with the molecular formula C₂H₄N₄, is a significant building block in various fields of chemical science.[1][2][3] Its high nitrogen content and structural features make it a valuable intermediate in the synthesis of pharmaceuticals—including antiepileptics and antidepressants—and as a component in high-energy materials like fuels and explosives.[1] For researchers, scientists, and drug development professionals, a precise understanding of its fundamental physicochemical properties, such as melting and boiling points, is not merely academic. These parameters are critical indicators of purity, dictate the conditions for safe handling and storage, and inform the design of synthetic and purification protocols.

This guide provides a comprehensive examination of the melting and boiling points of this compound. Moving beyond a simple recitation of values, we will delve into the theoretical underpinnings of these phase transitions, present detailed, field-proven protocols for their experimental determination, and emphasize the causality behind critical procedural steps, ensuring both accuracy and safety.

Core Physicochemical Properties of this compound

A thorough characterization begins with a summary of the compound's key physical and chemical data. The following table consolidates essential properties for this compound, providing a foundational reference for laboratory work.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 16681-78-0[1][3][4][5]
Molecular Formula C₂H₄N₄[1][2][3]
Molecular Weight 84.08 g/mol [2][3][4]
Melting Point 9-10 °C[4][5]
Boiling Point 171.3 °C at 760 mmHg 145-147 °C at 118 Torr[1] [4][5]
Density 1.4 g/cm³[1]
Flash Point 57.4 °C[1][4]
Vapor Pressure 1.41 mmHg at 25 °C[1][4]
GHS Hazard Statements H201: Explosive; mass explosion hazard H226: Flammable liquid and vapor H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[2]

Theoretical Framework for Phase Transitions

The melting and boiling points are intrinsic properties that reflect the strength of intermolecular forces. For a molecule like this compound, these transitions are governed by van der Waals forces and dipole-dipole interactions.

  • Melting Point: This is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C).[6] The process requires sufficient thermal energy to overcome the forces holding the molecules in a fixed crystal lattice.[7] The presence of impurities disrupts this lattice, weakening the intermolecular forces and resulting in two observable effects: a depression of the melting point and a broadening of the melting range.[6][7] Therefore, melting point determination is a powerful, first-line assessment of compound purity.

  • Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] At this temperature, the liquid undergoes a bulk transition to the gaseous phase. Unlike the melting point, the boiling point is highly dependent on external pressure. A lower atmospheric pressure (e.g., at high altitude or under vacuum) requires a lower vapor pressure to induce boiling, thus resulting in a lower boiling point.[8] It is imperative that any reported boiling point is accompanied by the pressure at which it was measured.

Experimental Protocol: Melting Point Determination

Given that the melting point of this compound is near room temperature (9-10°C), its determination requires a cooling apparatus. The standard capillary method is adapted here for sub-ambient measurements.

Rationale for Experimental Design

The choice of a capillary-based method, such as with a Mel-Temp apparatus or a Thiele tube, is based on its efficiency with small sample sizes and its high accuracy when performed correctly. The critical parameter for an accurate measurement is a slow, controlled rate of temperature change near the melting point. A rapid temperature ramp can cause a significant lag between the thermometer reading and the actual sample temperature, leading to erroneously high and broad melting ranges.[9]

Safety and Handling Imperatives

This compound is classified as an explosive, flammable, and irritant.[2][4][10] Adherence to strict safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a flame-resistant lab coat.[1]

  • Ventilation: All handling should be performed within a certified chemical fume hood.[10]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[10] Use of non-sparking tools is recommended.[10]

  • Thermal Hazard: The material poses an explosion risk when heated. Avoid subjecting it to grinding, shock, or friction.[10]

Step-by-Step Methodology
  • Sample Preparation: Ensure the this compound sample is anhydrous. Place a small amount on a clean, dry watch glass.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the sample until a 2-3 mm column of finely packed material is obtained.[9] Tap the sealed end gently on a hard surface to ensure the sample is densely packed at the bottom.

  • Apparatus Setup: Use a melting point apparatus capable of controlled cooling and heating, such as a circulating bath or a specialized sub-ambient instrument.

  • Cooling: Place the loaded capillary into the apparatus and cool the system to approximately 5°C.

  • Determination: Begin heating at a slow, controlled rate of approximately 1-2°C per minute.

  • Data Recording:

    • Record T₁, the temperature at which the first drop of liquid appears.

    • Record T₂, the temperature at which the last solid crystal melts completely.[6]

    • The melting point is reported as the range T₁ – T₂.

  • Validation: Perform the measurement in triplicate with fresh capillary tubes for each run to ensure reproducibility.

Workflow Visualization

MeltingPointWorkflow cluster_prep 1. Preparation cluster_measurement 2. Measurement cluster_data 3. Data Analysis prep_sample Prepare Anhydrous This compound Sample load_capillary Load 2-3 mm of Sample into Capillary Tube prep_sample->load_capillary Pack tightly setup_apparatus Insert Capillary into Sub-Ambient Apparatus load_capillary->setup_apparatus cool_down Cool System to ~5°C setup_apparatus->cool_down heat_slowly Heat at 1-2°C / min cool_down->heat_slowly observe Observe Phase Transition (Solid to Liquid) heat_slowly->observe record_t1 Record T₁ (First liquid drop) observe->record_t1 record_t2 Record T₂ (All liquid) record_t1->record_t2 report_range Report Melting Range (T₁ - T₂) record_t2->report_range repeat_exp Repeat 2x for Reproducibility report_range->repeat_exp

Caption: Workflow for sub-ambient melting point determination.

Experimental Protocol: Boiling Point Determination

The determination of the boiling point must account for its pressure dependence and the hazardous nature of the compound. A micro-boiling point method using a Thiele tube is ideal as it requires a minimal amount of sample (~0.5 mL) and provides good accuracy.[11][12]

Rationale for Experimental Design

The Thiele tube is designed to heat a small sample and a thermometer uniformly via convection currents in a heating oil.[12] The principle of this micro method relies on trapping the sample's vapor in an inverted capillary tube. Heating the sample past its boiling point forces a rapid stream of bubbles out as the vapor pressure exceeds the atmospheric pressure.[11] Upon cooling, the vapor pressure drops. The precise moment it equals the atmospheric pressure, the liquid is drawn back into the capillary tube. This temperature is the boiling point.[11][12]

Safety and Handling Imperatives

All safety measures outlined in section 3.2 must be followed. Particular attention must be paid to the flammability of this compound.

  • Heating: Use a heating mantle or an oil bath with a stirrer. Never use a direct flame.

  • Pressure: The system is not sealed and should not be, to avoid pressure buildup. The entire procedure must be conducted in a fume hood.

  • Hot Oil: The heating medium (mineral oil or silicone oil) will be extremely hot. Handle the Thiele tube with appropriate clamps and allow it to cool completely before disassembly.

Step-by-Step Methodology
  • Apparatus Assembly:

    • Attach a small test tube (e.g., Durham tube) containing 0.5-1 mL of this compound to a thermometer using a rubber band or wire. The bottom of the tube should be level with the thermometer bulb.[12]

    • Place a small capillary tube (sealed at one end) into the test tube with the open end down.[12]

  • Thiele Tube Setup:

    • Clamp the Thiele tube securely to a retort stand.

    • Insert the thermometer assembly into the Thiele tube, ensuring the sample is positioned in the main body of the tube, submerged in the heating oil.

  • Heating:

    • Gently heat the side arm of the Thiele tube.[11] The oil will circulate, ensuring even heat distribution.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary tube. This indicates the temperature is now above the boiling point.

  • Cooling and Data Recording:

    • Remove the heat source and allow the apparatus to cool slowly.

    • Carefully observe the inverted capillary. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn into the capillary tube.[11][12]

    • Record this temperature and the ambient atmospheric pressure.

  • Validation: Allow the apparatus to cool completely and repeat the determination with a fresh sample to ensure the result is reliable.

Workflow Visualization

BoilingPointWorkflow cluster_setup 1. Apparatus Assembly cluster_measurement 2. Measurement cluster_data 3. Data Analysis add_sample Add ~0.5 mL Sample to Durham Tube add_capillary Insert Inverted Capillary Tube add_sample->add_capillary attach_thermo Attach Tube to Thermometer add_capillary->attach_thermo insert_thiele Place Assembly into Thiele Tube attach_thermo->insert_thiele heat_arm Gently Heat Thiele Tube Arm insert_thiele->heat_arm observe_bubbles Observe Rapid, Continuous Stream of Bubbles heat_arm->observe_bubbles remove_heat Remove Heat Source observe_bubbles->remove_heat observe_entry Watch for Liquid Entry into Capillary remove_heat->observe_entry record_bp Record Temperature at Moment of Entry observe_entry->record_bp record_pressure Record Atmospheric Pressure record_bp->record_pressure report_bp Report Boiling Point with Pressure record_pressure->report_bp

Caption: Workflow for micro boiling point determination via Thiele tube.

Conclusion

The accurate determination of the melting point (9-10 °C) and pressure-dependent boiling point (171.3 °C at 760 mmHg) of this compound is fundamental to its application in research and development. These values serve as crucial benchmarks for purity, while the process of their determination underscores the significant handling challenges posed by this energetic and flammable compound. The protocols detailed in this guide emphasize a methodical and safety-conscious approach, grounding experimental practice in the theoretical principles of phase transitions. By understanding the causality behind each step—from the rate of heating to the observation of vapor dynamics—scientists can ensure the generation of reliable, reproducible data essential for advancing chemical synthesis and drug development.

References

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Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 2-Methyltetrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyltetrazole, a key heterocyclic scaffold, is a cornerstone in contemporary medicinal chemistry and materials science. Its utility in drug design, particularly as a bioisosteric replacement for carboxylic acids, and its role in the synthesis of high-energy materials, necessitate a profound understanding of its physicochemical properties.[1] Among these, solubility in organic solvents is a critical parameter that governs reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability. This in-depth technical guide provides a comprehensive overview of the principles, experimental determination, and thermodynamic modeling of the solubility of this compound and related tetrazole derivatives in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide leverages data from analogous structures to provide a robust framework for researchers.

Introduction: The Significance of this compound

This compound (C₂H₄N₄, CAS: 16681-78-0) is a five-membered aromatic ring containing four nitrogen atoms and one carbon atom, with a methyl group substituted on one of the nitrogen atoms.[2] This nitrogen-rich structure imparts unique electronic properties and the ability to participate in various intermolecular interactions, making it a valuable building block in the synthesis of a wide array of functional molecules.[3] In the pharmaceutical industry, the tetrazole moiety is often employed to enhance metabolic stability, modulate acidity, and improve the pharmacokinetic profile of drug candidates.[4][5]

A thorough understanding of the solubility of this compound in different organic media is paramount for its effective utilization. Key applications that are critically dependent on solubility data include:

  • Synthetic Chemistry: Optimizing reaction conditions, including solvent selection and concentration, for the synthesis of this compound derivatives.

  • Crystallization and Purification: Designing efficient crystallization processes for obtaining high-purity this compound.

  • Pharmaceutical Formulation: Developing stable and bioavailable drug formulations, including solutions, suspensions, and solid dispersions.[6]

  • Materials Science: Controlling the processing and properties of tetrazole-containing polymers and energetic materials.[5]

Theoretical Framework of Solubility

The solubility of a solid crystalline solute, such as this compound, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The process of dissolution can be conceptually broken down into three steps:

  • Lattice Energy: The energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Cavity Formation: The energy required to create a space or "cavity" in the solvent large enough to accommodate a solute molecule.

  • Solvation: The energy released when the solute molecule is inserted into the solvent cavity and interacts with the surrounding solvent molecules.

The overall enthalpy of solution (ΔHsol) is the sum of the enthalpies of these three steps. An endothermic dissolution process (ΔHsol > 0) will generally see an increase in solubility with increasing temperature, a principle described by the van't Hoff equation .[7][8]

The principle of "like dissolves like" provides a useful qualitative guide for predicting solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound, with its polar tetrazole ring, is expected to exhibit higher solubility in polar organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₂H₄N₄[2]
Molecular Weight 84.08 g/mol [2]
CAS Number 16681-78-0[2]
Melting Point 9-10 °C[8]
Boiling Point 145-147 °C @ 118 Torr[8]
Density 1.4 g/cm³[8]

Solubility of Tetrazole Derivatives in Organic Solvents: A Data-Driven Overview

Table 1: Mole Fraction Solubility (x) of 5-Phenyltetrazole in Various Organic Solvents at Different Temperatures (K) [7]

Solvent283.15 K288.15 K293.15 K298.15 K303.15 K308.15 K313.15 K318.15 K
Methanol0.02890.03450.04110.04880.05780.06830.08050.0947
Ethanol0.02410.02850.03370.03980.04690.05520.06490.0762
n-Propanol0.01630.01940.02300.02720.03210.03780.04450.0523
Isopropanol0.01750.02090.02490.02960.03510.04160.04920.0581
Acetone0.03250.03880.04610.05460.06450.07610.08960.1052
2-Butanone0.02410.02870.03410.04040.04780.05650.06670.0787
Acetonitrile0.01180.01420.01700.02030.02410.02860.03380.0399
Ethyl Acetate0.01320.01580.01880.02240.02660.03150.03720.0440
Toluene0.00110.00140.00170.00210.00250.00310.00370.0045
1,4-Dioxane0.01450.01730.02060.02450.02910.03450.04080.0483
Cyclohexane0.00020.00020.00030.00040.00050.00060.00070.0009
DMSO0.10690.12420.14390.16620.19130.21950.25110.2865
DMF0.08930.10420.12110.14020.16170.18590.21320.2439

Data extracted from: Wang, L., et al. (2018). Solubility modelling and dissolution properties of 5-phenyltetrazole in thirteen mono-solvents and liquid mixtures of (methanol + ethyl acetate) at elevated temperatures. Journal of Molecular Liquids, 268, 84-93.[7]

Observations and Insights:

  • Effect of Temperature: For all solvents, the solubility of 5-phenyltetrazole increases with increasing temperature, indicating an endothermic dissolution process.[7]

  • Solvent Polarity: The solubility is highest in highly polar aprotic solvents like DMSO and DMF, followed by polar protic solvents like methanol and ethanol. The solubility is significantly lower in non-polar solvents such as toluene and cyclohexane.[7] This trend is consistent with the polar nature of the tetrazole ring.

  • Functional Group Effects: Within a homologous series of alcohols (methanol, ethanol, n-propanol), solubility generally decreases as the alkyl chain length increases, due to the decreasing overall polarity of the solvent.[7]

Experimental Determination of Solubility: Methodologies and Protocols

Accurate determination of solubility data is fundamental to its application. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[9]

Isothermal Shake-Flask Gravimetric Method

This method involves equilibrating an excess of the solute with a known amount of solvent at a constant temperature and then determining the concentration of the solute in the saturated solution gravimetrically.[10][11]

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely weighed amount of the organic solvent of interest. The presence of undissolved solid is crucial to ensure equilibrium.

  • Equilibration: Seal the vials and place them in a constant-temperature shaker bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for several hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of any undissolved solid.

  • Gravimetric Analysis: Transfer the sampled saturated solution to a pre-weighed container. Determine the mass of the solution.

  • Solvent Evaporation: Carefully evaporate the solvent from the container under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound) until a constant weight of the dried solute is obtained.

  • Calculation: The solubility can be calculated as the mass of the dissolved solute per mass or volume of the solvent. The mole fraction solubility can also be determined from the masses and molecular weights of the solute and solvent.[10]

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Weigh excess this compound prep2 Weigh solvent into vials prep1->prep2 prep3 Add solute to solvent prep2->prep3 equil1 Seal vials and place in shaker bath at constant T prep3->equil1 equil2 Agitate for 24-48 hours equil1->equil2 samp1 Allow excess solid to settle equil2->samp1 samp2 Withdraw supernatant with filtered syringe samp1->samp2 anal1 Weigh the sampled saturated solution samp2->anal1 anal2 Evaporate solvent to dryness anal1->anal2 anal3 Weigh the dried solute anal2->anal3 anal4 Calculate solubility anal3->anal4

Thermodynamic Modeling of Solubility

Thermodynamic models are invaluable for correlating experimental solubility data, predicting solubility at different temperatures, and gaining insights into the dissolution process. Several semi-empirical models are commonly used in the pharmaceutical and chemical industries.

The Modified Apelblat Equation

The Apelblat equation is a widely used model that relates the mole fraction solubility (x) to the absolute temperature (T).

ln(x) = A + B/T + C ln(T)

Where A, B, and C are empirical parameters determined by fitting the experimental data. The parameter A is related to the entropy of solution, B is related to the enthalpy of solution, and C reflects the effect of temperature on the enthalpy of fusion.

The van't Hoff Equation

For ideal solutions, the van't Hoff equation provides a linear relationship between the natural logarithm of the mole fraction solubility and the reciprocal of the absolute temperature.[7][8]

ln(x) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

Where ΔHsol is the enthalpy of solution, ΔSsol is the entropy of solution, and R is the ideal gas constant. A plot of ln(x) versus 1/T yields a straight line with a slope of -ΔHsol/R.

The Buchowski-Ksiazczak λh Model

The Buchowski-Ksiazczak λh model is another useful two-parameter model for correlating solubility data.

ln[1 + λ((1-x)/x)] = λh[(1/T) - (1/Tm)]

Where λ and h are model parameters, x is the mole fraction solubility, T is the absolute temperature, and Tm is the melting point of the solute.

The NRTL Model

The Non-Random Two-Liquid (NRTL) model is a more complex activity coefficient model that can be used to describe the solid-liquid equilibrium of non-ideal solutions. It accounts for the local composition of the liquid phase and requires binary interaction parameters that are typically regressed from experimental data.

Safety and Handling of this compound

This compound is a flammable liquid and vapor and can cause skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area thoroughly with soap and water.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and development. While specific quantitative data for this compound remains to be extensively published, the principles of solubility, experimental methodologies, and thermodynamic models discussed in this guide provide a robust framework for researchers. The data presented for analogous tetrazole derivatives, such as 5-phenyltetrazole, offer valuable insights into the expected solubility behavior of this compound, highlighting its preference for polar organic solvents. The detailed experimental protocol for the isothermal shake-flask method provides a reliable means for generating the necessary solubility data in-house. Furthermore, the application of thermodynamic models such as the Apelblat and van't Hoff equations can be used to correlate and predict solubility, thereby facilitating process optimization and formulation design. As the importance of this compound in various scientific fields continues to grow, the generation and dissemination of comprehensive solubility data will be crucial for unlocking its full potential.

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  • Bentham Science. (2021). Experimental Study and Modeling of Solid-liquid Equilibrium for Binary and Ternary Pharmaceutical and Food Systems. Current Pharmaceutical Analysis, 17(7), 931-942.
  • J. Chem. Eng. Data. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.

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A Technical Guide to Quantum Chemical Calculations for 2-Methyltetrazole: A Molecule of Pharmaceutical Interest

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of 2-Methyltetrazole. As a key heterocyclic scaffold in medicinal chemistry, a deep understanding of this compound's molecular characteristics is paramount for rational drug design and development. This document details the theoretical underpinnings and practical methodologies for performing Density Functional Theory (DFT) calculations to determine its optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). The causality behind the selection of computational methods and basis sets is explained, ensuring a robust and validated approach for researchers, scientists, and drug development professionals. All protocols are presented as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of this compound in Drug Discovery

The tetrazole ring is a prominent feature in a multitude of pharmaceutical agents, often serving as a bioisosteric replacement for the carboxylic acid group. This substitution can enhance metabolic stability, improve oral bioavailability, and modulate the acidity of the parent molecule. This compound, with the chemical formula C₂H₄N₄, is a fundamental representative of this class of compounds.[1] Its structural and electronic properties dictate its interaction with biological targets, making a detailed understanding at the quantum mechanical level invaluable for the development of novel therapeutics.

Quantum chemical calculations offer a powerful in silico approach to predict and analyze molecular properties that are often challenging to determine experimentally. By solving the Schrödinger equation for a given molecule, we can obtain a wealth of information, including its three-dimensional structure, vibrational modes, and electronic distribution. This guide will walk through the essential quantum chemical calculations for this compound, providing both the "how" and the "why" for each step.

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of quantum chemical calculations is critically dependent on the chosen theoretical method and basis set. For organic molecules like this compound, Density Functional Theory (DFT) has emerged as a highly effective and computationally efficient approach.

Density Functional Theory (DFT)

DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach significantly reduces computational cost while often providing accuracy comparable to more demanding methods. The choice of the functional is crucial. For tetrazole derivatives, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been shown to provide reliable results for geometries and electronic properties.[2][3]

Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy and computational cost of the calculation. For this compound, a Pople-style basis set such as 6-311++G(d,p) is a robust choice. This basis set is extensive enough to provide a detailed description of the electron distribution, including the lone pairs on the nitrogen atoms, which are critical for the molecule's chemical behavior. The inclusion of diffuse functions ("++") is important for accurately describing anions and molecules with lone pairs, while polarization functions ("d,p") allow for more flexibility in the shape of the orbitals.

Core Computational Workflows for this compound

The following sections outline the step-by-step protocols for the key quantum chemical calculations for this compound. These workflows are designed to be performed using a quantum chemistry software package such as Gaussian.

Workflow for Geometry Optimization and Vibrational Frequency Analysis

The first and most fundamental calculation is the geometry optimization, which aims to find the minimum energy structure of the molecule. A subsequent frequency calculation is essential to confirm that the optimized structure is a true minimum and to obtain the vibrational spectrum.

G cluster_0 Geometry Optimization & Frequency Analysis Workflow Start Start Build Initial Structure Build Initial 3D Structure of this compound Start->Build Initial Structure Define Calculation Parameters Set Calculation Parameters: Method: B3LYP Basis Set: 6-311++G(d,p) Build Initial Structure->Define Calculation Parameters Perform Geometry Optimization Run Geometry Optimization (Opt keyword) Define Calculation Parameters->Perform Geometry Optimization Check for Convergence Converged? Perform Geometry Optimization->Check for Convergence Perform Frequency Calculation Run Frequency Calculation (Freq keyword) Check for Convergence->Perform Frequency Calculation Yes Error Error: Check Input/Structure Check for Convergence->Error No Analyze Vibrational Frequencies No Imaginary Frequencies? Perform Frequency Calculation->Analyze Vibrational Frequencies Optimized Structure & Vibrational Data Optimized Structure & Vibrational Data Analyze Vibrational Frequencies->Optimized Structure & Vibrational Data Yes Analyze Vibrational Frequencies->Error No (TS)

Caption: Workflow for obtaining the optimized geometry and vibrational frequencies of this compound.

Experimental Protocol:

  • Construct the initial geometry: Build a 3D model of this compound using a molecular modeling program. Ensure correct atom connectivity.

  • Prepare the input file: Create an input file for the quantum chemistry software (e.g., a .gjf file for Gaussian).

  • Specify the calculation parameters:

    • Route Section (#p): B3LYP/6-311++G(d,p) Opt Freq

    • Charge and Multiplicity: 0 1 (for a neutral singlet state)

    • Coordinates: Provide the Cartesian coordinates of the initial structure.

  • Execute the calculation: Run the calculation.

  • Analyze the output:

    • Confirm that the optimization has converged.

    • Inspect the frequency calculation results. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Data Presentation: Optimized Geometry

The optimized geometry provides the most stable arrangement of atoms in the molecule. The key bond lengths and angles for this compound, as would be determined by this protocol, are presented in the table below.

ParameterAtom 1Atom 2Atom 3Calculated Value (Å or °)
Bond LengthN1N21.33 Å
Bond LengthN2N31.31 Å
Bond LengthN3N41.35 Å
Bond LengthN4C51.32 Å
Bond LengthC5N11.34 Å
Bond LengthN2C_methyl1.45 Å
Bond AngleN1N2N3109.5°
Bond AngleN2N3N4107.5°
Bond AngleN3N4C5109.0°
Bond AngleN4C5N1106.5°
Bond AngleC5N1N2107.5°

Note: These are representative values based on typical calculations for similar compounds and should be confirmed by a specific calculation for this compound.

Data Presentation: Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. Key vibrational modes for the this compound ring are expected in the fingerprint region of the spectrum.

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H stretch (methyl)~2950 - 3000
C=N stretch (ring)~1680 - 1700
N-N stretch (ring)~1400 - 1500
Ring deformation~1000 - 1200
Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

G cluster_1 HOMO-LUMO Analysis Workflow Optimized Geometry Optimized Geometry Single Point Energy Calculation Perform Single Point Energy Calculation (using optimized geometry) Optimized Geometry->Single Point Energy Calculation Extract Orbital Energies Extract HOMO and LUMO Energies from the output file Single Point Energy Calculation->Extract Orbital Energies Visualize Orbitals Generate Cube Files for HOMO and LUMO Visualization Single Point Energy Calculation->Visualize Orbitals Calculate HOMO-LUMO Gap Calculate Energy Gap (ΔE = E_LUMO - E_HOMO) Extract Orbital Energies->Calculate HOMO-LUMO Gap Reactivity Insights Reactivity Insights Calculate HOMO-LUMO Gap->Reactivity Insights Visualize Orbitals->Reactivity Insights

Caption: Workflow for calculating and analyzing the frontier molecular orbitals of this compound.

Experimental Protocol:

  • Use the optimized geometry: Start with the converged geometry from the previous step.

  • Perform a single-point energy calculation: This calculation determines the electronic properties at a fixed geometry. The same level of theory (B3LYP/6-311++G(d,p)) should be used.

  • Analyze the output file: Locate the section containing the molecular orbital energies. The highest energy occupied orbital is the HOMO, and the lowest energy unoccupied orbital is the LUMO.

  • Visualize the orbitals: Generate cube files from the calculation output to visualize the 3D shapes of the HOMO and LUMO.

Data Presentation: HOMO-LUMO Energies

The energies of the HOMO and LUMO, and the resulting energy gap, provide insights into the electronic character and reactivity of this compound.

ParameterCalculated Value (eV)
HOMO Energy-7.0 to -8.0
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap (ΔE)5.0 to 7.0

Note: These are estimated energy ranges based on calculations of similar tetrazole derivatives and should be confirmed by a specific calculation.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

G cluster_2 MEP Map Generation Workflow Optimized Geometry Optimized Geometry Single Point Energy Calculation Perform Single Point Energy Calculation (with density keyword) Optimized Geometry->Single Point Energy Calculation Generate Cube Files Generate Cube Files for Electron Density and Electrostatic Potential Single Point Energy Calculation->Generate Cube Files Visualize MEP Surface Use Visualization Software to Map Potential onto Density Surface Generate Cube Files->Visualize MEP Surface Identify Reactive Sites Identify Reactive Sites Visualize MEP Surface->Identify Reactive Sites

Caption: Workflow for generating the Molecular Electrostatic Potential map of this compound.

Experimental Protocol:

  • Use the optimized geometry: Start with the converged geometry.

  • Perform a single-point energy calculation: Include keywords to generate the necessary data for the MEP map (e.g., density=current in Gaussian).

  • Generate cube files: Create cube files for both the electron density and the electrostatic potential.

  • Visualize the MEP surface: Use a visualization program to map the electrostatic potential onto the electron density surface.

Interpreting the MEP Map:

  • Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these are expected around the nitrogen atoms of the tetrazole ring.

  • Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

  • Green regions: Represent areas of neutral electrostatic potential.

The MEP map provides a visual guide to the molecule's reactivity and its potential for non-covalent interactions, such as hydrogen bonding, which are crucial in drug-receptor binding.

Conclusion: Integrating Computational Insights into Drug Development

The quantum chemical calculations detailed in this guide provide a robust framework for characterizing the fundamental properties of this compound. The optimized geometry offers a precise 3D structure, the vibrational analysis validates this structure and aids in spectral interpretation, the HOMO-LUMO analysis provides insights into chemical reactivity and stability, and the MEP map reveals the sites for intermolecular interactions.

By leveraging these computational tools, researchers in drug development can make more informed decisions in the design of novel tetrazole-based therapeutics. This in silico approach accelerates the discovery process by allowing for the rapid screening of molecular properties and the rational design of molecules with desired characteristics. The methodologies presented here are not only applicable to this compound but can be extended to a wide range of heterocyclic compounds of pharmaceutical interest.

References

  • Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. John Wiley & Sons.
  • Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.
  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • An, Y., et al. (2007). Experimental and Density Functional Theory Calculations Study on 2,3-Di(p-methylphenyl)tetrazole-5-thione. Journal of the Chinese Chemical Society, 54(6), 1575-1581.
  • Wei, T., et al. (2010). DFT study on energetic tetrazolo-[1,5-b]-1,2,4,5-tetrazine and 1,2,4-triazolo-[4,3-b]-1,2,4,5-tetrazine derivatives. Journal of Hazardous Materials, 179(1-3), 581-590.[4]

  • Ismael, A., et al. (2013). Amino→imino tautomerization upon in vacuo sublimation of this compound-saccharinate as probed by matrix isolation infrared spectroscopy. The Journal of Physical Chemistry A, 117(15), 3190-3197.[5][6]

  • PubChem. (n.d.). 2-methyl-2H-1,2,3,4-tetrazole. Retrieved from [Link]1]

  • Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical reactivity. Theoretical Chemistry Accounts, 108(3), 134-142.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
  • Jensen, F. (2017).

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Tautomerism in Methyl-Substituted Tetrazoles: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrazole moiety is a critical pharmacophore in modern drug design, frequently employed as a bioisosteric replacement for the carboxylic acid group. Its metabolic stability and ability to engage in similar intermolecular interactions have cemented its role in a multitude of approved therapeutics.[1][2] A pivotal, yet often complex, aspect of tetrazole chemistry is the phenomenon of tautomerism, particularly in N-unsubstituted or monosubstituted derivatives. In the case of methyl-substituted tetrazoles, the position of the methyl group profoundly influences the molecule's physicochemical properties, including its electronic distribution, lipophilicity, and hydrogen bonding capacity. These characteristics, in turn, are critical determinants of a compound's pharmacological profile, dictating its affinity for biological targets, metabolic fate, and overall efficacy. This in-depth technical guide provides a comprehensive exploration of tautomerism in methyl-substituted tetrazoles, offering insights into the structural nuances, analytical characterization, and strategic considerations for researchers, scientists, and drug development professionals.

The Fundamental Principle: 1,5- vs. 2,5-Disubstitution

The core of tautomerism in monosubstituted tetrazoles lies in the position of the substituent on the tetrazole ring, leading to two primary isomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. When the substituent is a methyl group, these are designated as 1-methyl-5-substituted-1H-tetrazole and 2-methyl-5-substituted-2H-tetrazole.

The equilibrium between these two tautomeric forms is a dynamic process governed by a variety of factors, including the electronic nature of the substituent at the C5 position, the solvent polarity, and the physical state (solid, liquid, or gas).[1] Generally, in the gas phase, the 2H-tautomer is considered to be more stable. However, in solution, the equilibrium can shift, with the 1H-tautomer often being the predominant form.[1]

Synthesis and Regioselectivity: Navigating the Formation of Methyl-Tetrazole Isomers

The synthesis of disubstituted tetrazoles can be achieved through various methods, with the alkylation of 5-substituted 1H-tetrazoles being a common approach. However, this reaction often yields a mixture of the 1,5- and 2,5-isomers due to the ambident nucleophilic nature of the tetrazolate anion.[3] The regioselectivity of this alkylation is a critical consideration in synthetic design and is influenced by factors such as the nature of the alkylating agent, the solvent, and the reaction conditions.[3]

General Synthetic Strategies

The most prevalent method for the synthesis of 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of nitriles with an azide source.[4] Subsequent N-methylation can then be performed to yield the desired disubstituted products.

Synthesis_Pathways

Experimental Protocol: Synthesis of 5-Substituted 1H-Tetrazoles

The following is a general procedure for the synthesis of 5-substituted 1H-tetrazoles from organic nitriles.

Materials:

  • Organic nitrile (1.0 eq)

  • Sodium azide (1.5 eq)

  • Ammonium chloride (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the organic nitrile in DMF.

  • Add sodium azide and ammonium chloride to the solution.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice water and acidify with dilute hydrochloric acid to a pH of 2-3.

  • The 5-substituted 1H-tetrazole will precipitate out of solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Regioselective Methylation

Achieving regioselectivity in the methylation of 5-substituted tetrazoles is a significant challenge. However, certain strategies can be employed to favor the formation of one isomer over the other. For instance, the choice of the methylating agent and reaction conditions can influence the N1/N2 selectivity. Some studies have shown that specific catalysts or reaction conditions can promote the formation of the 2,5-disubstituted isomer.[5]

Analytical Characterization: Distinguishing Between the Isomers

Unambiguous identification of the 1-methyl and 2-methyl isomers is crucial for structure-activity relationship (SAR) studies and for ensuring the purity of a drug candidate. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for this purpose.

NMR Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide distinct chemical shifts for the methyl group and the tetrazole ring carbons, allowing for clear differentiation between the 1,5- and 2,5-isomers.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Methyl-Substituted Tetrazoles

CompoundIsomerSolvent¹H (N-CH₃)¹³C (N-CH₃)¹³C (C5)Reference
5-Aminotetrazole1-MethylDMSO-d₆~3.6~32.0~157.0[6]
5-Aminotetrazole2-MethylDMSO-d₆~3.9~36.0~163.0[7][8]

Note: Chemical shifts are approximate and can vary depending on the specific substituent at the C5 position and the solvent used.

As a general trend, the N-methyl protons and carbon in the 2-methyl isomer are typically observed at a downfield (higher ppm) chemical shift compared to the 1-methyl isomer. Conversely, the C5 carbon of the tetrazole ring in the 2-methyl isomer is also generally more deshielded.

Experimental Protocol: Quantitative NMR (qNMR) for Tautomer Ratio Analysis

Quantitative NMR (qNMR) can be employed to determine the ratio of the two tautomers in a solution.[9][10][11]

Sample Preparation:

  • Accurately weigh a known amount of the methyl-substituted tetrazole sample.

  • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆) to a known concentration.

  • Add a known amount of an internal standard (a compound with a simple spectrum that does not overlap with the analyte signals).

Data Acquisition:

  • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure accurate integration.

  • Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.

Data Analysis:

  • Integrate a well-resolved signal for each tautomer and the internal standard.

  • Calculate the molar ratio of the tautomers by comparing their integral values relative to the integral of the internal standard.

qNMR_Workflow

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural evidence of the tautomeric form present in the solid state. For example, the crystal structure of 2-methyl-5-aminotetrazole has been determined, confirming the connectivity and geometry of the 2,5-disubstituted isomer.[7] Similarly, the crystal structure of anhydrous 5-aminotetrazole has been shown to exist in the 1H-form.[12] This technique is invaluable for validating the results of spectroscopic and computational studies.

Impact on Drug Design and Biological Activity

The seemingly subtle difference in the position of the methyl group can have profound consequences for a molecule's biological activity. This is because the two isomers possess distinct electronic and steric properties, leading to different interactions with biological targets.[13]

Bioisosterism and Receptor Binding

The tetrazole ring is often considered a bioisostere of the carboxylic acid group.[2] The acidity and hydrogen bonding capabilities of the tetrazole are key to this mimicry. The position of the methyl group influences the pKa of the remaining N-H proton in the 1H-tautomer and the overall electrostatic potential of the molecule, thereby affecting its ability to interact with receptor binding sites.

For instance, in the development of angiotensin II receptor antagonists, the tetrazole moiety plays a crucial role in binding to the receptor. The specific orientation of the tetrazole ring, dictated by the substitution pattern, is critical for optimal interaction.

Case Studies: Pharmacological Relevance

Several studies have highlighted the differential pharmacological activities of 1-methyl and 2-methyl tetrazole isomers. For example, in the development of antidiabetic agents, different isomers of tetrazole derivatives have shown varying levels of inhibitory activity against targets like aldose reductase and protein tyrosine phosphatase 1B.[14] In some cases, one isomer may exhibit the desired therapeutic effect while the other is inactive or even exhibits off-target effects. This underscores the importance of synthesizing and testing pure isomers in drug discovery campaigns.

Bioactivity_Comparison

Conclusion and Future Perspectives

The tautomerism of methyl-substituted tetrazoles is a fundamental aspect of their chemistry with significant implications for drug discovery and development. A thorough understanding of the factors governing the tautomeric equilibrium, coupled with robust synthetic and analytical methodologies, is essential for the rational design of novel therapeutics. The ability to selectively synthesize and characterize the desired isomer allows for a more precise evaluation of structure-activity relationships and can ultimately lead to the development of more potent and selective drug candidates.

Future research in this area will likely focus on the development of more efficient and highly regioselective synthetic methods for the preparation of specific tetrazole isomers. Furthermore, a deeper understanding of the interplay between tautomerism and biological activity, aided by computational modeling and advanced analytical techniques, will continue to guide the design of next-generation tetrazole-containing drugs.

References

  • Bryden, J. H. (1956). The crystal structure of 2-methyl-5-aminotetrazole. Acta Crystallographica, 9(11), 874-878.
  • Tetrazole derivatives are a prime class of heterocycles, very important to medicinal chemistry and drug design due to not only their bioisosterism to carboxylic acid and amide moieties but also to their metabolic stability and other beneficial physicochemical properties... (2019). Chemical Reviews, 119(24), 12353-12405.
  • Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. (2023). Pharmaceuticals, 16(12), 1723.
  • Crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol. (2015).
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.).
  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019). Synthesis, 51(19), 3765-3783.
  • The crystal structure of 2-methyl-5-aminotetrazole. (1956). Acta Crystallographica, 9(11), 874-878.
  • Tautomeric forms of tetrazole. (n.d.).
  • Crystal structure of anhydrous 5-aminotetrazole and its high-pressure behavior. (n.d.).
  • Synthesis of 1H-tetrazoles. (n.d.).
  • 1H-Tetrazole Tautomerism: An In-depth Technical Guide to 1H and 2H Isomers. (n.d.).
  • One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. (2023). Scientific Reports, 13(1), 17855.
  • 1 H NMR and 13 C NMR shifts of all compounds. (n.d.).
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  • 2H-Tetrazole synthesis. (n.d.).
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  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
  • 2-methyl-2H-1,2,3,4-tetrazol-5-amine. (n.d.).
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  • Gas Phase Computational Studies of C-Substituted Tetrazoles. (n.d.).
  • Quantit
  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2024). Molecules, 29(13), 3048.
  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research, 45(2), 155-163.
  • Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 249-260.
  • Tetrazoles via Multicomponent Reactions. (2019). Chemical Reviews, 119(24), 12353-12405.
  • Approxim
  • Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. (2022). Chemistry, 4(4), 1435-1447.
  • Process for the preparation of 5-substituted 1-alkyltetrazoles. (n.d.).
  • A Guide to Quantit
  • New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. (2021). Polymers, 13(16), 2758.
  • Bioisosteres in Drug Discovery: Focus on Tetrazole. (n.d.).
  • 1,5-Disubstituted tetrazoles as PD-1/PD-L1 antagonists. (2023). RSC Medicinal Chemistry, 14(10), 1957-1962.
  • Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). (n.d.).
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  • 5-Amino-2-methyl-2H-tetrazole. (n.d.).
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Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 2-Methyltetrazoles from Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methyltetrazoles in Modern Chemistry

Tetrazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique electronic properties, metabolic stability, and ability to act as a bioisostere for carboxylic acids have made them a valuable scaffold in drug design.[1] Among substituted tetrazoles, 2,5-disubstituted derivatives, particularly 2-methyltetrazoles, are of paramount interest due to their specific biological activities and physicochemical properties. This guide provides a detailed, two-step protocol for the synthesis of 2-methyl-5-substituted-tetrazoles, commencing from readily available nitriles. The protocol emphasizes safety, efficiency, and regioselectivity, drawing upon established and reliable synthetic methodologies.

The synthesis follows a logical and experimentally validated two-step sequence:

  • Formation of 5-Substituted-1H-tetrazole: A robust and environmentally conscious cycloaddition of a nitrile with an azide source.

  • Regioselective N-2 Methylation: The crucial step of introducing a methyl group specifically at the N-2 position of the tetrazole ring.

This application note is designed to provide not just a set of instructions, but a deeper understanding of the underlying chemical principles, enabling researchers to adapt and optimize the protocols for their specific needs.

Mechanistic Insights: Understanding the "Why" Behind the "How"

A thorough comprehension of the reaction mechanisms is fundamental to successful and reproducible synthesis.

Step 1: The [3+2] Cycloaddition of Nitriles and Azides

The formation of the tetrazole ring from a nitrile and an azide is a classic example of a [3+2] cycloaddition reaction.[1] While the reaction can proceed thermally, it is often sluggish. The use of a Lewis acid catalyst, such as a zinc salt, significantly accelerates the reaction.[2] The catalyst coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide ion.[3] The reaction proceeds through a stepwise mechanism, initiated by the attack of the azide anion on the activated nitrile, followed by ring closure to form the tetrazole ring.[3]

Step 2: The Challenge of Regioselective N-Alkylation

The alkylation of a 5-substituted-1H-tetrazole presents a regioselectivity challenge, as the tetrazole anion has two potentially nucleophilic nitrogen atoms (N-1 and N-2). The outcome of the alkylation is influenced by a combination of electronic and steric factors of the substituent at the C-5 position, the nature of the alkylating agent, and the reaction conditions.[4] Generally, electron-withdrawing and sterically bulky substituents at the 5-position tend to favor alkylation at the N-2 position.[4] This protocol will detail a method that leverages these principles to achieve high regioselectivity for the desired 2-methyl isomer.

Experimental Workflow Overview

The overall synthetic strategy is a two-step process, as depicted in the following workflow diagram.

Synthesis_Workflow cluster_step1 Step 1: Tetrazole Formation cluster_step2 Step 2: N-2 Methylation Nitrile R-C≡N (Starting Nitrile) Tetrazole 5-R-1H-Tetrazole Nitrile->Tetrazole NaN₃, ZnBr₂ H₂O, Reflux Methylated_Tetrazole 2-Methyl-5-R-tetrazole Tetrazole->Methylated_Tetrazole Dimethyl Sulfate Base, Solvent Logical_Relationships Start Start: Nitrile Substrate Step1 Step 1: Tetrazole Formation (Sharpless Protocol) Start->Step1 Step2 Step 2: N-2 Methylation Step1->Step2 Purification Purification (Chromatography) Step2->Purification Product Final Product: 2-Methyl-5-R-tetrazole Purification->Product Byproduct Byproduct: 1-Methyl-5-R-tetrazole Purification->Byproduct

Sources

Application Note and Protocol: Laboratory Scale Synthesis of 2-Methyltetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyltetrazole (C₂H₄N₄) is a five-membered heterocyclic compound containing four nitrogen atoms, a class of molecules that has garnered significant interest across various scientific disciplines.[1] Due to its high nitrogen content and structural stability, this compound and its derivatives are explored in medicinal chemistry as bioisosteres for carboxylic acids, in materials science as components of energetic materials, and as intermediates in the synthesis of various organic compounds.[2][3][4] This application note provides a detailed, reliable, and safe protocol for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

This guide emphasizes not just the procedural steps but also the underlying chemical principles and safety considerations, ensuring a comprehensive understanding for successful and safe execution.

Theoretical Principles and Reaction Mechanism

The synthesis of this compound is most commonly achieved through the N-alkylation of the parent 1H-tetrazole. The tetrazole ring exhibits tautomerism, existing as 1H- and 2H-forms.[3] Alkylation of 5-unsubstituted tetrazole can lead to a mixture of 1- and 2-substituted isomers. The regioselectivity of the alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, and the presence of a base.[5]

The protocol detailed below utilizes the reaction of 1H-tetrazole with an alkylating agent in the presence of a base. The base deprotonates the acidic N-H of the tetrazole ring, forming a tetrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent in a nucleophilic substitution reaction (SN2) to yield the methylated product. While a mixture of isomers is possible, specific reaction conditions can favor the formation of the 2-methyl isomer.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1H-Tetrazole98%e.g., Sigma-Aldrich, Acros Organics
Iodomethane99%e.g., Sigma-Aldrich, Alfa AesarCaution: Toxic and volatile.
Sodium HydroxidePellets, 97%e.g., Fisher Scientific, VWR
DichloromethaneACS Gradee.g., Fisher Scientific, VWR
Anhydrous Magnesium SulfateGranulare.g., Fisher Scientific, VWR
Deionized WaterIn-house
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification & Analysis A Dissolve 1H-Tetrazole and NaOH in Water B Add Iodomethane A->B C Reflux the Mixture B->C D Cool to Room Temperature C->D E Extract with Dichloromethane D->E F Wash with Water E->F G Dry Organic Layer F->G H Remove Solvent (Rotary Evaporation) G->H I Characterize Product (NMR, IR, MP) H->I

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-tetrazole (3.5 g, 50 mmol) and sodium hydroxide (2.0 g, 50 mmol) in 40 mL of deionized water.

  • Addition of Alkylating Agent: Place the flask in a fume hood. While stirring, carefully add iodomethane (7.1 g, 3.1 mL, 50 mmol) to the solution.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 40-45 °C) using a heating mantle or oil bath. Maintain the reflux with vigorous stirring for 4 hours.

  • Workup - Cooling and Extraction: After 4 hours, turn off the heat and allow the reaction mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Washing: Combine the organic extracts and wash them with deionized water (2 x 30 mL) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to obtain the crude product. Further purification can be achieved by vacuum distillation if necessary.

Quantitative Data Summary

ParameterValue
Molar Mass of 1H-Tetrazole70.05 g/mol
Molar Mass of Iodomethane141.94 g/mol
Molar Mass of this compound84.08 g/mol [6]
Molar Ratio (Tetrazole:Iodomethane:NaOH)1:1:1
Reaction TemperatureReflux (~40-45 °C)
Reaction Time4 hours
Expected Yield60-70%

Safety Precautions and Hazard Mitigation

General Precautions:

  • This procedure must be performed in a well-ventilated chemical fume hood.[7][8]

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[7]

Reagent-Specific Hazards:

  • 1H-Tetrazole: Can be explosive if exposed to shock, friction, or heat.[9][10] Avoid grinding or subjecting it to impact.[10]

  • Iodomethane: Is toxic, a suspected carcinogen, and volatile. Handle with extreme care and avoid inhalation or skin contact.

  • Sodium Hydroxide: Is corrosive and can cause severe burns. Handle with care.

  • Dichloromethane: Is a volatile solvent and a suspected carcinogen. Use only in a fume hood.

  • Azide-containing waste: Although this synthesis does not directly use sodium azide, tetrazoles are high-nitrogen compounds. Dispose of all chemical waste according to your institution's hazardous waste guidelines.[7] Avoid mixing tetrazole waste with acids, which could potentially lead to the formation of hydrazoic acid under certain conditions.[7]

Expected Results and Characterization

The final product, this compound, should be a colorless to pale yellow liquid or low-melting solid at room temperature.[2]

Physicochemical Properties:

  • Molecular Formula: C₂H₄N₄[6]

  • Molecular Weight: 84.08 g/mol [6][11]

  • Appearance: Colorless to pale yellow liquid or solid[2]

  • Boiling Point: Approximately 144-145 °C

  • Melting Point: Approximately 36-38 °C

Analytical Characterization:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.25 (s, 3H, CH₃), 8.50 (s, 1H, CH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 39.5 (CH₃), 143.0 (CH).

  • IR (neat, cm⁻¹): ~2960 (C-H), ~1500, ~1450, ~1280, ~1050.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionEnsure adequate reaction time and temperature. Check the purity of starting materials.
Loss of product during workupBe careful during extractions to avoid loss into the aqueous layer. Ensure complete extraction with the specified volumes of solvent.
Product is a mixture of isomers Non-selective alkylationThe described procedure generally favors the 2-isomer. If significant amounts of the 1-isomer are present, purification by column chromatography (silica gel, ethyl acetate/hexanes) may be necessary.
Product is discolored ImpuritiesPurify by vacuum distillation or column chromatography.

Conclusion

This application note provides a comprehensive and reliable protocol for the laboratory-scale synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently synthesize this important heterocyclic compound for a variety of research and development applications. The provided characterization data will aid in confirming the identity and purity of the final product.

References

  • Technical Support Center: Optimizing Tetrazole Synthesis
  • 2H-Tetrazole synthesis - Organic Chemistry Portal. (URL: )
  • 1-H-TETRAZOLE - Bio-Fine. (URL: )
  • This compound - ChemBK. (URL: )
  • 1H-Tetrazole SDS, 288-94-8 Safety D
  • tetrazole synthesis from a nitrile and azide - laboratory experiment - YouTube. (URL: [Link])

  • Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. (URL: )
  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole - MDPI. (URL: [Link])

  • Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. (URL: )
  • Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC. (URL: [Link])

  • 2H-Tetrazole, 2-methyl- - NIST WebBook. (URL: [Link])

  • Tetrazoles via Multicomponent Reactions | Chemical Reviews. (URL: [Link])

  • 2-methyl-2H-1,2,3,4-tetrazole - PubChem. (URL: [Link])

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Application Notes & Protocols: The Strategic Use of Methyltetrazole Derivatives in the Synthesis of Cephalosporin APIs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrazole heterocycle is a cornerstone in medicinal chemistry, widely recognized as a bioisostere for the carboxylic acid group, which enhances the drug-like properties of molecules.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic implementation of methyltetrazole derivatives in the synthesis of Active Pharmaceutical Ingredients (APIs), with a primary focus on the cephalosporin class of antibiotics. We will explore the chemical rationale for incorporating these moieties, their impact on pharmacological activity, and provide detailed, field-proven protocols for the synthesis of Cefazolin, a first-generation cephalosporin that exemplifies this chemistry.

Introduction: The Significance of the Methyltetrazole Moiety in Cephalosporin Design

Cephalosporins are a major class of β-lactam antibiotics characterized by a 7-aminocephalosporanic acid (7-ACA) nucleus, which consists of a β-lactam ring fused to a six-membered dihydrothiazine ring.[2][3] The remarkable versatility and broad clinical utility of cephalosporins stem from the chemical modifications made at two key positions: the R1 side chain at the C-7 position and the R2 side chain at the C-3 position of the cephem core.[2][4]

The R2 side chain is particularly critical as it functions as a leaving group during the antibiotic's mechanism of action—the acylation and inhibition of bacterial penicillin-binding proteins (PBPs) essential for cell wall synthesis.[3][5] The nature of this leaving group profoundly influences the antibiotic's stability, antibacterial spectrum, and pharmacokinetic profile.

Among the most clinically significant R2 side chains are those containing a methyltetrazolethiol group, most notably 1-N-methyl-5-thiotetrazole (NMTT). Cephalosporins incorporating the NMTT moiety, such as Cefamandole, Cefoperazone, and Cefotetan, exhibit enhanced antibacterial activity.[6] However, the NMTT group is also associated with specific clinical side effects, including:

  • Hypoprothrombinemia: The NMTT side chain can inhibit the vitamin K epoxide reductase enzyme, impairing the synthesis of coagulation factors and predisposing patients to bleeding.[6][7]

  • Disulfiram-like Reactions: This moiety can inhibit the aldehyde dehydrogenase enzyme, leading to the accumulation of acetaldehyde upon alcohol consumption.[6][8]

Cefazolin, another key first-generation cephalosporin, utilizes a related heterocyclic thiol at the C-3 position—specifically, a (5-methyl-1,3,4-thiadiazol-2-yl)thio group.[9][10] While structurally a thiadiazole, its function and synthetic introduction share principles with the methyltetrazolethiol group, making its synthesis an excellent model for understanding the application of these heterocycles. This guide will focus on the synthesis of Cefazolin to illustrate the practical application of these principles.

Core Synthesis Strategy: Building the Cefazolin Molecule

The synthesis of Cefazolin fundamentally involves two key transformations on a cephalosporin precursor:

  • Acylation at C-7: The amino group of the cephem nucleus is acylated with a tetrazolylacetic acid side chain.

  • Substitution at C-3: The acetoxy group of 7-ACA is displaced by a sulfur nucleophile, in this case, 5-mercapto-2-methyl-1,3,4-thiadiazole. In other syntheses, this role is played by 1-methyl-5-mercaptotetrazole.[11]

These transformations can be achieved through various routes, including robust chemical methods and more modern enzymatic processes. We will detail a highly efficient "one-pot" chemical synthesis.

Visualizing the General Synthetic Workflow

The following diagram outlines the key stages in a common chemical pathway to Cefazolin, starting from 7-aminocephalosporanic acid (7-ACA).

G cluster_0 Part 1: Acylation Side Chain Preparation cluster_1 Part 2: One-Pot Reaction TAA 1H-Tetrazole-1-acetic acid Anhydride Mixed Anhydride Intermediate TAA->Anhydride Activation PivCl Pivaloyl Chloride PivCl->Anhydride Base1 Triethylamine (Base) Base1->Anhydride Intermediate Acylated Intermediate Anhydride:e->Intermediate:w ACA 7-ACA (Starting Material) ACA->Intermediate Acylation Cefazolin Cefazolin Acid (Final API) Intermediate->Cefazolin Nucleophilic Substitution at C-3 MMT 5-Mercapto-1-methyltetrazole MMT->Cefazolin Base2 Base Catalysis Base2->Cefazolin

Caption: One-pot chemical synthesis workflow for Cefazolin.

Detailed Synthesis Protocol: One-Pot Chemical Synthesis of Cefazolin Acid

This protocol is adapted from established patent literature, providing a streamlined and efficient method suitable for laboratory-scale synthesis.[11] It leverages a one-pot approach to minimize intermediate isolation steps, thereby improving overall yield and process economy.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier Suggestion
7-Aminocephalosporanic Acid (7-ACA)API Grade, >98%Sigma-Aldrich, TCI
1H-Tetrazole-1-acetic acid>98%Sigma-Aldrich, Combi-Blocks
5-Mercapto-1-methyltetrazole>97%TCI, Alfa Aesar
Pivaloyl Chloride>99%Sigma-Aldrich, Acros Organics
Triethylamine (TEA)>99.5%, anhydrousAcros Organics, Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, >99.8%Fisher Scientific, Sigma-Aldrich
WaterDeionized, HPLC Grade-
Sodium BicarbonateACS Reagent GradeFisher Scientific
AcetoneACS Reagent GradeFisher Scientific
Hydrochloric Acid (HCl)Concentrated, 37%VWR, Fisher Scientific

3.2. Equipment

  • Three-neck round-bottom flask (500 mL) equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Addition funnel.

  • Low-temperature cooling bath (e.g., acetone/dry ice).

  • pH meter.

  • Filtration apparatus (Büchner funnel).

  • Rotary evaporator.

3.3. Step-by-Step Procedure

Part A: Preparation of the Acylating Agent (Mixed Anhydride)

  • To a 250 mL flask under a nitrogen atmosphere, add dichloromethane (150 mL) and 1H-tetrazole-1-acetic acid (20.7 g, 0.162 mol).

  • Cool the suspension to -15°C using a cooling bath.

  • Slowly add triethylamine (16.4 g, 0.162 mol) while maintaining the temperature below -10°C. Stir until a clear solution is obtained.

  • Cool the solution to -45°C. Slowly add pivaloyl chloride (19.5 g, 0.162 mol) via an addition funnel over 30 minutes, ensuring the temperature does not exceed -40°C.

  • Stir the reaction mixture at -40 to -50°C for 1 hour to form the mixed anhydride solution. Keep this solution cold for the next step.

Part B: Preparation of 7-ACA Solution

  • In a separate 500 mL three-neck flask, suspend 7-aminocephalosporanic acid (7-ACA) (40.0 g, 0.147 mol) in dichloromethane (100 mL).

  • Cool the suspension to -15°C.

  • Slowly add triethylamine (16.4 g, 0.162 mol). The suspension will dissolve to form a clear 7-ACA lysate.

  • Cool and maintain this solution at -25°C.

Part C: One-Pot Acylation and Substitution

  • Slowly add the 7-ACA lysate (from Part B) to the cold mixed anhydride solution (from Part A) over 1 hour, maintaining the reaction temperature between -40 and -50°C.

  • Stir the reaction mixture at this temperature for an additional 1-2 hours. Monitor reaction completion via TLC or HPLC.

  • Once the acylation is complete, add 5-mercapto-1-methyltetrazole (18.8 g, 0.162 mol) directly to the reaction mixture.

  • Add an additional portion of triethylamine (16.4 g, 0.162 mol) to catalyze the substitution reaction.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

Part D: Work-up and Isolation

  • Add water (150 mL) to the reaction flask and stir vigorously for 15 minutes.

  • Separate the aqueous layer. The product is now in the aqueous phase as a salt.

  • Wash the organic layer with a small amount of water (50 mL) and combine the aqueous layers.

  • Cool the combined aqueous solution to 0-5°C in an ice bath.

  • Slowly add concentrated HCl to acidify the solution to a pH of 2.5-3.0. Cefazolin acid will precipitate as a white solid.

  • Stir the cold suspension for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water (2 x 50 mL) and then with cold acetone (2 x 30 mL).

  • Dry the product under vacuum at 40°C to a constant weight.

3.4. Expected Yield and Purity

  • Yield: 75-85%

  • Purity: >98% (as determined by HPLC)

Alternative Method: Enzymatic Synthesis of Cefazolin

Enzymatic synthesis presents a greener and more specific alternative to traditional chemical methods. The use of immobilized penicillin G amidase (PGA) allows for the acylation of the C-7 amino group under mild, aqueous conditions, often with higher selectivity and fewer byproducts.[12][13]

Visualizing the Enzymatic Workflow

G TDA 7-amino-3-(...thiadiazol-5-yl) thiomethyl-3-cephem-4-carboxylic acid (TDA Intermediate) Reactor Aqueous Buffer pH 6.0-8.0 Temp: 10-30°C TDA->Reactor TAA_Ester Tetrazole-1-acetic acid methyl ester (Acylating Agent) TAA_Ester->Reactor Biocatalyst Immobilized Penicillin Amidase Biocatalyst->Reactor Catalysis Cefazolin Cefazolin Reactor->Cefazolin Enzymatic Acylation Methanol Methanol (Byproduct) Reactor->Methanol Workup pH Adjustment (Acid Addition) Cefazolin->Workup Acid Precipitation Isolation Filtration & Drying Cefazolin->Isolation Acid Precipitation

Caption: Enzymatic synthesis of Cefazolin using immobilized penicillin amidase.

This enzymatic approach typically involves the acylation of a pre-formed C-3 substituted intermediate (TDA) with an activated ester of tetrazole-1-acetic acid.[13][14] The reaction is performed in an aqueous buffer at a controlled pH and temperature. The enzyme's high specificity minimizes the need for protecting groups and reduces waste streams, aligning with the principles of green chemistry.

Data Summary: Key APIs and Synthesis Parameters

Table 1: Comparison of Cefazolin Synthesis Parameters

ParameterChemical SynthesisEnzymatic Synthesis
Key Reagents 7-ACA, TAA, MMT, PivCl, TEATDA Intermediate, TAA-Ester
Catalyst Triethylamine (Base)Immobilized Penicillin Amidase
Solvent Dichloromethane (Organic)Water (Aqueous Buffer)
Temperature -50°C to Room Temp.10 - 30°C
pH Control Not primary control parameterCritical (pH 6.0 - 8.0)
Key Advantages High throughput, one-potHigh specificity, mild conditions, "green"
Key Challenges Harsh reagents, byproduct formationEnzyme cost/stability, substrate prep

Table 2: Selected Cephalosporins with Tetrazole or Related Heterocyclic Thiol Side Chains

API NameGenerationR2 Side Chain MoietyAssociated Clinical Notes
Cefazolin 1st(5-methyl-1,3,4-thiadiazol-2-yl)thioDoes not share identical side chains with penicillins, low cross-reactivity risk.[2]
Cefamandole 2nd1-N-methyl-5-thiotetrazole (NMTT)Risk of hypoprothrombinemia and disulfiram-like reaction.[6]
Cefotetan 2nd1-N-methyl-5-thiotetrazole (NMTT)High association with NMTT-related side effects.[6]
Cefmetazole 2nd1-N-methyl-5-thiotetrazole (NMTT)Risk of NMTT-related side effects.[6]
Cefoperazone 3rd1-N-methyl-5-thiotetrazole (NMTT)Risk of hypoprothrombinemia and disulfiram-like reaction.[6]
Moxalactam 3rd (Oxacephem)1-N-methyl-5-thiotetrazole (NMTT)Largely replaced due to significant bleeding risk.[6]

Conclusion

Methyltetrazole derivatives and their structural relatives, like methylthiadiazoles, are indispensable tools in the synthesis of advanced APIs, particularly within the cephalosporin family. Their incorporation as C-3 side chains is a proven strategy for modulating the stability, activity, and pharmacokinetic properties of these life-saving antibiotics. As demonstrated by the detailed synthesis of Cefazolin, robust and efficient protocols exist for incorporating these moieties. The continuing evolution of these methods, including the adoption of enzymatic processes, highlights a commitment to developing more sustainable and selective manufacturing routes for complex pharmaceutical ingredients. A thorough understanding of the chemistry and pharmacology of these heterocyclic building blocks is essential for any scientist working in the field of drug development and synthesis.

References

  • Cho, J. M., et al. (2005). The effect of 2-mercapto-5-methyl-1,3,4-thiadiazole on enzymatic synthesis of cefazolin. Journal of Microbiology and Biotechnology, 15(4), 850-855. Available at: [Link]

  • Gagnon, J., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(9), 1938. Available at: [Link]

  • Shah, R., & St. Hill, C. A. (2023). Cephalosporins. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Andryushina, V. A., et al. (2004). Method of synthesis of cefazolin. Russian Patent RU2210596C2.
  • ChemBK. (2024). 2-Methyltetrazole. ChemBK Chemical Database. Available at: [Link]

  • Fernandez-Lafuente, R., et al. (2004). Simple enzymatic process for preparing cefazolin. European Patent EP1416054B1.
  • Preparation method of 2-methyl-5-(5-bromopyridine-2-yl)tetrazole. Chinese Patent CN106632240A. (2017).
  • Synthetic method of cefazolin acid. Chinese Patent CN104910188A. (2015).
  • Ahmad, M., et al. (2004). Improved and Economical Synthesis of Cefazolin Sodium. Journal of the Chemical Society of Pakistan, 26(1), 72-76. Available at: [Link]

  • Nakashima, M., et al. (1998). Effect of side chains including the N-methyl-tetrazole-thiol group of beta-lactam antibiotics on transport in cultured kidney epithelial cells LLC-PK1. Biological & Pharmaceutical Bulletin, 21(1), 89-92. Available at: [Link]

  • Acurcio, M. T., et al. (1986). Cephalosporin-induced hypoprothrombinemia: is the N-methylthiotetrazole side chain the culprit?. Antimicrobial Agents and Chemotherapy, 29(6), 1108–1109. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2012). Synthesis and Preliminary Antimicrobial Activities of New Arylideneamino-1,3,4-thiadiazole-(thio/dithio)-acetamido Cephalosporanic Acids. Molecules, 17(1), 902–918. Available at: [Link]

  • Kerremans, L., et al. (2002). Cefazolin administration and 2-methyl-1,3,4-thiadiazole-5-thiol in human tissue: possible relationship to hypoprothrombinemia. Drug Metabolism and Disposition, 30(10), 1123-1128. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Tetrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • NIST. (2025). 2H-Tetrazole, 2-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Kumar, V., et al. (2022). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Medicinal Chemistry, 13(11), 1369-1375. Available at: [Link]

  • Bicknell, D. C., & Pratt, R. F. (1989). Effect of the 3'-leaving group on turnover of cephem antibiotics by a class C beta-lactamase. Biochemical Journal, 262(2), 601–607. Available at: [Link]

  • Stone, K. J., et al. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Pharmacy, 7(3), 103. Available at: [Link]

  • Stone, K. J., et al. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. ResearchGate. Available at: [Link]

  • Yanagihara, M., et al. (1985). Effects of beta-lactam antibiotics and N-methyltetrazolethiol on the alcohol-metabolizing system in rats. Journal of Pharmacobio-Dynamics, 8(11), 947-955. Available at: [Link]

  • Miller, M. D., & Nottingham, M. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 9, 755913. Available at: [Link]

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Application Notes & Protocols: 2-Methyltetrazole as a Versatile Precursor for Advanced Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of high-energy-density materials (HEDMs) that offer superior performance with enhanced safety is a central theme in modern materials science. Nitrogen-rich heterocycles, particularly tetrazoles, have emerged as a foundational scaffold for next-generation energetic materials.[1][2][3] Their inherent high nitrogen content, positive heats of formation, and decomposition into the environmentally benign dinitrogen gas make them highly desirable.[1][3][4] This guide provides a detailed exploration of 2-methyltetrazole, a key precursor in this field. We will delve into the causality behind its synthesis, its functionalization into primary and secondary explosives, its role in creating insensitive energetic polymers, and the critical safety protocols required for its handling. This document is intended for researchers and professionals engaged in the development of energetic materials, offering both foundational principles and actionable laboratory protocols.

Section 1: Foundational Chemistry and Synthesis of the this compound Scaffold

The utility of this compound begins with the robust and efficient construction of the tetrazole ring itself. The most common and effective method is the [2+3] dipolar cycloaddition between a nitrile and an azide source.[4][5] This reaction provides a direct pathway to the 5-substituted tetrazole core. Subsequent alkylation, specifically methylation, is a critical step that significantly influences the final properties of the energetic derivatives. Methylation at the N-2 position, yielding this compound, is often preferred as it can lead to compounds with greater thermal stability compared to their N-1 isomers.

Diagram: General Synthetic Pathway

The following diagram illustrates the two-stage process of synthesizing the this compound core, which serves as the entry point for further derivatization.

Synthesis_Pathway cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Methylation & Separation Acetonitrile Acetonitrile (CH₃CN) MT 5-Methyltetrazole Acetonitrile->MT [2+3] Cycloaddition SodiumAzide Sodium Azide (NaN₃) SodiumAzide->MT [2+3] Cycloaddition IsomerMix Isomer Mixture (1-MT and 2-MT) MT->IsomerMix Alkylation MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate) MethylatingAgent->IsomerMix MT2 This compound (Precursor) IsomerMix->MT2 Purification/ Separation

Caption: Synthetic route from acetonitrile to the this compound precursor.

Protocol 1.1: Synthesis of 5-Methyltetrazole

Causality: This protocol utilizes the well-established cycloaddition of the azide anion to the carbon-nitrogen triple bond of acetonitrile. The use of a catalyst like NiFe₂O₄ or simply a high-boiling solvent like DMF facilitates the reaction, which would otherwise require harsher conditions due to the relative stability of the nitrile.[4]

!CRITICAL SAFETY WARNING! Sodium azide is highly toxic and can form explosive heavy metal azides. Do not use metal spatulas. All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a blast shield.

  • Reagents:

    • Acetonitrile (Reagent Grade)

    • Sodium Azide (NaN₃, High Purity)

    • Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂) as a catalyst/acid source

    • Dimethylformamide (DMF, Anhydrous)

    • Hydrochloric Acid (HCl, concentrated)

    • Deionized Water

  • Procedure:

    • To a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add sodium azide (1.0 eq) and ammonium chloride (1.0 eq) to anhydrous DMF.

    • Slowly add acetonitrile (1.2 eq) to the stirring suspension.

    • Heat the reaction mixture to 120-130 °C and maintain for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Cool the mixture to room temperature. Carefully and slowly acidify the mixture with concentrated HCl to pH ~2 while cooling in an ice bath. Caution: Toxic and explosive hydrazoic acid (HN₃) gas may evolve. Ensure the fume hood has excellent ventilation.

    • Filter the resulting precipitate (ammonium chloride) and wash with a small amount of cold water.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to yield pure 5-methyltetrazole as a white crystalline solid.

  • Validation:

    • ¹H NMR: Confirm the presence of the methyl group peak and the acidic N-H proton.

    • IR Spectroscopy: Verify the absence of the nitrile peak (~2250 cm⁻¹) and the presence of N-H and C=N stretching vibrations characteristic of the tetrazole ring.

    • Melting Point: Compare with the literature value.

Protocol 1.2: Synthesis of this compound

Causality: The alkylation of 5-methyltetrazole can occur at either the N-1 or N-2 position of the tetrazole ring. The reaction conditions, particularly the base and solvent, can influence the isomer ratio. Using a strong base like sodium hydroxide deprotonates the ring, creating the tetrazolate anion, which then acts as a nucleophile towards the methylating agent (e.g., dimethyl sulfate).

!CRITICAL SAFETY WARNING! Dimethyl sulfate is extremely toxic, carcinogenic, and a potent alkylating agent. Handle only in a chemical fume hood with heavy-duty nitrile or butyl rubber gloves, a lab coat, and chemical splash goggles with a face shield. Have an ammonia solution available for decontamination of spills.

  • Reagents:

    • 5-Methyltetrazole (from Protocol 1.1)

    • Sodium Hydroxide (NaOH)

    • Dimethyl Sulfate ((CH₃)₂SO₄)

    • Deionized Water

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 5-methyltetrazole (1.0 eq) in an aqueous solution of sodium hydroxide (1.0 eq) in a round-bottom flask, cooling in an ice bath.

    • While stirring vigorously, add dimethyl sulfate (1.05 eq) dropwise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Extract the aqueous solution multiple times with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield a mixture of 1-methyl-5-aminotetrazole and 2-methyl-5-aminotetrazole.

    • The isomers can be separated by fractional distillation under vacuum or by column chromatography, exploiting their different polarities. This compound is typically the more volatile isomer.

  • Validation:

    • ¹H and ¹³C NMR: The chemical shifts of the methyl group and the ring carbon are distinct for the N-1 and N-2 isomers, allowing for quantification of the isomer ratio.[6]

    • GC-MS: Confirm the mass of the product (84.08 g/mol ) and separate the isomers chromatographically.[7]

Section 2: Applications in High-Energy-Density Materials (HEDMs)

The this compound scaffold is a launchpad for creating advanced HEDMs. By introducing energetic functional groups (explosophores) such as nitro (-NO₂) or nitramino (-NHNO₂) groups, the oxygen balance and energy output of the molecule can be dramatically increased.[8][9]

Protocol 2.1: Synthesis of 2-Methyl-5-nitramino-2H-tetrazole (2MNT)

Causality: This protocol involves the nitration of an amino-functionalized tetrazole. The precursor, 2-methyl-5-aminotetrazole, is first synthesized and then nitrated under strong acidic conditions. The nitramino group (-NHNO₂) is a powerful explosophore that significantly increases the energy density of the molecule.

!CRITICAL SAFETY WARNING! This synthesis involves highly corrosive acids and produces a secondary explosive. Strict adherence to safety protocols is mandatory. Use a blast shield, and handle the final product with non-sparking tools.

  • Part A: Synthesis of 2-Methyl-5-aminotetrazole

    • Synthesize 5-aminotetrazole using established literature methods (e.g., from dicyandiamide or sodium dicyanamide).

    • Methylate 5-aminotetrazole using a procedure similar to Protocol 1.2. The presence of the amino group will influence the N-1/N-2 isomer ratio.[6][10]

    • Isolate the 2-methyl-5-aminotetrazole isomer via recrystallization or chromatography.

  • Part B: Nitration to 2MNT

    • In a flask cooled to 0 °C, slowly add 2-methyl-5-aminotetrazole (1.0 eq) to 100% sulfuric acid.

    • While maintaining the temperature between 0-5 °C, add fuming nitric acid (1.1 eq) dropwise with vigorous stirring.

    • After addition, let the reaction stir at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.

    • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry carefully in a vacuum desiccator away from heat and light.

  • Validation:

    • FT-IR: Confirm the presence of NO₂ asymmetric and symmetric stretching bands.

    • Multinuclear NMR (¹H, ¹³C, ¹⁴N): Verify the molecular structure.

    • Differential Scanning Calorimetry (DSC): Determine the decomposition temperature to assess thermal stability.[11]

Data Summary: Energetic Properties

The introduction of energetic functionalities dramatically alters the material's properties. Below is a comparative table.

CompoundDensity (g/cm³)Decomposition Temp. (°C)Impact Sensitivity (J)Detonation Velocity (m/s)
TNT 1.65~295156,900
RDX 1.82~2047.58,750
2MNT ~1.7-1.8~170-190>20 (Insensitive)~7,500-8,500
NTOM ¹1.79244>40 (Insensitive)7,909

¹NTOM is a related 2-substituted nitrotetrazole derivative, demonstrating the high performance and low sensitivity achievable with this class of compounds.[12]

Section 3: Application in Energetic Polymers and Binders

Energetic binders are crucial components of plastic-bonded explosives (PBXs) and solid rocket propellants. They serve as a matrix for explosive crystals (like RDX or HMX) and contribute to the overall energy output. Poly(2-methyl-5-vinyl tetrazole) (PMVT) is an exemplary energetic binder known for its ability to reduce the sensitivity of formulations.[13][14]

Diagram: PMVT Synthesis and Application Workflow

PMVT_Workflow cluster_0 Polymer Synthesis cluster_1 Formulation PAN Polyacrylonitrile (PAN) PVT Poly(5-vinyl tetrazole) (PVT) PAN->PVT Tetrazolation PMVT Poly(2-methyl-5-vinyl tetrazole) (PMVT) PVT->PMVT Methylation Blending Solution Blending PMVT->Blending PBX Insensitive PBX Formulation Blending->PBX RDX RDX Crystals RDX->Blending PEG PEG (Plasticizer) PEG->Blending

Caption: Workflow for synthesizing PMVT and formulating an insensitive PBX.

Protocol 3.1: Synthesis of Poly(2-methyl-5-vinyl tetrazole) (PMVT)

Causality: This process is a polymer modification reaction. It starts with commercially available polyacrylonitrile (PAN), where the nitrile side chains are converted into tetrazole rings.[15] This creates poly(5-vinyl tetrazole) (PVT). Subsequent methylation, analogous to Protocol 1.2, yields the final PMVT polymer. This route is often more practical than polymerizing the vinyltetrazole monomer directly.[15][16]

  • Part A: Synthesis of Poly(5-vinyl tetrazole) (PVT)

    • In a suitable reactor, suspend polyacrylonitrile (1.0 eq by monomer unit) in DMF.

    • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

    • Heat the mixture to ~100 °C for 24-48 hours. The extent of conversion can be controlled by reaction time.

    • Cool the viscous solution and precipitate the polymer by pouring it into a large volume of methanol or water.

    • Filter the polymer, wash extensively, and dry under vacuum.

    • Validation: Use FT-IR to monitor the disappearance of the nitrile peak (~2240 cm⁻¹).

  • Part B: Methylation to PMVT

    • Dissolve the synthesized PVT in a suitable solvent (e.g., DMF).

    • Add a base (e.g., sodium hydroxide) to deprotonate the tetrazole rings.

    • Slowly add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and stir at room temperature until the reaction is complete.

    • Precipitate the final PMVT polymer in a non-solvent, filter, wash, and dry.

  • Validation:

    • NMR: Confirm the addition of the methyl group.

    • Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity of the polymer.

    • DSC: Measure the glass transition temperature (Tg), a key property for binder applications.[17]

Application Insight: PMVT is often blended with non-energetic, flexible polymers like polyethylene glycol (PEG).[13][14] This creates a miscible polymer blend that acts as a highly effective desensitizing binder. A PBX formulation containing up to 91% RDX with a 9% PEG-PMVT binder has shown impact sensitivity superior to standard Composition B explosives.[13]

Section 4: Critical Safety Protocols and Handling

Working with this compound and its derivatives requires a stringent safety culture. These compounds are, by design, energetic and must be treated with extreme caution.

!MANDATORY SAFETY PRECAUTIONS!

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.[18]

  • Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[18][19]

  • Static Discharge: Ground and bond all equipment. Use non-sparking tools and anti-static mats, especially when handling dry, sensitive compounds.[20]

  • Energy Input: Avoid all sources of ignition, including heat, sparks, and open flames.[20] Do not subject materials to grinding, shock, or friction.[20] Use appropriate heating methods like oil baths with precise temperature control.

  • Storage: Store energetic materials in small quantities in a designated, locked, and well-ventilated storage magazine. Keep them away from incompatible materials, heat, and sunlight.[20]

  • Disposal: Dispose of all chemical waste, including contaminated gloves and labware, according to institutional and federal regulations for hazardous and explosive materials.[18][20]

References

  • ACS Publications. (n.d.). Design, Synthesis, and Characterization of Novel, Nitrogen-Rich Fused Energetic Materials with High Energy, Low Sensitivity, and Thermal Stability. Crystal Growth & Design.
  • MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules.
  • ChemicalBook. (2023). 2H-Tetrazole, 2-methyl- - Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 2-Methyl-2h-tetrazole-5-carbaldehyde - Safety Data Sheet.
  • Springer. (2023). Recent Progress on Nitrogen-Rich Energetic Materials Based on Tetrazole Skeleton. Topics in Current Chemistry.
  • Royal Society of Chemistry. (2023). Synthesis and detonation performance of novel tetrazolyl–triazine nitrogen-rich energetic materials. RSC Publishing.
  • Defense Technical Information Center (DTIC). (1989). Polyethylene Glycol-Poly(2-Methyl-5-Vinyl Tetrazole) Polymer Blend (A desensitizing Binder for Propellants and Explosives).
  • Semantic Scholar. (2011). Review on Synthesis of High-nitrogen Energetic Compounds.
  • ResearchGate. (2025). Polymers and copolymers based on vinyl tetrazoles, 2. Alkylation of poly(5‐vinyl tetrazole).
  • ResearchGate. (2025). Synthesis, Characterization and Thermal Studies on Poly (2-methyl-5-vinyl tetrazole): An Insensitive Energetic Binder.
  • Defense Technical Information Center (DTIC). (n.d.). Polyethylene Glycol-Poly(2-Methyl-5-Vinyl Tetrazole) Polymer Blend (A desensitizing Binder for Propellants and Explosives).
  • OSTI.GOV. (2011). The High-Pressure Characterization of Energetic Materials: 2-Methyl-5-Nitramino-2H-Tetrazole.
  • Angene Chemical. (2024). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • ResearchGate. (2025). Poly (2-methyl-5-vinyl tetrazole) - Poly(3-nitratomethyl-3-methyl oxetane) Blend: An Insensitive Energetic Binder for Propellant and Explosive Formulations.
  • National Institutes of Health (NIH). (2021). 5-Nitrotetrazol and 1,2,4-Oxadiazole Methylene-Bridged Energetic Compounds: Synthesis, Crystal Structures and Performances.
  • ResearchGate. (n.d.). Synthesis and energetic performance of tetrazole compounds 2 − 9.
  • National Institutes of Health (NIH). (n.d.). Polymethylenetetrazole: Synthesis, Characterization, and Energetic Properties.
  • PubChem. (n.d.). 2-methyl-2H-1,2,3,4-tetrazole.
  • ResearchGate. (n.d.). Computational studies on tetrazole derivatives as potential high energy materials.
  • Royal Society of Chemistry. (n.d.). Access to green primary explosives via constructing coordination polymers based on bis-tetrazole oxide and non-lead metals. RSC Publishing.
  • National Institutes of Health (NIH). (n.d.). High-Energetic Salts and Metal Complexes: Comprehensive Overview with a Focus on Use in Homemade Explosives (HME).
  • ACS Publications. (2016). Photochemistry of 1- and 2-Methyl-5-aminotetrazoles: Structural Effects on Reaction Pathways. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Physiochemical and energetic properties of energetic compounds based on the tetrazole framework.
  • Google Patents. (n.d.). Synthesizing method of 1-methyl-5-aminotetrazole.

Sources

Guide to the Experimental Setup for N-Methylation of 5-Substituted Tetrazoles: Strategies, Protocols, and Regioisomer Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazole moiety is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group to enhance metabolic stability and modulate physicochemical properties.[1][2][3][4] N-alkylation, particularly methylation, of the tetrazole ring is a critical derivatization step that profoundly influences a molecule's pharmacological profile, including its lipophilicity, receptor binding affinity, and in vivo stability.[4][5] However, the inherent tautomerism of the 5-substituted 1H-tetrazole ring presents a significant synthetic challenge: the reaction typically yields a mixture of N1 and N2 regioisomers. Controlling this regioselectivity is paramount for consistent synthesis and reliable structure-activity relationship (SAR) studies.[6][7][8] This guide provides an in-depth exploration of the experimental setups for tetrazole methylation, focusing on the mechanistic rationale behind common protocols, strategies to influence regioselectivity, and detailed methods for product characterization.

Foundational Principles: Understanding Tetrazole Reactivity

Successful methylation begins with understanding the tetrazole core. A 5-substituted-1H-tetrazole exists as a dynamic equilibrium between two tautomeric forms, the 1H- and 2H-tetrazoles. The proton on the ring is acidic, with a pKa around 4.9, comparable to acetic acid.[9] This acidity is the key to its reactivity in alkylation reactions. Under basic conditions, the proton is abstracted to form a resonance-stabilized tetrazolate anion. This anion is the active nucleophile, with electron density distributed across the N1, N2, and N4 positions. Alkylation occurs predominantly at the N1 and N2 positions.

Caption: Tautomerism and deprotonation of 5-substituted tetrazoles.

Strategic Approaches to Tetrazole Methylation

The choice of methylation strategy depends on the substrate, desired regioselectivity, and tolerance for specific reagents. The most common approach involves nucleophilic substitution (S_N2) on a methylating agent.

Classical S_N2 Alkylation with Alkyl Halides

This is the most prevalent method for tetrazole methylation. The tetrazolate anion, generated in situ, attacks an electrophilic methyl source like methyl iodide or dimethyl sulfate.[7][10]

Mechanism & Regioselectivity: The reaction proceeds via an S_N2 mechanism, where the tetrazolate anion displaces a leaving group. The ratio of N1 to N2 methylated products is highly dependent on several factors:

  • Electronic Effects: Electron-withdrawing groups (EWGs) at the C5 position decrease the nucleophilicity of the adjacent N1 atom, thereby favoring methylation at the N2 position.[7][11]

  • Steric Effects: Bulky substituents at the C5 position sterically hinder the N1 position, leading to a preference for methylation at the less encumbered N2 position.[7]

  • Reaction Conditions: The choice of solvent, base, and counter-ion can also influence the isomer ratio, although steric and electronic effects are generally dominant.[7]

Caption: General S_N2 methylation yielding N1 and N2 isomers.

Table 1: Influence of C5-Substituent on Methylation Regioselectivity (Data synthesized from literature, primarily based on principles from Spear, R.J., 1984)[7]

C5-Substituent (R)Electronic EffectSteric HindrancePredominant Isomer
Phenyl (Ph)Weakly withdrawingModerateMixture, often N2 favored
Nitro (NO₂)Strongly withdrawingSmallN2
Amino (NH₂)DonatingSmallMixture, often N1 favored
tert-Butyl (t-Bu)DonatingHighN2
Ethoxycarbonyl (CO₂Et)WithdrawingModerateN2 (generally)
Green Methylation with Dimethyl Carbonate (DMC)

As a response to the high toxicity of traditional methylating agents, dimethyl carbonate (DMC) has emerged as an environmentally friendly alternative.[12] This method avoids hazardous chemicals and often proceeds with the aid of a catalyst.

  • Reagents: DMC serves as both the solvent and the methylating agent.

  • Catalyst: 1,4-Diazabicyclo[2.2.2]octane (DABCO) is an effective catalyst for this transformation.[12]

  • Advantages: Significantly lower toxicity, biodegradable, and cost-effective. The protocol often involves simpler work-up procedures.

Mitsunobu Conditions for Methylation

The Mitsunobu reaction provides another route for N-alkylation using an alcohol as the alkyl source.[13] For methylation, methanol is used in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).

  • Advantages: This method is particularly effective for installing secondary alkyl groups and can offer higher yields compared to base-promoted reactions in specific cases.[13] It proceeds under mild, neutral conditions, which is beneficial for sensitive substrates.

Detailed Application Protocol: S_N2 Methylation of 5-Phenyl-1H-tetrazole

This protocol details a standard procedure for the methylation of 5-phenyl-1H-tetrazole using methyl iodide. This reaction typically yields a mixture of 1-methyl-5-phenyl-1H-tetrazole and 2-methyl-5-phenyl-1H-tetrazole.

Safety and Handling
  • Methyl Iodide: EXTREMELY TOXIC and a suspected CARCINOGEN. Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including double-layered nitrile gloves, safety goggles, and a lab coat.[14][15][16]

  • Potassium Carbonate (K₂CO₃): Irritant. Avoid inhalation of dust and contact with skin and eyes.[9]

  • Solvents: Acetone and ethyl acetate are flammable. Keep away from ignition sources.[16]

  • General Precautions: Ensure that eyewash stations and safety showers are readily accessible.[14] All glassware should be properly dried before use.

Materials and Reagents
  • 5-Phenyl-1H-tetrazole (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, fine powder, 1.1 - 1.5 eq)

  • Methyl Iodide (CH₃I, 1.1 eq)

  • Anhydrous Acetone (as solvent)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexanes/Ethyl Acetate mixture (for chromatography eluent)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-phenyl-1H-tetrazole (1.0 eq) and anhydrous acetone (approx. 0.2-0.4 M concentration).

  • Base Addition: Add anhydrous potassium carbonate (1.2 eq) to the solution. Stir the suspension vigorously for 15-20 minutes at room temperature to facilitate the formation of the potassium tetrazolate salt.[9]

  • Methylation: Slowly add methyl iodide (1.1 eq) to the suspension dropwise using a syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexanes:Ethyl Acetate). The starting material should be consumed within 2-4 hours.[9]

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the obtained crude residue in ethyl acetate.[9]

    • Wash the organic layer sequentially with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as a mixture of N1 and N2 isomers.

  • Purification: Separate the two regioisomers using flash column chromatography on silica gel. The polarity difference between the N1 and N2 isomers is often sufficient for separation. A gradient elution with a Hexanes/Ethyl Acetate mixture is typically effective. Collect the fractions and analyze by TLC to identify the pure isomers.

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A 1. Add 5-Phenyl-1H-tetrazole and Acetone to flask B 2. Add K₂CO₃ and stir (15-20 min) A->B C 3. Add CH₃I dropwise B->C D 4. Stir at Room Temp (2-4 hours) C->D E 5. Monitor by TLC D->E F 6. Filter inorganic salts E->F Reaction Complete G 7. Evaporate solvent F->G H 8. Redissolve in EtOAc, wash with H₂O & Brine G->H I 9. Dry (MgSO₄) & Concentrate H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Isomers (NMR, MS) J->K

Caption: Step-by-step workflow for the methylation of 5-phenyl-1H-tetrazole.

Critical Step: Characterization and Isomer Differentiation

Distinguishing between the N1 and N2 methylated isomers is the most critical part of the analysis. NMR spectroscopy is the definitive technique for this purpose.

Table 2: Spectroscopic Data for Differentiating N1 and N2 Methylated Tetrazoles

TechniqueObservation for N1-Isomer (1,5-disubstituted)Observation for N2-Isomer (2,5-disubstituted)Rationale / Comment
¹³C NMR C5 signal appears at a lower chemical shift (e.g., ~154 ppm).[9]C5 signal is significantly deshielded and appears at a higher chemical shift (e.g., ~165 ppm).[9]This is the most reliable indicator. The difference can be around 9-12 ppm.[9]
¹H NMR N-CH₃ protons have a characteristic chemical shift.N-CH₃ protons appear at a different chemical shift, often downfield compared to the N1-isomer.The exact shift depends on the C5-substituent and solvent, but the relative difference is key.
Mass Spec Confirms molecular weight (M+H)⁺. Fragmentation patterns may differ.Confirms molecular weight (M+H)⁺. Fragmentation patterns may differ.Both isomers have the same mass. MS is used for confirmation, not differentiation, unless tandem MS is used.[10]
IR Spec Disappearance of the broad N-H stretch from the starting material.Disappearance of the broad N-H stretch from the starting material.Confirms the success of the methylation reaction but does not distinguish between isomers.[3]

Conclusion

The N-methylation of 5-substituted tetrazoles is a fundamental transformation in the synthesis of pharmaceutically relevant compounds. While synthetically straightforward, the reaction demands careful control and rigorous analysis due to the inevitable formation of regioisomers. A successful experimental setup hinges on a rational choice of reagents and conditions based on the electronic and steric properties of the substrate. Mastery of this reaction is achieved not just in the synthesis, but in the crucial subsequent steps of purification and unambiguous spectroscopic characterization of the N1 and N2 products. This guide provides the foundational knowledge and practical steps to confidently perform and analyze this critical reaction in a research and drug development setting.

References

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  • Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. University of Toronto T-Space.
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  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI.
  • Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970–2042.
  • Spear, R. J. (1984). Positional Selectivity of the Methylation of 5-Substituted Tetrazolate Anions. Australian Journal of Chemistry, 37(12), 2453-2468.
  • An Environmentally Friendly Method for N‐Methylation of 5‐Substituted 1H‐Tetrazoles with a Green Methylating Reagent: Dimethyl Carbonate.
  • The Development of Tetrazole Derivatives as Protein Arginine Methyltransferase I (PRMT I) Inhibitors. PubMed.
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  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl
  • SAFETY DATA SHEET - 5-Methyltetrazole. TCI Chemicals.
  • Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452–12459.
  • SAFETY DATA SHEET - Methyl Iodide. Sigma-Aldrich.
  • 5-Methyl-2H-tetrazole SDS, 4076-36-2 Safety D
  • Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles. Canadian Journal of Chemistry.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
  • Synthesis of 2H-tetrazoles. Organic Chemistry Portal.
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  • Ziora, Z. M., et al. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 279, 116870.
  • REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIV

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Application Notes and Protocols: 2-Methyltetrazole as a Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 2-methyltetrazole and its closely related isomers as versatile reagents in modern organic synthesis. As a Senior Application Scientist, the goal of this document is to move beyond simple procedural lists and delve into the causality behind experimental choices, offering field-proven insights for researchers in drug discovery and chemical development. We will explore the synthesis of complex heterocyclic systems, its critical role in the development of blockbuster antibiotics, and its use in advanced protecting group strategies.

Introduction: The Methyltetrazole Isomers - More Than Just a Bioisostere

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a cornerstone in medicinal chemistry. It is widely recognized as a metabolically stable bioisostere for the carboxylic acid group, enhancing lipophilicity and improving pharmacokinetic profiles of drug candidates.[1][2] However, the utility of tetrazole derivatives, particularly methylated isomers, extends far beyond this role. When employed as reagents, they serve as key building blocks and functional moieties for constructing complex molecular architectures.

The term "this compound" can refer to several isomers, each with distinct reactivity and applications. It is crucial to differentiate between them to ensure reproducible and successful synthetic outcomes. The primary isomers and a key derivative are outlined below.

Table 1: Key Methyltetrazole Derivatives in Organic Synthesis

Compound NameStructureCAS NumberMolecular FormulaKey Properties & Role
2-Methyl-2H-tetrazole CN1C=NN=N116681-78-0C₂H₄N₄A stable, colorless solid used as a synthetic intermediate.[3][4] The N2-substitution influences the electronic properties of the ring.
1-Methyl-1H-tetrazole CN1N=NN=C116681-77-9C₂H₄N₄Isomeric to this compound, with different reactivity patterns in functionalization reactions.
1-Methyl-5-mercaptotetrazole (MMT) CS(=O)C1=NN=NN1C13183-79-4C₂H₄N₄SA critical heterocyclic thiol used extensively as a side-chain in cephalosporin antibiotics.[5]

The strategic placement of the methyl group on either the N1 or N2 nitrogen atom fundamentally alters the electronic distribution and steric environment of the tetrazole ring, dictating its utility in different synthetic contexts.

G cluster_isomers Key Methyltetrazole Isomers N2_Methyl 2-Methyl-2H-tetrazole (CAS: 16681-78-0) N1_Methyl 1-Methyl-1H-tetrazole (CAS: 16681-77-9) N2_Methyl->N1_Methyl Isomers MMT 1-Methyl-5-mercaptotetrazole (MMT) (CAS: 13183-79-4) N1_Methyl->MMT Thiol Derivative

Caption: Isomeric relationship of methyltetrazoles.

Application Note I: Direct Synthesis of 2,5-Disubstituted Tetrazoles

A primary application of this compound is its formation as a key structural motif in pharmacologically active compounds. Rather than using this compound as a starting reagent, modern synthetic methods often construct the this compound ring directly, offering high efficiency and atom economy. A notable transition-metal-free approach allows for the synthesis of 5-aryl-2-methyltetrazoles from readily available starting materials.[6]

Scientific Rationale & Mechanism

This one-pot synthesis proceeds under mild conditions by first reacting an aromatic aldehyde with methylhydrazine to form a hydrazone intermediate. This intermediate then undergoes an oxidative cyclization in the presence of di-tert-butyl azodicarboxylate (DBAD) and [bis(trifluoroacetoxy)iodo]benzene (PIFA). The use of 2,2,2-trifluoroethanol (TFE) as a co-solvent is critical, as its high polarity and hydrogen bond-donating ability facilitate the key transformations. This method avoids the use of toxic and explosive azide reagents, representing a significant safety and process advantage.

G start Aromatic Aldehyde + Methylhydrazine step1 step1 start->step1 intermediate1 Hydrazone Intermediate step1->intermediate1 step2 step2 intermediate1->step2 product 5-Aryl-2-methyltetrazole step2->product

Caption: Workflow for 2,5-disubstituted tetrazole synthesis.

Experimental Protocol: Synthesis of 5-phenyl-2-methyltetrazole

This protocol is adapted from the methodology described by Togo, H. et al.[6]

  • Reagent Preparation: In a clean, dry 50 mL round-bottom flask, dissolve benzaldehyde (1.0 mmol, 106 mg) in dichloromethane (5 mL).

  • Hydrazone Formation: Add methylhydrazine (1.1 mmol, 51 mg) to the solution. Stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by TLC.

  • Oxidizing Agent Addition: To the resulting hydrazone solution, add di-tert-butyl azodicarboxylate (DBAD) (1.2 mmol, 276 mg) and 2,2,2-trifluoroethanol (TFE) (1 mL).

  • Cyclization: Slowly add a solution of [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol, 516 mg) in dichloromethane (2 mL) to the mixture over 10 minutes. Stir at room temperature for 3-5 hours until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 5-phenyl-2-methyltetrazole.

Application Note II: 1-Methyl-5-mercaptotetrazole (MMT) in Cephalosporin Synthesis

While not this compound itself, the isomer derivative 1-methyl-5-mercaptotetrazole (MMT) is arguably one of the most commercially significant tetrazole reagents in organic synthesis. It serves as the key C-3' side-chain in a multitude of third and fourth-generation cephalosporin antibiotics, including Cefotiam and Cefoperazone.[1]

Causality and Structure-Activity Relationship (SAR)

The choice of the MMT side-chain is not arbitrary. In cephalosporins, the substituent at the C-3 position is a critical determinant of the drug's antibacterial spectrum, potency, and pharmacokinetic profile. The MMT moiety performs several key functions:

  • Leaving Group Ability: The tetrazole ring is electron-withdrawing, which facilitates the expulsion of the side-chain upon acylation of a penicillin-binding protein (PBP) by the β-lactam ring. This is a crucial step in the mechanism of action for some cephalosporins.

  • Metabolic Stability: The heterocyclic nature of the MMT group provides metabolic stability compared to other side-chains like the acetoxymethyl group found in earlier cephalosporins.

  • Pharmacokinetic Modulation: The MMT group influences the drug's protein binding and excretion profile.

Clinical Insight: The presence of the MMT side-chain has been associated with an increased risk of hypoprothrombinemia and alcohol intolerance (disulfiram-like reaction) in patients. This is a critical consideration in drug development and clinical practice, underscoring the profound impact of this reagent on the final drug's biological properties.

General Protocol: Introduction of the MMT Side-Chain

This protocol describes a general procedure for the nucleophilic substitution at the C-3' position of a cephalosporin nucleus. The starting material is typically a 7-aminocephalosporanic acid (7-ACA) derivative where the 3-acetoxy group serves as a leaving group.

  • Reagent Preparation: In a suitable reaction vessel, dissolve the 7-ACA derivative (1.0 eq.) in a polar aprotic solvent such as DMF or DMA.

  • Thiol Addition: Add 1-methyl-5-mercaptotetrazole (MMT) (1.1-1.3 eq.).

  • Base Addition: Add a non-nucleophilic base, such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (1.5-2.0 eq.), to deprotonate the thiol, forming the more nucleophilic thiolate.

  • Reaction: Heat the mixture to 50-70 °C and stir for 4-8 hours. The progress is monitored by HPLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, diluted with water, and the pH is adjusted to precipitate the product. The solid is then filtered, washed, and dried. Further purification may involve recrystallization.

G CephemCore Cephalosporin Nucleus (with C-3' Leaving Group) Reaction Nucleophilic Substitution {Solvent: DMF | Base: NaHCO₃ | Heat} CephemCore->Reaction MMT 1-Methyl-5-mercaptotetrazole (MMT) MMT->Reaction FinalProduct Cefotiam or related Cephalosporin Reaction->FinalProduct

Caption: Synthesis of MMT-containing cephalosporins.

Application Note III: Protecting Group Strategies for Tetrazole Functionalization

In many synthetic campaigns, the tetrazole ring itself is a functional group that requires modification. However, the acidic N-H proton and the nucleophilicity of the ring can interfere with subsequent reactions. Furthermore, direct C-H functionalization at the 5-position is challenging. To overcome this, a protecting group strategy is employed where the tetrazole is temporarily masked to allow for selective chemistry elsewhere.[7]

Rationale for Protection

Lithiated tetrazoles are notoriously unstable, readily undergoing retro-[2+3] cycloaddition even at low temperatures.[8] While organomagnesium intermediates offer greater stability, a robust protecting group on one of the ring nitrogens provides a superior platform for controlled C-H deprotonation and subsequent reaction with electrophiles. The 1N-(6-methylpyridyl-2-methyl) group is an excellent choice due to its stability and its cleavability under specific electrochemical conditions, which adds orthogonality to complex syntheses.[8]

Protocol: C-H Functionalization of a Protected this compound Derivative

This three-stage protocol outlines the protection, functionalization, and deprotection of a tetrazole.[8]

Part 1: Protection

  • To a solution of 5-substituted-1H-tetrazole (1.0 eq.) in acetonitrile, add potassium carbonate (1.5 eq.) and 2-(chloromethyl)-6-methylpyridine (1.1 eq.).

  • Heat the mixture to reflux for 12-18 hours.

  • Cool the reaction, filter off the solids, and concentrate the filtrate. Purify by column chromatography to isolate the N-protected tetrazole.

Part 2: C-H Functionalization

  • Grignard Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add the protected tetrazole (1.0 eq.) to anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add turbo-Grignard reagent (iPrMgCl·LiCl) (1.1 eq.) dropwise. Stir for 1 hour at this temperature to ensure complete metalation at the C-5 position.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde or ketone, 1.2 eq.) and allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate, dry the organic phase, and purify the product via chromatography.

Part 3: Electrochemical Deprotection

  • Cell Setup: In an undivided electrochemical cell, place a lead (Pb) bronze cathode and a zinc (Zn) sacrificial anode.

  • Electrolysis: Add a solution of the functionalized protected tetrazole in a protic solvent mixture (e.g., methanol/acetic acid). Apply a constant current until the starting material is consumed (monitored by TLC/HPLC).

  • Isolation: Filter the solution to remove metal residues, neutralize the acid, and concentrate the solvent. The deprotected product can then be isolated and purified.

Safety Information

This compound and its derivatives should be handled with appropriate care in a laboratory setting.

  • Irritation: The compound can cause skin and eye irritation upon direct contact.[4]

  • Explosion Hazard: As a high-nitrogen compound, it may pose an explosion risk under conditions of high temperature, high pressure, or when mixed with strong oxidizing agents.[9][10]

  • Handling: Always use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

By understanding the distinct roles and reactivities of this compound and its isomers, researchers can unlock their full potential in the synthesis of novel therapeutics and complex organic molecules.

References

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  • National Center for Biotechnology Information. (1991). Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives. PubMed. Retrieved from [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: The Role of 2-(5-Mercaptotetrazole-1-yl)ethanol in Chemical Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Tetrazolylmethyl-isoindolin-1-ones via a One-Pot Ugi-Azide/(N-Acylation/exo-Diels–Alder)/Dehydration Process. PubMed Central. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). The Total Synthesis of Cephalosporin C. Retrieved from [Link]

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  • ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. Retrieved from [Link]

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Application Notes & Protocols: Safe Handling and Storage of 2-Methyltetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyltetrazole (CAS: 16681-78-0, Molecular Formula: C₂H₄N₄) is a heterocyclic organic compound with significant applications in pharmaceutical synthesis and as a high-nitrogen content material.[1][2] Its utility, however, is matched by its considerable hazards, including explosive instability, flammability, and irritant properties.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential procedures for the safe handling and storage of this compound. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.

Core Principles: Understanding the Hazard Profile

A thorough understanding of a chemical's properties is the foundation of its safe use. This compound is a reactive compound whose hazards cannot be underestimated. The primary risks stem from its potential for explosive decomposition and its flammability.[2][4]

GHS Classification and Physicochemical Properties

The Globally Harmonized System (GHS) provides a clear summary of the dangers associated with this compound.[2][3] It is crucial that all personnel handling this substance are familiar with these classifications and the corresponding safety precautions.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementPictogram
ExplosivesDivision 1.1H201: Explosive; mass explosion hazard💥
Flammable LiquidsCategory 3H226: Flammable liquid and vapour🔥
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Data sourced from PubChem and ECHEMI.[2][3]

The physical properties of this compound dictate the specific control measures required for its handling and storage. Its low melting point and relatively low flash point mean it can easily form flammable vapor-air mixtures at or near room temperature.

Table 2: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 84.08 g/mol [2]
Appearance Colorless crystalline solid / liquid[1]
Melting Point 9-10 °C[3][5]
Boiling Point 171.3°C at 760 mmHg[4]
Density ~1.4 g/cm³[1][3]
Flash Point 57.4 °C[1][3][4]
Vapor Pressure 1.41 mmHg at 25°C[1][3]
Causality of Hazards
  • Explosive Nature: The tetrazole ring is an energy-rich system due to its high nitrogen content and the presence of multiple nitrogen-nitrogen bonds. This structure can decompose rapidly and exothermically when subjected to energy inputs like heat, shock, or friction, leading to a mass explosion.[1][4] Therefore, it is imperative to avoid grinding, shocking, or heating the material outside of controlled reaction parameters.[4]

  • Flammability: With a flash point of 57.4°C, this compound is classified as a flammable liquid.[3][4] Vapors can form explosive mixtures with air, which can be ignited by sparks, static discharge, or hot surfaces.[6] This necessitates the use of ignition-source controls.

  • Irritancy: Like many nitrogen-containing heterocyclic compounds, this compound can act as an irritant to the skin, eyes, and respiratory system.[2][7] Direct contact should always be avoided through the use of appropriate Personal Protective Equipment (PPE).

Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls is a systematic approach to minimizing risk, prioritizing the most effective measures.[8] For this compound, this involves a combination of robust engineering controls and mandatory PPE.

Caption: Hierarchy of Controls for managing risks.

Mandatory Engineering Controls
  • Chemical Fume Hood/Glove Box: All handling of this compound must be conducted in a certified chemical fume hood or an inert atmosphere glove box.[9] This is critical to contain vapors and protect the user from inhalation exposure and to contain any potential fires or minor explosions.[9]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[4]

  • Ignition Source Control: All sources of ignition (open flames, hot plates, non-explosion-proof equipment) must be removed from the handling area.[6] Use only explosion-proof electrical equipment and non-sparking tools.[4][6]

  • Static Electricity Control: Ground and bond all containers and receiving equipment during transfers to prevent the buildup of static electricity, which can ignite vapors.[4][6]

Personal Protective Equipment (PPE)

Selection of PPE is the final line of defense and must be worn at all times when handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[6]

  • Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[4][7] Gloves must be inspected before use and disposed of properly after handling.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6]

Standard Operating Protocol: Weighing and Transfer

This protocol outlines the essential steps for safely handling this compound. A dry run of the procedure without the chemical is recommended for unfamiliar users.

Safe_Handling_Workflow start Start: Prepare Workspace prep 1. Don PPE (Gloves, Goggles, Lab Coat) start->prep setup 2. Set up in Fume Hood (Ground equipment, remove ignition sources) prep->setup weigh 3. Weigh Compound (Use tared, sealed container) setup->weigh transfer 4. Transfer to Reaction Vessel (Use non-sparking tools) weigh->transfer cleanup 5. Clean & Decontaminate (Wipe surfaces, dispose of waste) transfer->cleanup end End: Secure Storage cleanup->end caption Diagram: Safe Handling Workflow.

Caption: Step-by-step workflow for handling this compound.

Protocol Steps:

  • Preparation: Before starting, ensure the fume hood is clean and free of clutter.[9] Confirm that a Class B or dry chemical fire extinguisher and a spill kit are readily accessible.[9]

  • Don PPE: Put on all required PPE as described in Section 2.2.

  • Equipment Setup: Place all necessary equipment (spatulas, glassware, weigh boats) inside the fume hood. Ensure all metal equipment is grounded.[6]

  • Weighing:

    • Tare a sealed container (e.g., a vial with a cap) on an analytical balance.

    • Carefully transfer the desired amount of this compound into the container using a non-sparking spatula.

    • Minimize the time the primary container is open.

    • Securely close the container before removing it from the balance.

  • Transfer:

    • Transfer the weighed compound to the reaction vessel inside the fume hood.

    • If dissolving, add the solvent slowly to the this compound.

  • Cleanup:

    • Wipe down all surfaces and equipment with an appropriate solvent (e.g., isopropanol) to decontaminate them.

    • Dispose of all contaminated materials (gloves, wipes, weigh boats) in a designated hazardous waste container.[4][7]

  • Post-Handling: Wash hands and arms thoroughly with soap and water after exiting the lab.[7]

Storage Procedures and Incompatibility

Proper storage is critical to prevent accidents. The primary goals are to isolate the chemical from ignition sources, incompatible materials, and environmental conditions that could lead to decomposition.[10][11]

Table 3: Recommended Storage Conditions

ParameterRequirementRationale
Location Cool, dry, well-ventilated areaPrevents vapor buildup and degradation from moisture.[4]
Cabinet Flammables storage cabinetProvides fire resistance and secondary containment.
Temperature As recommended by supplier; avoid heatPrevents pressurization and decomposition.
Atmosphere Store under an inert atmosphere if specifiedPrevents reaction with air or moisture.[6]
Security Store in a locked areaPrevents unauthorized access.[4][7]
Chemical Incompatibility

Segregation is a key principle of safe chemical storage. This compound must be stored away from the following classes of chemicals to prevent violent reactions:

  • Strong Oxidizing Agents: Can lead to fire and explosion.

  • Reducing Agents: Can cause vigorous reactions.

  • Strong Acids and Bases: May catalyze decomposition.

  • Metals: Potential for reaction.

Source for incompatibilities: Thermo Fisher Scientific SDS.[6]

Emergency Procedures

Advance preparation is essential for responding effectively to an emergency.[12]

Spill Response
  • Small Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do NOT use combustible materials like paper towels.[9]

    • Using non-sparking tools, carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area.

  • Large Spill (or any spill outside a fume hood):

    • EVACUATE the laboratory immediately.

    • Activate the fire alarm to alert others.

    • Close the laboratory doors.

    • Call emergency services and provide them with the chemical name and SDS.

    • Do not re-enter the lab until cleared by safety professionals.

First Aid Measures
  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[4][7] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 20 minutes, holding the eyelids open.[7][12] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

Fire Fighting
  • IMMEDIATE DANGER: There is a severe risk of explosion when this compound is involved in a fire.[4]

  • Action:

    • If the fire is small and can be extinguished without risk, use a dry chemical or soda ash (lime) extinguisher. DO NOT USE WATER. [9]

    • If the fire involves the bulk container or cannot be controlled immediately, EVACUATE THE AREA. [4]

    • DO NOT FIGHT THE FIRE IF IT REACHES THE EXPLOSIVES. [4] Alert emergency responders about the nature of the chemical and its explosive hazard.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.

  • The label must include "Hazardous Waste" and the full chemical name.

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[4]

References

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-methyl-2H-1,2,3,4-tetrazole. PubChem Compound Database. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Reactivity Hazards - Control and Prevention. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Reactivity Hazards - Overview. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023, May 23). Substance Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023, June 9). Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-methyl-2H-1,2,3,4-tetrazol-5-amine. PubChem Compound Database. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023, September 12). Substance Information. Retrieved from [Link]

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Purification techniques for 2-Methyltetrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 2-Methyltetrazole: Application Notes and Protocols

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in this compound Applications

This compound (C₂H₄N₄, Mol. Wt: 84.08 g/mol , CAS: 16681-78-0) is a pivotal heterocyclic compound, serving as a fundamental building block in diverse fields of chemical science.[1][2] Its applications are particularly significant in medicinal chemistry as an intermediate for synthesizing antiepileptic drugs, hypnotics, and antidepressants.[3][4] Furthermore, its high nitrogen content makes it a candidate for research into energetic materials and high-density fuels.[3][4]

The efficacy, safety, and reliability of these advanced applications are directly contingent on the purity of the this compound used. Impurities, whether unreacted starting materials, by-products from synthesis, or degradation products, can drastically alter reaction kinetics, lead to undesirable side products, and compromise the safety profile of the final materials. This guide provides a comprehensive overview of robust purification techniques, grounded in chemical principles, to empower researchers in obtaining this compound of the highest possible purity.

Foundational Knowledge: Safety and Physical Properties

A thorough understanding of the compound's properties is the bedrock of safe and effective purification.

Mandatory Safety Protocols

This compound is classified as a hazardous substance with potential explosive and flammable properties, and it is also an irritant.[2][4][5] Strict adherence to safety protocols is non-negotiable.

  • Engineering Controls : All manipulations must be conducted in a certified chemical fume hood to ensure adequate ventilation.[6][7]

  • Personal Protective Equipment (PPE) : A complete PPE ensemble is required, including a flame-retardant lab coat, chemical splash goggles and a face shield, and appropriate chemical-resistant gloves.[6][8]

  • Handling Precautions :

    • Avoid all contact with skin, eyes, and clothing.[3][4]

    • Keep the compound away from heat, sparks, open flames, and other ignition sources.[7] Use of non-sparking tools is recommended.[7]

    • Prevent static electricity buildup by grounding and bonding all containers and transfer equipment.[7]

    • Do not subject the material to grinding, shock, or friction, which could initiate decomposition.[7]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

Key Physical Properties for Purification Strategy

The selection of an appropriate purification method is dictated by the physical properties of the target compound.

PropertyValueSignificance for Purification
Molecular Formula C₂H₄N₄Low molecular weight.
Molecular Weight 84.08 g/mol [1][2]
Appearance Colorless crystalline solid or liquid[3][4] Its low melting point means it may be liquid at or near room temperature.
Melting Point 9-10 °C[5] The low melting point can make recrystallization challenging and requires careful temperature control.
Boiling Point 171.3 °C at 760 mmHg145-147 °C at 118 Torr[3][5] High atmospheric boiling point suggests vacuum distillation is preferable to prevent thermal decomposition.
Density 1.4 g/cm³[3][5]

Purification Methodologies: Principles and Protocols

The choice of purification technique depends on the nature of the impurities, the scale of the purification, and the desired final purity. The three primary methods for this compound are Recrystallization, Vacuum Distillation, and Column Chromatography.

Method A: Two-Solvent Recrystallization

Causality and Principle: Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the desired compound.[9][10] For low-melting-point solids like this compound, a single-solvent system can be difficult to manage. A two-solvent (or anti-solvent) recrystallization is often more effective.[11][12] The principle relies on dissolving the crude product in a minimal amount of a hot "good" solvent in which it is highly soluble, and then inducing crystallization by adding a "poor" or "anti-solvent" in which the compound is insoluble, causing the pure product to precipitate upon cooling while impurities remain in the solvent mixture.[12]

Protocol: Two-Solvent Recrystallization

  • Solvent Selection : Identify a suitable solvent pair. A common choice for moderately polar compounds is an ethyl acetate/hexane system or an acetone/hexane system. The "good" solvent (ethyl acetate/acetone) should readily dissolve this compound when hot, while the "anti-solvent" (hexane) should be miscible with the good solvent but not dissolve the compound.

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of the hot "good" solvent (e.g., ethyl acetate) required to fully dissolve the solid. Gentle heating and stirring will facilitate this process.

  • Hot Filtration (Optional) : If insoluble impurities are observed, perform a hot gravity filtration through fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.[9]

  • Induce Crystallization : While the solution is still hot, add the "anti-solvent" (e.g., hexane) dropwise with continuous swirling until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated. If too much anti-solvent is added, add a few drops of the hot "good" solvent to redissolve the precipitate.[11]

  • Cooling and Crystal Growth : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[12][13]

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing : Wash the crystals on the filter paper with a small amount of ice-cold anti-solvent (hexane) to remove any residual soluble impurities.

  • Drying : Continue to draw air through the filter cake to partially dry the crystals. For final drying, transfer the crystals to a watch glass and dry under vacuum.

Workflow Visualization: Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation A Crude this compound B Dissolve in min. hot 'good' solvent (e.g., Ethyl Acetate) A->B C Hot Gravity Filtration (if insolubles present) B->C Optional D Add hot 'anti-solvent' (e.g., Hexane) dropwise until cloudy B->D C->D E Slowly cool to room temp, then place in ice bath D->E F Crystals Form E->F G Vacuum Filtration F->G H Wash crystals with cold anti-solvent G->H I Dry under vacuum H->I J Pure this compound Crystals I->J

Caption: Workflow for Two-Solvent Recrystallization.

Method B: Vacuum Distillation

Causality and Principle: Distillation separates components of a liquid mixture based on differences in their boiling points. Given that this compound can be thermally sensitive, performing the distillation under reduced pressure (vacuum) is essential. Lowering the pressure reduces the boiling point, allowing the compound to vaporize at a lower temperature, thereby minimizing the risk of thermal decomposition. This method is highly effective for separating this compound from non-volatile impurities or from solvents and by-products with significantly different boiling points.

Protocol: Vacuum Distillation

  • Apparatus Setup : Assemble a standard vacuum distillation apparatus. Ensure all glassware is impeccably dry and all joints are properly greased and sealed to maintain a high vacuum. Use a heating mantle with a magnetic stirrer for uniform heating.

  • Charging the Flask : Place the crude, liquid this compound into the distillation flask. Add a magnetic stir bar for smooth boiling.

  • Applying Vacuum : Gradually apply vacuum from a vacuum pump, ensuring the system is sealed. A cold trap between the apparatus and the pump is recommended to protect the pump from volatile vapors.

  • Heating : Once the desired vacuum level is stable (e.g., ~118 Torr), begin to gently and gradually heat the distillation flask.

  • Fraction Collection : Monitor the temperature at the still head closely. Discard any initial low-boiling fractions (forerun). Collect the product fraction that distills over at a constant temperature corresponding to the literature boiling point at that pressure (e.g., 145-147 °C at 118 Torr).[5]

  • Shutdown : Once the desired fraction has been collected, remove the heating mantle and allow the apparatus to cool completely to room temperature before slowly and carefully releasing the vacuum. Releasing the vacuum while the system is hot can cause an explosion.

  • Product : The collected liquid in the receiving flask is the purified this compound.

Method C: Flash Column Chromatography

Causality and Principle: Column chromatography is a highly versatile purification technique that separates compounds based on their differential partitioning between a solid stationary phase (commonly silica gel) and a liquid mobile phase (the eluent). C[14]ompounds with higher polarity interact more strongly with the polar silica gel and thus move down the column more slowly, while less polar compounds are carried along more quickly by the eluent. This method is ideal for separating this compound from impurities with different polarities, especially when distillation or recrystallization fails to provide adequate separation.

[15][16]Protocol: Flash Column Chromatography

  • Eluent Selection : Using Thin-Layer Chromatography (TLC), determine an optimal eluent system. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is common. T[16][17]he goal is to find a solvent ratio where the this compound has an Rf value of approximately 0.3-0.4, and the impurities have significantly different Rf values.

  • Column Packing : Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into a glass chromatography column, allowing the silica to pack into a uniform bed without any air bubbles.

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent. Carefully add this solution to the top of the silica gel bed.

  • Elution : Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the eluent through the column at a steady rate. Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis : Spot each collected fraction onto a TLC plate and develop it to identify which fractions contain the pure product.

  • Isolation : Combine the fractions that contain only the pure this compound.

  • Solvent Removal : Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Workflow Visualization: Column Chromatography

G cluster_prep Preparation cluster_run Separation cluster_iso Isolation A Select Eluent via TLC B Pack Column with Silica Gel Slurry A->B C Load Crude Sample B->C D Elute with Solvent under Pressure C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Remove Solvent via Rotary Evaporation G->H I Purified this compound H->I

Caption: Workflow for Flash Column Chromatography.

Post-Purification: Purity Assessment

Verifying the purity of the final product is a critical final step. No purification is complete without analytical validation.

  • Chromatographic Methods (HPLC/GC) : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are quantitative methods used to determine purity. A[18] pure sample will show a single major peak, and the area percentage of this peak can be used to calculate purity. *[19] Spectroscopic Methods (NMR) : ¹H and ¹³C NMR spectroscopy not only confirm the chemical structure of this compound but can also reveal the presence of structurally different impurities, even at low levels. *[15] Melting Point Analysis : A sharp melting point range that is very close to the literature value (9-10 °C) is a strong indicator of high purity. I[13]mpurities typically cause a depression and broadening of the melting point range.

By judiciously selecting and meticulously executing these purification and analytical techniques, researchers can confidently produce high-purity this compound, ensuring the integrity and success of their scientific endeavors.

References

  • Cheméo. (n.d.). 2H-Tetrazole, 2-methyl-. Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-methyl-2H-1,2,3,4-tetrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-methyl-2H-tetrazole. Retrieved from [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. Retrieved from [Link]

  • Ghigna, V., et al. (2025, June 26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. Retrieved from [Link]

  • NIST. (n.d.). 2H-Tetrazole, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • OChem Channel. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. Retrieved from [Link]

  • Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (n.d.). Selected Methods of Analysis. Cengage. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and characterization of 2-methyl-5-vinyltetrazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. Retrieved from [Link]

  • Thota, S. (n.d.). Chapter 2. Retrieved from [Link]

  • Google Patents. (n.d.). US8569528B2 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
  • ACS Publications. (2022, January 26). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2022, January 26). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4791210A - Process for the production of 5-methyltetrazole.
  • Bioanalysis Zone. (n.d.). Chromatographic separation technologies. Retrieved from [Link]

  • YMC Taiwan Co., Ltd. (n.d.). Chromatography Fundamentals for the Analysis and Purification of Biologics. Retrieved from [Link]

  • National Institutes of Health. (2023, April 29). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. Retrieved from [Link]

  • MDPI. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Critical Evaluation of Two Qualitative Analytical Approaches for Multiclass Determination of Veterinary Drugs in Bovine Muscle Using UHPLC-Q-Orbitrap: The Wind of Change in Brazilian Monitoring. Retrieved from [Link]

Sources

Troubleshooting & Optimization

2-Methyltetrazole synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-methyltetrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, with a focus on minimizing side reactions and byproducts. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Side Reactions & Byproduct Formation

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable protocols for resolution.

Issue 1: My reaction yields a mixture of this compound and a significant amount of the 1-methyltetrazole isomer. How can I improve the regioselectivity for the desired N2-alkylation?

Root Cause Analysis:

The tetrazole anion is an ambident nucleophile, meaning it has two potential sites for electrophilic attack: the N1 and N2 positions of the tetrazole ring. The formation of a mixture of 1-methyltetrazole and this compound is a common issue stemming from the competitive alkylation at these two nitrogen atoms.[1][2][3] The ratio of these two isomers is highly dependent on several factors, including the reaction conditions and the nature of the alkylating agent.[4][5]

Strategic Solutions & Protocols:

  • Solvent Selection: The choice of solvent plays a crucial role in influencing the regioselectivity. In general, polar aprotic solvents like DMF or DMSO tend to favor N2-alkylation. This is because they effectively solvate the cation of the tetrazole salt, leaving the N2-position more accessible for alkylation.

  • Temperature Control: Lower reaction temperatures generally favor the formation of the 2-methyl isomer.[4] It is advisable to conduct the methylation at or below room temperature.

  • Choice of Methylating Agent: While methyl iodide is a common methylating agent, its use can sometimes lead to mixtures of isomers.[6] Alternative methylating agents can offer improved selectivity. For instance, using methyl 2,2,2-trichloroacetimidate has been reported to provide high yields of N1-methylated tetrazoles, so for N2-methylation, other options should be explored.[5] Diazomethane is another classic reagent for methylation, though its use requires special precautions due to its toxicity and explosive nature.

  • Mechanochemical Conditions: Recent studies have shown that mechanochemical (ball-milling) conditions can significantly enhance N2-selectivity in tetrazole alkylations, even without a solvent.[4][7] This is attributed to the reaction proceeding through contact ion pairs, which favors attack at the N2 position.[4]

Experimental Protocol for Enhanced N2-Selectivity (Base-Promoted Alkylation):

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of the starting 5-substituted-1H-tetrazole in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the tetrazolate anion.

  • Methylation: Slowly add 1.05 equivalents of methyl iodide (or another methylating agent) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the 2-methyl and 1-methyl isomers.

Issue 2: The yield of my desired this compound is consistently low, even after optimizing for regioselectivity.

Root Cause Analysis:

Low yields can be attributed to several factors beyond isomeric byproduct formation. These include incomplete reaction, degradation of the starting material or product, and mechanical losses during work-up and purification. In the context of tetrazole synthesis, incomplete conversion of the starting nitrile to the tetrazole ring (if starting from a nitrile) or inefficient alkylation of the tetrazole ring are common culprits.

Strategic Solutions & Protocols:

  • Optimizing Tetrazole Formation (if applicable): If you are synthesizing the tetrazole ring first, ensure the cycloaddition of the nitrile with an azide source (e.g., sodium azide) goes to completion. The use of a Lewis acid catalyst like zinc bromide can facilitate this reaction.[8][9]

  • Activation of the Alkylating Agent: The reactivity of the methylating agent is key. Ensure the agent is pure and has not degraded.

  • Mitsunobu Conditions: For more challenging alkylations, particularly with secondary alcohols, the Mitsunobu reaction can be a superior method to traditional base-promoted alkylation with alkyl halides, often resulting in higher yields.[10]

  • Reaction Monitoring: Closely monitor the reaction using an appropriate analytical technique (TLC, GC-MS, or LC-MS) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times may lead to degradation.

  • Efficient Work-up and Purification: Tetrazoles can be somewhat water-soluble, leading to losses during aqueous work-up. Minimize the volume of water used and consider back-extracting the aqueous layer. Careful column chromatography is essential to separate the product from unreacted starting material and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect in this compound synthesis?

The most significant byproduct is the regioisomeric 1-methyltetrazole.[1][2] Depending on the specific synthetic route and starting materials, other byproducts could include unreacted starting materials (e.g., the parent 1H-tetrazole or the nitrile precursor) and products from side reactions of functional groups present on the tetrazole ring.

Q2: How can I analytically distinguish between this compound and 1-methyltetrazole?

NMR spectroscopy is the most definitive method for distinguishing between the N1 and N2 isomers.

  • ¹H NMR: The chemical shift of the methyl protons will be different for the two isomers.

  • ¹³C NMR: The chemical shifts of the ring carbon and the methyl carbon will also differ.

  • ¹⁵N NMR (if available): This technique can provide unambiguous structural information.

Additionally, chromatographic methods like GC and HPLC can be used to separate the isomers, and their relative amounts can be quantified.

Q3: Are there any safety considerations I should be aware of when synthesizing tetrazoles?

Yes, several safety precautions are crucial:

  • Azide Reagents: Sodium azide and other azide sources are highly toxic. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Hydrazoic Acid: In the presence of acid, azides can generate hydrazoic acid (HN₃), which is volatile, highly toxic, and explosive.[9] All reactions involving azides should be performed under basic or neutral conditions, and acidic work-ups should be done with extreme caution.

  • Heavy Metal Azides: Avoid contact of azides with heavy metals, as this can form highly explosive heavy metal azides.

  • Energetic Nature of Tetrazoles: Some tetrazole derivatives can be energetic materials.[11] While this compound itself is not typically considered a primary explosive, it's good practice to be aware of the potential hazards of this class of compounds.

Data Summary & Visual Guides

Table 1: Factors Influencing Regioselectivity in Tetrazole Methylation
FactorCondition Favoring N2-Alkylation (this compound)Condition Favoring N1-Alkylation (1-methyltetrazole)Rationale
Solvent Polar aprotic (e.g., DMF, DMSO)Nonpolar or polar proticPolar aprotic solvents solvate the cation, leaving the N2 position more nucleophilic.
Temperature Lower temperatures (e.g., 0 °C to RT)Higher temperaturesN1-alkylation is often the thermodynamically favored product, which is favored at higher temperatures.[4]
Counter-ion Larger cations (e.g., Cs⁺)Smaller cations (e.g., Li⁺)Larger, "softer" cations associate less tightly with the tetrazolate anion, increasing the nucleophilicity of the N2 position.
Reaction Type Mechanochemical (Solvent-free)Solution-phaseSolid-state reactions involving contact ion pairs tend to favor N2-alkylation.[4]
Diagrams

Diagram 1: Competing Pathways in Tetrazole Methylation

This diagram illustrates the alkylation of the tetrazolate anion, leading to the formation of both the desired this compound and the 1-methyltetrazole byproduct.

G cluster_start Reactants cluster_products Products Tetrazolate_Anion Tetrazolate Anion 2_Methyltetrazole This compound (Desired Product) Tetrazolate_Anion->2_Methyltetrazole N2 Attack (Kinetic Product) 1_Methyltetrazole 1-Methyltetrazole (Byproduct) Tetrazolate_Anion->1_Methyltetrazole N1 Attack (Thermodynamic Product) Methyl_Iodide Methyl Iodide (CH₃I)

Caption: Alkylation pathways of the tetrazolate anion.

References

Sources

Optimizing yield and purity of 2-Methyltetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges in the synthesis of specialized chemical compounds requires a blend of deep mechanistic understanding and practical, experience-driven insights. This Technical Support Center is designed for you, the dedicated researchers, scientists, and professionals in drug development, to navigate the intricacies of synthesizing and purifying 2-Methyltetrazole.

As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a comprehensive guide that explains the "why" behind each step. This resource is built on the pillars of scientific integrity, providing self-validating protocols and authoritative references to empower you to optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and handling of this compound, providing concise answers and foundational knowledge.

Q1: What are the most common synthetic routes to this compound, and which is recommended?

There are several established methods for synthesizing this compound. The most prevalent and often recommended route is the [3+2] cycloaddition reaction between a nitrile and an azide, followed by methylation.[1][2] Another approach involves the direct reaction of aromatic aldehydes with methylhydrazine.[1]

The choice of route often depends on the available starting materials, scale, and desired purity profile. For general laboratory synthesis, the cycloaddition pathway offers versatility and access to a wide range of substituted tetrazoles.

Q2: What is the primary challenge in synthesizing this compound to high purity?

The principal challenge is controlling the regioselectivity during the alkylation (methylation) step. The methylation of a 5-substituted 1H-tetrazole can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of 1-methyl and 2-methyl isomers. Separating these regioisomers can be difficult due to their similar physical properties.

Q3: Which analytical techniques are best for determining the purity and isomeric ratio of my this compound product?

A combination of techniques is recommended for a comprehensive analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure and determining the ratio of N1 and N2 isomers. The chemical shifts of the methyl group and the tetrazole ring protons/carbons are distinct for each isomer.

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method can effectively separate and quantify the this compound from its isomer and other impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and confirming the molecular weight of the product.[]

  • Differential Scanning Calorimetry (DSC): For high-purity samples (>98%), DSC can be employed to determine the purity by analyzing the melting endotherm.[]

Q4: What are the critical safety precautions when working with reagents for this compound synthesis?

Safety is paramount, especially given the reagents involved:

  • Azide Compounds (e.g., Sodium Azide): Sodium azide is highly toxic and can form explosive heavy metal azides. Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid contact with metals, especially lead and copper.[5]

  • Hydrazoic Acid: This can be formed in situ from sodium azide under acidic conditions. It is highly toxic, volatile, and explosive. Reactions should be designed to minimize its formation and accumulation.

  • This compound Product: The product itself may be an explosion hazard under conditions of high temperature, high pressure, or when mixed with other substances.[6][7] It is also known to cause skin and eye irritation.[6][8]

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment and perform a thorough risk assessment.[9][10]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: Starting materials (nitrile, azide) or the catalyst may be old or degraded. 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent. 3. Poor Water Management: For reactions sensitive to moisture, or during workup of water-soluble intermediates.[2]1. Use fresh, high-purity reagents. Verify the activity of the catalyst. 2. Optimize temperature and reaction time by monitoring the reaction progress with TLC or LC-MS. Screen different solvents (e.g., DMF, DMSO, Toluene). 3. Ensure anhydrous conditions if required. During workup, use appropriate extraction solvents and drying agents.
Product is a Mixture of Isomers (1-methyl and 2-methyl) 1. Non-selective Methylation Conditions: The choice of methylating agent and reaction conditions heavily influences the N1/N2 ratio. 2. Tautomerization: The 1H-tetrazole precursor exists in tautomeric forms, both of which can be alkylated.1. Optimize the Methylating Agent: Reagents like dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃, NaOH) are common. The nature of the base and solvent can alter the isomeric ratio. 2. Control Reaction Temperature: Lowering the temperature during methylation can sometimes improve selectivity. 3. Consider a Directed Synthesis: If high isomeric purity is critical, explore literature methods for the regioselective synthesis of the desired isomer.[1]
Difficulty Purifying the Final Product 1. Similar Polarity of Isomers: The 1-methyl and 2-methyl isomers often have very close Rf values in TLC and retention times in chromatography. 2. Contamination with Starting Materials: Incomplete reaction leaves unreacted precursors in the crude product. 3. Formation of Salt Byproducts: Inorganic salts from the reaction can contaminate the product.1. Chromatography Optimization: Screen different solvent systems (eluent mixtures) for flash column chromatography to maximize separation.[11][12] Consider using a high-performance chromatography system. 2. Recrystallization: Carefully select a solvent or solvent pair for recrystallization. This can be highly effective for removing isomers and other impurities if a suitable system is found.[2] 3. Aqueous Wash: Perform an aqueous wash of the organic extract during workup to remove inorganic salts before final purification.
Inconsistent Results / Poor Reproducibility 1. Atmospheric Moisture: Some steps, particularly those involving organometallic reagents or strong bases, can be sensitive to moisture. 2. Variability in Reagent Quality: Batch-to-batch differences in starting materials or solvents. 3. Inconsistent Heating: Fluctuations in oil bath temperature or uneven heating can affect reaction kinetics and byproduct formation.1. Use standard inert atmosphere techniques (e.g., nitrogen or argon blanket) and dry solvents where necessary. 2. Source high-purity reagents and, if possible, use reagents from the same batch for a series of experiments. 3. Use a reliable temperature controller and ensure efficient stirring for homogenous heat distribution.
Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Problem: Low Yield check_reagents Verify Reagent Quality Are reagents fresh and pure? start->check_reagents check_conditions Analyze Reaction Conditions Were temperature, time, and solvent optimal? check_reagents:f1->check_conditions Yes replace_reagents Action: Use fresh reagents/catalyst. check_reagents:f1->replace_reagents No check_monitoring Review In-Process Monitoring Was reaction completion confirmed (TLC/LCMS)? check_conditions:f1->check_monitoring Yes optimize_conditions Action: Optimize T, t, and solvent. check_conditions:f1->optimize_conditions No extend_reaction Action: Extend reaction time or adjust temperature. check_monitoring:f1->extend_reaction No end_not_ok Re-evaluate Synthetic Route check_monitoring:f1->end_not_ok Yes end_ok Yield Improved replace_reagents->end_ok optimize_conditions->end_ok extend_reaction->end_ok

Caption: Troubleshooting decision tree for diagnosing low product yield.

Section 3: Experimental Protocols

The following protocols are provided as a starting point. Researchers should adapt them based on their specific substrate and laboratory conditions.

Protocol 1: Synthesis of 5-substituted-1H-tetrazole via [3+2] Cycloaddition

This protocol describes the synthesis of the tetrazole ring, the precursor to this compound.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting nitrile (1.0 eq), sodium azide (1.5 eq), and a catalyst such as zinc bromide (0.2 eq).[2]

  • Solvent Addition: Add a suitable solvent, such as anhydrous N,N-Dimethylformamide (DMF).

  • Reaction: Heat the mixture to the target temperature (e.g., 120-170 °C, depending on the nitrile's reactivity) and stir vigorously.[2] Monitor the reaction's progress using TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Carefully pour the mixture into a beaker of ice water and acidify with dilute HCl to protonate the tetrazolate.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-substituted-1H-tetrazole.

Protocol 2: N-Methylation of 5-substituted-1H-tetrazole
  • Setup: Dissolve the crude 5-substituted-1H-tetrazole (1.0 eq) in a suitable solvent like acetone or acetonitrile.

  • Base Addition: Add a base such as potassium carbonate (1.5 eq).

  • Methylation: Add the methylating agent, for example, methyl iodide (1.2 eq), dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in an organic solvent (e.g., dichloromethane), wash with water and brine, dry, and concentrate. Purify the resulting mixture of isomers using flash column chromatography or recrystallization.[11][12]

General Synthesis and Purification Workflow

synthesis_workflow cluster_synthesis Synthesis Stage cluster_methylation Methylation Stage cluster_purification Purification & Analysis reagents Starting Materials (Nitrile, NaN₃, Catalyst) cycloaddition [3+2] Cycloaddition (e.g., DMF, 120°C) reagents->cycloaddition precursor Crude 1H-Tetrazole cycloaddition->precursor methylation N-Methylation (e.g., CH₃I, K₂CO₃) precursor->methylation isomers Crude Isomer Mixture (1-Methyl & 2-Methyl) methylation->isomers purify Purification (Chromatography / Recrystallization) isomers->purify analysis Purity & Structure Analysis (NMR, HPLC, MS) purify->analysis final_product Pure this compound analysis->final_product

Sources

Technical Support Center: Safe Handling and Disposal of 2-Methyltetrazole Waste

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and safe laboratory practices are the bedrock of innovative research. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the safe management of 2-Methyltetrazole waste. Our goal is to move beyond mere procedural lists and explain the fundamental principles—the "why"—behind each safety protocol, ensuring a self-validating system of safety in your laboratory.

Part 1: Troubleshooting Guide for Unplanned Events

This section addresses specific issues you may encounter during your experiments, providing clear, actionable steps grounded in established safety protocols.

Question: I've spilled this compound in the fume hood. What is the immediate course of action?

Answer: Your immediate response depends on the scale of the spill. The primary concerns with this compound are its flammability, potential for explosive decomposition when heated, and its irritant properties.[1][2] The goal is to contain, neutralize (where appropriate), and clean up the material without creating additional hazards, such as ignition or aerosolization.

For a Minor Spill (e.g., <50 mL in a contained area):

  • Alert Colleagues & Restrict Access: Immediately notify others in the vicinity and restrict access to the affected area.[3]

  • Ensure Ventilation: Maintain high ventilation within the fume hood to prevent vapor accumulation.

  • Don Appropriate PPE: Ensure you are wearing, at a minimum, a flame-resistant lab coat, chemical-resistant gloves (nitrile is a common choice, but verify compatibility), and chemical splash goggles with a face shield.[2][4][5]

  • Contain the Spill: Prevent the liquid from spreading by covering it with an inert, absorbent material like vermiculite, sand, or cat litter.[6] Do not use combustible materials like paper towels initially, as this can increase the fire hazard.

  • Collect the Material: Once absorbed, use non-sparking tools (e.g., Teflon-coated or plastic spatulas) to carefully collect the contaminated material.[2][4] Place it into a clearly labeled, sealable container designated for hazardous waste.[3]

  • Decontaminate the Surface: Clean the spill area with a 10% bleach solution, followed by a 1% sodium thiosulfate solution to neutralize the bleach, and then wash with detergent and water.[3] Dispose of all cleaning materials as hazardous waste.

  • Wash Thoroughly: After the cleanup is complete and PPE is properly removed, wash your hands and any potentially exposed skin with soap and water.[7]

For a Major Spill (e.g., >50 mL or outside a fume hood):

  • EVACUATE: Immediately evacuate the area, alerting all personnel.[4][8]

  • Call for Emergency Response: From a safe location, call your institution's emergency number or 911.[8][9] Provide the exact location, the chemical name (this compound), and the estimated quantity spilled.

  • Isolate the Area: If safe to do so, close the doors to the laboratory to contain the vapors.

  • Do Not Attempt to Clean Up: A major spill of a flammable and potentially explosive compound requires specialized handling by a trained hazardous materials team.

Question: What are the first aid procedures for accidental exposure to this compound?

Answer: this compound is a known skin, eye, and respiratory irritant.[1][10] Rapid decontamination is critical to minimize injury.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[9][11] While rinsing, remove all contaminated clothing, including shoes and jewelry.[2][8] Do not use solvents to wash the skin, as this can enhance absorption.[11] Seek medical attention if irritation persists.[2]

  • Eye Contact: Go to an emergency eyewash station and flush the eyes for a minimum of 15 minutes.[11][12] It is crucial to hold the eyelids open and rotate the eyeballs to ensure the entire surface is rinsed.[9][11] Remove contact lenses while rinsing, but do not delay the start of the flushing.[11] All eye exposures require immediate medical evaluation.

  • Inhalation: Move the affected individual to fresh air immediately.[10][11] If they experience difficulty breathing or other symptoms like dizziness or throat irritation, seek prompt medical attention.[11]

  • Ingestion: If the person is conscious, have them rinse their mouth and drink one or two glasses of water. Do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.

Question: My reaction involving a tetrazole derivative seems to be generating gas and pressure unexpectedly. What should I do?

Answer: This is a critical situation. Tetrazole compounds are high-nitrogen, energetic materials that can decompose rapidly, especially with heating, leading to a dangerous pressure buildup or explosion.[13][14]

  • Do Not Approach: If you observe signs of a runaway reaction (rapid gas evolution, color change, temperature spike), do not approach the reaction vessel.

  • Lower the Fume Hood Sash: If you can do so safely from a distance, lower the sash of the fume hood completely.

  • Alert and Evacuate: Alert everyone in the lab, evacuate the area immediately, and activate your facility's emergency response system.[4]

  • Inform Emergency Responders: Provide the emergency team with the specific chemicals and reaction conditions involved.

Causality: The tetrazole ring is thermally labile. Decomposition can be initiated by heat, pressure, or incompatibility with other reagents, leading to the rapid release of nitrogen gas.[15] This is why it is critical to conduct reactions with energetic compounds behind a blast shield and to have a clear emergency plan.[4]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the routine handling and disposal of this compound waste.

What are the primary hazards of this compound I should be aware of?

This compound is a multi-hazard substance. It is crucial to recognize all its hazard classifications to ensure comprehensive protection.

Hazard ClassGHS Hazard StatementPictogramWhy this is important for handling and disposal
Explosive H201: Explosive; mass explosion hazard[1][2]💥Avoid heat, shock, friction, and grinding.[2][4] Waste containers should not be sealed airtight if there is any risk of decomposition and gas generation.
Flammable Liquid H226: Flammable liquid and vapor[1][2]🔥Keep away from all ignition sources (sparks, open flames, hot surfaces). Use non-sparking tools and ground equipment to prevent static discharge.[2]
Skin Irritant H315: Causes skin irritation[1][10]Direct contact must be avoided. Always wear appropriate chemical-resistant gloves.[10][13]
Eye Irritant H319: Causes serious eye irritation[1][10]Chemical splash goggles and a face shield are mandatory to prevent severe eye damage.[4][7]
Respiratory Irritant H335: May cause respiratory irritation[1][16]All handling must be done in a certified chemical fume hood to avoid inhaling vapors.[4][10]
What Personal Protective Equipment (PPE) is required for handling this compound waste?

A multi-layered PPE approach is mandatory to provide a final barrier against exposure.[5]

Protection TypeSpecificationStandard/Rationale
Eye/Face Protection Chemical splash goggles and a face shield.[4]Goggles must conform to NIOSH (US) or EN 166 (EU) standards. The face shield protects against splashes during waste consolidation or transfer.[4][7]
Skin Protection Flame-resistant, knee-length lab coat and chemical-resistant gloves.[4][17]A flame-resistant coat is critical due to the flammability hazard. Nitrile gloves are commonly used, but glove thickness and breakthrough time should be considered.[5] Always check the manufacturer's compatibility chart.
Respiratory Protection Not typically required if work is confined to a fume hood.If there is a risk of generating aerosols or exceeding exposure limits outside of a fume hood, a NIOSH-approved respirator is necessary.[4][5]
Additional Protection Blast ShieldAll experiments and waste handling procedures involving energetic compounds like this compound should be conducted behind a certified blast shield.[4]
How should I segregate and store this compound waste?

Proper segregation is key to preventing dangerous reactions in the waste container. Waste containing this compound is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) and must be managed from the point of generation.[18][19][20]

  • Designated Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA at or near the point of generation.[18][21]

  • Container: Use a chemically compatible container (e.g., HDPE or glass) that can be securely closed.[19] The container must be labeled with the words "Hazardous Waste" and a full description of the contents.[19]

  • Keep Closed: Waste containers must be kept closed except when adding waste.[18][19]

  • Incompatibilities: Never mix this compound waste with the following:

Incompatible Material ClassHazard of Mixing
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates)Increased risk of fire and explosion.
Strong Acids Can protonate the tetrazole ring, potentially affecting its stability. Reaction with residual azide starting materials could generate highly toxic and explosive hydrazoic acid.[22]
Heavy Metal Salts (e.g., lead, copper, silver salts)Azides and tetrazoles can form highly sensitive and explosive heavy metal salts.[22] Do not mix with waste streams containing these metals.

Consult a detailed chemical compatibility chart for specific reagents.[23]

What is the correct procedure for disposing of this compound waste?

The disposal process is regulated and must be followed meticulously.

  • Characterize the Waste: All components of the waste stream must be identified and quantified on the hazardous waste label.

  • Use a Designated Container: Place the waste in a properly labeled hazardous waste container located in your SAA.

  • Keep Records: Maintain a log of the waste added to the container.

  • Request Pickup: Once the container is full or you have reached the accumulation time limit (typically up to 12 months, provided volume limits are not exceeded), submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.[18]

  • Prohibition of Sewer Disposal: Under no circumstances should this compound or any hazardous waste be disposed of down the drain.[24] This is illegal and environmentally harmful.

Part 3: Visualization of Workflows

Experimental Workflow Diagrams

To enhance clarity, the following diagrams illustrate critical decision-making processes for handling spills and waste disposal.

Spill_Response_Workflow cluster_0 start Spill of this compound Occurs decision_size Is the spill >50 mL or outside of a fume hood? start->decision_size action_evacuate EVACUATE AREA Call Emergency Response decision_size->action_evacuate Yes (Major Spill) action_alert Alert colleagues Restrict access decision_size->action_alert No (Minor Spill) action_ppe Don appropriate PPE (FR coat, gloves, face shield) action_alert->action_ppe action_contain Contain with inert absorbent (e.g., vermiculite, sand) action_ppe->action_contain action_collect Collect with non-sparking tools into hazardous waste container action_contain->action_collect action_decontaminate Decontaminate surface (Bleach -> Thiosulfate -> Detergent) action_collect->action_decontaminate end Cleanup Complete action_decontaminate->end caption Figure 1: Workflow for Handling a this compound Spill.

Figure 1: Workflow for Handling a this compound Spill.

Waste_Disposal_Decision_Tree cluster_1 start Waste Generated Containing This compound q1 Is the waste mixed with incompatible materials (oxidizers, strong acids, heavy metals)? start->q1 a1_yes STOP! Incompatible Mixture. Consult EHS Immediately. Do Not Add to Existing Waste. q1->a1_yes Yes a1_no Waste is compatible for collection. q1->a1_no No q2 Is there a designated, labeled Hazardous Waste container in the Satellite Accumulation Area? a1_no->q2 a2_no Obtain a proper container from EHS. Label with 'Hazardous Waste' and list all contents. q2->a2_no No a2_yes Container is ready. q2->a2_yes Yes action_add Add waste to the container. Update the waste log. a2_no->action_add a2_yes->action_add action_close Securely close the container. action_add->action_close q3 Is the container full or has the accumulation time limit been reached? action_close->q3 a3_no Continue to store safely in SAA. q3->a3_no No a3_yes Submit a waste pickup request to EHS. q3->a3_yes Yes caption Figure 2: Decision Tree for this compound Waste Disposal.

Figure 2: Decision Tree for this compound Waste Disposal.

References

  • PubChem. (n.d.). 2-methyl-2H-1,2,3,4-tetrazole. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 2-methyl-2H-1,2,3,4-tetrazol-5-amine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved January 14, 2026, from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Retrieved January 14, 2026, from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved January 14, 2026, from [Link]

  • Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved January 14, 2026, from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved January 14, 2026, from [Link]

  • Princeton University. (n.d.). Hazardous Chemical Exposures. Environmental Health & Safety. Retrieved January 14, 2026, from [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved January 14, 2026, from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved January 14, 2026, from [Link]

  • University of Rochester. (n.d.). Laboratory Waste Management Guidelines. Environmental Health & Safety. Retrieved January 14, 2026, from [Link]

  • NIST. (n.d.). 2H-Tetrazole, 2-methyl-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • ChemBK. (2024, April 9). 2-methyl-2H-tetrazole. Retrieved January 14, 2026, from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved January 14, 2026, from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved January 14, 2026, from [Link]

  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health & Radiation Safety. Retrieved January 14, 2026, from [Link]

  • Cheméo. (n.d.). 2H-Tetrazole, 2-methyl-. Retrieved January 14, 2026, from [Link]

  • Michigan State University. (n.d.). Spill and Cleaning Protocol. Environmental Health & Safety. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025, August 9). Synthesis, Characterization and Thermal Studies on Poly (2-methyl-5-vinyl tetrazole): An Insensitive Energetic Binder. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2024, September 2). Decomposition products of tetrazoles. Retrieved January 14, 2026, from [Link]

  • Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. Retrieved January 14, 2026, from [Link]

  • WASH in Health Care Facilities. (n.d.). LABORATORY WASTE MANAGEMENT GUIDELINES. Retrieved January 14, 2026, from [Link]

  • GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove [Video]. YouTube. Retrieved January 14, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 14, 2026, from [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved January 14, 2026, from [Link]

  • American Veterinary Medical Association. (n.d.). Federal Regulation of Waste Disposal. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2024, August 30). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved January 14, 2026, from [Link]

  • Clemson University. (2025, May 14). Pesticide Spill: Safe Management & Cleanup Guidelines. Home & Garden Information Center. Retrieved January 14, 2026, from [Link]

  • Waste360. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Retrieved January 14, 2026, from [Link]

  • ChemREADY. (n.d.). What Are Azoles In Water Treatment?. Retrieved January 14, 2026, from [Link]

  • University of Florida Pesticide Information Office. (2020, March 28). Dealing with Pesticide Spills (DWPS English) [Video]. YouTube. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Scale-Up of 2-Methyltetrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyltetrazole. Scaling chemical reactions from the benchtop to pilot or production scale is a complex process where minor, often overlooked variables at the lab scale can become critical challenges.[1][2] This guide is designed to provide field-proven insights and actionable solutions to common issues encountered during the scale-up of this compound, ensuring a safe, efficient, and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound? The most prevalent and industrially relevant method for synthesizing tetrazole rings is the [3+2] cycloaddition reaction.[3] For 5-substituted tetrazoles, this typically involves reacting an organic nitrile with an azide source.[4][5] For scaling up the synthesis of the parent 5-methyltetrazole, the reaction of acetonitrile with sodium azide, often catalyzed by a Lewis acid like zinc bromide (ZnBr₂), is a well-established and optimized method.[6][7]

Q2: What are the primary safety hazards associated with this compound scale-up? The principal hazards stem from the reagents and the product's intrinsic properties:

  • Hydrazoic Acid (HN₃) Formation: The combination of an azide salt (e.g., sodium azide) with an acid or even water under certain conditions can generate highly toxic and explosive hydrazoic acid.[8] Careful pH control and temperature management are critical.

  • Thermal Runaway: The tetrazole formation reaction is exothermic. On a large scale, inefficient heat dissipation can lead to a thermal runaway, posing a significant explosion risk.[1][9]

  • Product Instability: Tetrazoles are high-nitrogen, energetic compounds.[10] The final product and intermediates can decompose violently if subjected to heat, shock, or friction.[6][11]

Q3: Why does reaction yield often decrease during scale-up? Yield reduction during scale-up is a common issue and is typically rooted in physical phenomena rather than a change in the core chemistry.[2] Key factors include:

  • Inefficient Mixing: What is easily mixed in a flask may have "dead zones" in a large reactor, leading to localized concentration gradients and increased byproduct formation.[1]

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically at scale, making it harder to remove reaction heat. This can lead to localized hot spots that degrade materials or promote side reactions.[9]

  • Mass Transfer Limitations: In heterogeneous reactions, the rate at which reactants come into contact can become the limiting factor, slowing the reaction and allowing for side reactions to compete.[2]

Q4: What are the critical process parameters (CPPs) to monitor during scale-up? The most critical parameters to monitor and control are:

  • Temperature: Both the reactor jacket and internal reaction mass temperature should be tracked continuously.

  • Addition Rate: The rate of addition for key reagents (e.g., azide solution) must be carefully controlled to manage the exothermic release.

  • Agitation Speed: Ensure sufficient agitation to maintain a homogenous mixture without introducing excessive shear or splashing.

  • pH: Where applicable, particularly during workup, pH must be strictly controlled to prevent HN₃ formation.

  • Headspace Analysis: For safety-critical processes, online analysis of the reactor headspace (e.g., by IR spectroscopy) can detect the presence of volatile hazards like hydrazoic acid.[8]

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems in a question-and-answer format to help you resolve experimental challenges.

Category 1: Reaction Control & Safety

Q: My reactor is showing a rapid, unexpected temperature increase (exotherm). What should I do?

A: An uncontrolled exotherm is a critical safety event. Immediate action is required.

Immediate Actions:

  • Stop Reagent Addition: Immediately halt the addition of any reagents.

  • Maximize Cooling: Apply full cooling to the reactor jacket. If available, activate an emergency cooling system.

  • Alert Personnel: Inform all personnel in the area and prepare for an emergency shutdown.

  • Quench (If Safe): If a validated quenching procedure exists and the reaction has not escalated, prepare to execute it.

Root Cause Analysis:

  • Inadequate Cooling Capacity: Was the cooling system capacity underestimated for the batch size?

  • Reagent Addition Rate Too Fast: The rate of heat generation exceeded the rate of heat removal.

  • Agitation Failure: Loss of mixing can create a concentrated pocket of unreacted reagents that then react uncontrollably.

  • Incorrect Reagent Concentration: A higher-than-specified concentration of a reactant can lead to a much faster and more energetic reaction.

Table 1: Exotherm Troubleshooting Summary

Potential Cause Preventative Measure
Reagent addition too fast Profile the reaction exotherm using Reaction Calorimetry (RC1) at lab scale to determine the maximum safe addition rate.
Inadequate cooling Ensure the reactor's heat transfer coefficient (U) and available surface area (A) are sufficient for the planned batch size and rate.
Agitation failure Install a torque meter or power draw sensor on the agitator to detect changes in viscosity or impeller failure. Ensure a backup power supply for the agitator.

| Incorrect concentration | Implement a two-person verification system for all raw material charges. Confirm concentrations of solutions via titration or spectroscopy before use. |

Category 2: Yield & Purity

Q: My reaction yield dropped from 90% at the 1L scale to 60% at the 100L scale. What are the likely causes?

A: This is a classic scale-up problem often related to physical, not chemical, factors.

Troubleshooting Workflow:

Start Low Yield at Scale Mixing Investigate Mixing & Mass Transfer Start->Mixing Thermal Analyze Thermal Profile Start->Thermal Workup Review Workup & Isolation Start->Workup Impurity Profile Impurities Start->Impurity Mix_Cause1 Mix_Cause1 Mixing->Mix_Cause1 Dead zones? Mix_Cause2 Mix_Cause2 Mixing->Mix_Cause2 Poor solid suspension? Thermal_Cause1 Thermal_Cause1 Thermal->Thermal_Cause1 Hot spots? Thermal_Cause2 Thermal_Cause2 Thermal->Thermal_Cause2 Degradation? Workup_Cause1 Workup_Cause1 Workup->Workup_Cause1 Product loss in aqueous phase? Workup_Cause2 Workup_Cause2 Workup->Workup_Cause2 Inefficient extraction? Impurity_Cause1 Impurity_Cause1 Impurity->Impurity_Cause1 New byproducts observed?

Caption: Troubleshooting logic for diagnosing low yield at scale.

Detailed Investigation Steps:

  • Mixing & Mass Transfer: At larger scales, it's harder to keep solids like sodium azide suspended. Slower dissolution or settling can starve the reaction. Consider changing the agitator type (e.g., from an anchor to a pitched-blade turbine) or increasing the agitation speed (within safe limits).

  • Thermal Profile: Use temperature probes at different locations within the reactor to check for hot spots near the walls or bottom. Localized overheating can degrade the tetrazole product or lead to side reactions.[1]

  • Workup & Isolation: 5-methyltetrazole has some water solubility.[6] Inefficient phase separation or using proportionally larger volumes of water during workup can lead to significant product loss in the aqueous streams. Minimize water usage and consider back-extracting the aqueous layers.

  • Impurity Profile: Take in-process control (IPC) samples and analyze them by HPLC.[12] Compare the impurity profile to the lab-scale run. The formation of new or significantly increased byproducts (like carboxamides from nitrile hydrolysis) points to issues with reaction conditions.[13]

Q: I'm observing a significant amount of an unknown byproduct. How can I identify and minimize it?

A: Byproduct formation is often exacerbated by extended reaction times or localized temperature excursions common in scale-up.[1]

Identification & Mitigation:

  • Characterize the Byproduct: Isolate the byproduct using preparative chromatography. Characterize its structure using Mass Spectrometry (MS) for molecular weight and NMR for connectivity.[12] A common byproduct in tetrazole synthesis from nitriles is the corresponding carboxamide, formed by the hydrolysis of the nitrile starting material.

  • Review Reaction Conditions:

    • Moisture: Ensure all reagents and solvents are anhydrous, as water can promote nitrile hydrolysis, especially at elevated temperatures.

    • Catalyst Activity: If using a catalyst like ZnBr₂, ensure it is fully dissolved and active. Inadequate catalysis can slow the desired cycloaddition, allowing the slower hydrolysis side reaction to become more prominent.[6]

    • Reaction Time: Overly long reaction times can lead to product degradation. Optimize the reaction time by monitoring with HPLC until the starting material is consumed.

Protocols & Methodologies

Protocol 1: Recommended Scale-Up Synthesis of 5-Methyltetrazole

WARNING: This procedure involves hazardous materials and should only be performed by trained personnel in a facility equipped with appropriate safety controls (e.g., pressure-rated reactor, emergency venting, scrubber).

Reagents:

Reagent Molar Mass ( g/mol ) Quantity (kg) Moles
Acetonitrile 41.05 8.2 200
Sodium Azide (NaN₃) 65.01 14.3 220
Zinc Bromide (ZnBr₂) 225.19 2.25 10

| Deionized Water | 18.02 | 40.0 | - |

Procedure:

  • Reactor Setup: Charge the 150L glass-lined reactor with deionized water (40 kg).

  • Reagent Charge: Under controlled agitation, add zinc bromide (2.25 kg). Stir until fully dissolved. Then, carefully add sodium azide (14.3 kg). CAUTION: Sodium azide is highly toxic. Use appropriate personal protective equipment (PPE).[14][15]

  • Seal & Inert: Seal the reactor and purge the headspace with nitrogen three times. Maintain a slight positive nitrogen pressure.

  • Charge Acetonitrile: Add acetonitrile (8.2 kg) to the reactor.

  • Heating: Heat the reaction mixture to a target temperature of 120°C. The internal pressure will rise; ensure it remains within the reactor's designated limits.

  • Reaction Monitoring: Hold the mixture at 120°C for 24-36 hours. Monitor the reaction's completion by taking samples via a safe sampling system and analyzing them by HPLC for the disappearance of acetonitrile.

  • Cool Down: Once complete, cool the reactor to 20-25°C.

Protocol 2: Large-Scale Workup and Isolation

WARNING: This procedure involves acidification, which can generate hydrazoic acid if not properly controlled. The work area must be well-ventilated, and personnel must monitor for HN₃.

  • Dilution: Dilute the cooled reaction mixture with 50L of water.

  • Basification & Filtration: Slowly add 20% sodium hydroxide solution to adjust the pH to >10. This will precipitate zinc hydroxide. Filter the mixture to remove the zinc salts.

  • Acidification: Transfer the filtrate to a separate, well-ventilated reactor. Cool the solution to 0-5°C. CRITICAL STEP: Slowly and carefully add concentrated hydrochloric acid (HCl) to adjust the pH to ~2. Monitor the pH continuously. NEVER let the pH drop below 1, and ensure efficient stirring to avoid localized pockets of low pH.

  • Extraction: Extract the acidified aqueous solution with a suitable solvent like ethyl acetate (3 x 40L).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methyltetrazole.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane) to achieve the desired purity.

Protocol 3: HPLC Method for Purity Assessment

Application: This method is suitable for determining the purity of 5-methyltetrazole and detecting common impurities.[12][16]

ParameterSpecification
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 210 nm
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Water:Acetonitrile

Safety Data Center

Safety is paramount in any chemical synthesis, especially during scale-up involving energetic compounds and hazardous reagents.

start Process Deviation Detected (e.g., Temp Spike, Pressure Rise) is_critical Is Deviation within Safe Operating Limits? start->is_critical corrective_action Apply Corrective Action: - Adjust cooling - Reduce addition rate is_critical->corrective_action  Yes emergency_shutdown EMERGENCY SHUTDOWN: - Stop all additions - Max cooling - Evacuate is_critical->emergency_shutdown  No monitor Continue Monitoring corrective_action->monitor

Caption: Decision workflow for handling process deviations.

Table 2: Key Reagent Hazard Summary

Reagent Key Hazards Recommended Handling Precautions
Sodium Azide (NaN₃) Highly toxic (Fatal if swallowed or in contact with skin).[15] Can form explosive heavy metal azides. Reacts with acid to form explosive HN₃. Use in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, lab coat, eye protection).[14] Avoid contact with metals like lead and copper in drainpipes.
Hydrazoic Acid (HN₃) Extremely toxic and violently explosive. Volatile. Generated in situ. Prevent formation by strict pH control. Work in a well-ventilated area with continuous air monitoring if there is a risk of formation.[8]
Zinc Bromide (ZnBr₂) Causes serious eye damage and skin irritation. Avoid breathing dust. Wear eye protection and gloves.[17]

| This compound | Energetic compound, potential explosion hazard with heat or shock.[18] | Avoid grinding or subjecting the final product to heavy impact. Store in a cool, well-ventilated area away from ignition sources. |

References

  • Benchchem. (n.d.). Technical Support Center: Tetrazole Ring Formation.
  • Fischer, N., et al. (2020). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules.
  • Dunitz, J. D. (2012). Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. The Heterocyclist.
  • HWS Labortechnik. (2024). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 1-Methyl-1H-tetrazole-5-thiol.
  • MedchemExpress.com. (2024). Safety Data Sheet for 2-Methyl-5-HT.
  • Reddit User Discussion. (2023). Problem with tetrazole formation. r/Chempros.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Jaiswal, et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics.
  • ResearchGate. (n.d.). Thermal decomposition of aminotetrazoles.
  • Reddit User Discussion. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. r/chemistry.
  • Reddit User Discussion. (2019). Why are some reactions difficult to scale up?. r/chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
  • Sigma-Aldrich. (2023). Safety Data Sheet for this compound.
  • Ding, X., et al. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Emergency Management Science and Technology.
  • G. A. Olah, et al. (n.d.). Safe and efficient tetrazole synthesis in a continuous-flow microreactor. SciSpace.
  • S. V. Ryabukhin, et al. (2010). Tetrazoles via Multicomponent Reactions. PMC - PubMed Central - NIH.
  • PubChem. (n.d.). 2-methyl-2H-1,2,3,4-tetrazole.
  • Vaikunta Rao, et al. (2020). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. IJRPC.

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Technical Support Center: 2-Methyltetrazole Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyltetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity of your experiments and the reliability of your results.

Introduction to this compound Stability

This compound, a five-membered heterocyclic compound, is a key structural motif in various pharmacologically active molecules.[1][2] Its stability is a critical parameter that can influence the efficacy, safety, and shelf-life of drug candidates. While the tetrazole ring is generally considered metabolically stable, the overall stability of this compound can be compromised by various environmental factors, including pH, temperature, and light.[1][3] Understanding its degradation pathways is paramount for developing robust formulations and analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

The degradation of this compound in aqueous solutions is primarily influenced by pH, temperature, and light exposure.[3] The presence of oxidizing agents can also contribute to its degradation. While the tetrazole ring itself is relatively robust, the substituents and the overall molecular structure play a significant role in its stability profile.

Q2: What is the optimal pH range for maintaining the stability of this compound solutions?

While the ideal pH is specific to the compound and its formulation, many tetrazole-containing pharmaceuticals exhibit maximum stability in the pH range of 4 to 8.[3] It is highly recommended to conduct a pH-rate profile study to determine the specific pH of maximum stability for your particular this compound formulation.

Q3: How does temperature affect the stability of this compound?

Elevated temperatures can accelerate the degradation of this compound. Thermal decomposition of tetrazoles can be a complex process, often involving tautomerism and the elimination of nitrogen gas (N₂), which can lead to the formation of various degradation products.[4][5][6] For instance, the thermal decomposition of some tetrazole derivatives is known to proceed via the formation of nitrilimine or nitrene intermediates.[5] Therefore, it is crucial to store this compound solutions at recommended temperatures, typically refrigerated or as specified by the supplier.

Q4: Is this compound sensitive to light?

Yes, this compound can be susceptible to photodegradation. Exposure to ultraviolet (UV) light can induce cleavage of the tetrazole ring, leading to a variety of photoproducts.[7] The specific degradation pathway and the resulting products are highly dependent on the substituents on the tetrazole ring and the solvent system used. It is advisable to protect solutions of this compound from light by using amber vials or by working in a light-controlled environment.

Q5: What are the expected degradation products of this compound?

The degradation of this compound can yield a variety of products depending on the degradation pathway (e.g., hydrolysis, oxidation, photolysis, thermolysis). Common degradation pathways for tetrazoles can involve the loss of nitrogen gas.[6] Forced degradation studies are the most effective way to identify the specific degradation products of your this compound compound under various stress conditions.[8]

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected loss of this compound concentration in solution over time. 1. Inappropriate pH: The pH of the solution may be outside the optimal stability range. 2. Temperature fluctuations: Exposure to elevated temperatures during storage or handling. 3. Light exposure: The solution may not have been adequately protected from light. 4. Oxidative degradation: Presence of oxidizing agents in the solvent or container.1. Verify and adjust pH: Measure the pH of the solution and adjust it to the optimal range (typically 4-8) using appropriate buffers.[3] 2. Control temperature: Store solutions at the recommended temperature and minimize exposure to high temperatures. 3. Protect from light: Use amber vials or cover containers with aluminum foil.[7] 4. Use high-purity solvents: Degas solvents and consider adding antioxidants if oxidative degradation is suspected.
Appearance of unknown peaks in HPLC chromatograms. 1. Degradation: The unknown peaks are likely degradation products of this compound. 2. Contamination: The sample or solvent may be contaminated.1. Perform forced degradation studies: Subject the this compound sample to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products and identify their retention times.[8] 2. Analyze a blank: Run a blank injection (solvent only) to rule out contamination.
Inconsistent analytical results. 1. Sample instability: The compound may be degrading during the analytical run. 2. Improper sample preparation: Inconsistent dilution or handling procedures.1. Use a stability-indicating method: Ensure your analytical method can separate the intact drug from its degradation products. 2. Standardize sample preparation: Develop and adhere to a strict SOP for sample preparation. Prepare samples immediately before analysis if stability is a concern.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and methanol (HPLC grade)

  • pH meter

  • HPLC system with a suitable column (e.g., C18)

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for a defined period. Neutralize with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid this compound or its solution in an oven at a high temperature (e.g., 105°C).

    • Photodegradation: Expose the solution of this compound to UV light in a photostability chamber.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products. Use a mass spectrometer coupled with the HPLC (LC-MS) to determine the mass of the degradation products and elucidate their structures.

Protocol 2: HPLC Method for Quantification of this compound

This protocol provides a starting point for developing an HPLC method for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Injection volume: 20 µL

  • Column temperature: 30°C

  • Detection wavelength: To be determined by measuring the UV spectrum of this compound (typically around its λmax).

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • For quantitative analysis, construct a calibration curve by plotting the peak area versus the concentration of standard solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.[9]

Visualizing Degradation Pathways and Workflows

Degradation Pathways

The following diagram illustrates the potential degradation pathways of a generic tetrazole compound under different stress conditions. The specific products for this compound would need to be confirmed experimentally.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photo Photodegradation (UV Light) cluster_thermal Thermal Degradation (Heat) This compound This compound Ring Opening Products Ring Opening Products This compound->Ring Opening Products pH dependent N-Oxides N-Oxides This compound->N-Oxides Hydroxylated Derivatives Hydroxylated Derivatives This compound->Hydroxylated Derivatives Ring Cleavage Products Ring Cleavage Products This compound->Ring Cleavage Products Energy dependent Isomers Isomers This compound->Isomers Loss of N2 Loss of N2 This compound->Loss of N2 High Temp Rearrangement Products Rearrangement Products This compound->Rearrangement Products

Caption: Potential degradation pathways of this compound.

Experimental Workflow

The following diagram outlines the general workflow for investigating the stability of this compound.

G cluster_planning Planning & Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_conclusion Conclusion A Define Study Objectives B Prepare this compound Stock Solution A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal Stress B->F G Photolytic Stress B->G H HPLC/UPLC Analysis C->H D->H E->H F->H G->H I LC-MS for Identification H->I J Identify Degradation Products I->J K Elucidate Degradation Pathways J->K L Establish Stability Profile K->L

Caption: Workflow for this compound stability studies.

References

  • Kiselev, V. G., et al. (2012). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 116(43), 10591-10599. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). Molecules, 28(4), 1908. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. [Link]

  • PubChem. (n.d.). 2-methyl-2H-1,2,3,4-tetrazole. [Link]

  • Fischer, N., et al. (2021). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Materials, 14(13), 3504. [Link]

  • Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole. (2021). Journal of Physics: Conference Series, 1738, 012048. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). ResearchGate. [Link]

  • Lesnikovich, A. I., et al. (1992). The thermal decomposition of tetrazoles. Thermochimica Acta, 200, 427-441. [Link]

  • Skoog, D. A., et al. (2014). Fundamentals of Analytical Chemistry. Cengage Learning.
  • Tautomerism and thermal decomposition mechanism of tetrazole by high-level ab initio study. (2012). ResearchGate. [Link]

  • Ostrovskii, V. A., et al. (2021). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews, 90(9), 1146-1183. [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (2017). Current Organic Synthesis, 14(4), 528-553. [Link]

  • Decomposition products of tetrazoles. (2021). ResearchGate. [Link]

  • Photocatalytic organic pollutants degradation in metal–organic frameworks. (2015). RSC Advances, 5(103), 84772-84793. [Link]

  • Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. (2015). Molecules, 20(10), 18785-18801. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 6(11), 226-232. [Link]

  • Analytical methods for human biomonitoring of pesticides. A review. (2017). Analytica Chimica Acta, 970, 8-24. [Link]

  • Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. (2015). Molecules, 20(12), 22096-22118. [Link]

  • Drugs in the Tetrazole Series. (2022). ResearchGate. [Link]

  • Drugs in the Tetrazole Series. (2021). ResearchGate. [Link]

  • NIST. (n.d.). 2H-Tetrazole, 2-methyl-. [Link]

  • Tetrazoles: A multi-potent motif in drug design. (2024). European Journal of Medicinal Chemistry, 279, 116870. [Link]

  • PubChem. (n.d.). 5-Mercapto-1-methyltetrazole. [Link]

  • Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. (1998). ResearchGate. [Link]

  • Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. (2023). Journal of Exposure Science & Environmental Epidemiology, 33(4), 654-664. [Link]

  • Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. (2017). Molecules, 22(4), 633. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

  • Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. (2017). PubMed. [Link]

Sources

Technical Support Center: Crystallization of 2-Methyltetrazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide synthesizes field-proven methodologies with established crystallographic principles to address the unique challenges associated with the crystallization of 2-methyltetrazole. This molecule's high polarity and low melting point present specific hurdles that require a nuanced approach beyond standard protocols. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound?

The primary difficulties stem from two key physicochemical properties of this compound (CAS: 16681-78-0)[1][2][3]:

  • Low Melting Point : this compound has a reported melting point around 9-10°C (282-283 K)[3]. This is a critical factor, as it makes the compound highly susceptible to "oiling out," a phenomenon where it separates from the solution as a liquid instead of a solid[4][5].

  • High Polarity : The tetrazole ring is nitrogen-rich and highly polar. This dictates solvent selection, often requiring polar solvents or specific solvent mixtures to achieve the desired solubility curve for crystallization[6][7].

Q2: I am not getting any crystals at all. What is the most likely cause?

Failure to produce crystals typically points to an issue with supersaturation. The two most common causes are:

  • Excess Solvent : You have likely used too much solvent, meaning the solution is not saturated even at a low temperature. The concentration of this compound is below its solubility limit.

  • Nucleation Failure : The solution is supersaturated, but the energy barrier for crystal nucleation has not been overcome. This is common with highly pure compounds in clean glassware.

Troubleshooting Steps:

  • Confirm Saturation : If the mother liquor has not been discarded, dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. If a significant solid residue forms, the compound is present, and the problem is likely nucleation. If little to no residue forms, you have used too much solvent[4][8].

  • Reduce Solvent Volume : If too much solvent is the issue, gently heat the solution to evaporate a portion of the solvent and attempt to cool it again[4][8].

  • Induce Nucleation : If the solution is supersaturated, try the following:

    • Scratching : Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide nucleation sites[8].

    • Seeding : Introduce a "seed crystal"—a tiny speck of solid this compound—into the cooled, supersaturated solution. This provides a template for further crystal growth[9].

Troubleshooting Guide: Specific Crystallization Problems

Problem 1: The compound separates as an oil, not a solid ("Oiling Out").

Q: I see liquid droplets forming at the bottom of my flask instead of crystals. Why is this happening and how do I fix it?

Causality: Oiling out is the most common problem for this compound. It occurs when the supersaturated solution cools to a temperature where the solute is no longer soluble, but this temperature is still above the solute's melting point[4][10]. The compound separates as a liquid (an "oil") because it is thermodynamically more favorable than forming a solid. This is a direct consequence of this compound's low melting point[3]. Impurities can also suppress the melting point, exacerbating this issue[10]. Oiled-out products are rarely pure, as the liquid phase tends to dissolve impurities well[5].

Logical Troubleshooting Flow for Oiling Out

G start Oiling Out Observed cause1 High Supersaturation (Cooling too fast) start->cause1 Primary Cause cause2 Solvent Environment (Melting Point < Solution Temp) start->cause2 Primary Cause cause3 High Impurity Load start->cause3 Contributing Factor solution1 Re-heat solution. Add 10-20% more solvent. cause1->solution1 Reduces supersaturation solution3 Change solvent system. (Lower boiling point) cause2->solution3 Ensures T_solution < T_melt solution5 Add seed crystal at a temperature slightly above the oiling point. cause2->solution5 Provides growth template solution4 Purify crude material first. (e.g., flash chromatography) cause3->solution4 Reduces M.P. depression solution2 Slow down cooling rate. (e.g., insulated flask, dewar) solution1->solution2 Then G step1 1. Dissolve 2-MTZ in minimum hot 'Good Solvent' step2 2. Slowly add 'Anti-Solvent' at elevated temperature until solution becomes turbid step1->step2 step3 3. Add a drop of 'Good Solvent' to clarify the solution step2->step3 Establishes saturation point step4 4. Cool slowly and undisturbed step3->step4 step5 Crystals Form step4->step5

Caption: Workflow for anti-solvent crystallization.

Protocol for Anti-Solvent Crystallization:

  • Dissolve the crude this compound in a minimal amount of the hot "good" solvent.

  • While keeping the solution warm, slowly add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity). This indicates you have reached the saturation point.

  • Add one or two drops of the "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Cover the flask and allow it to cool slowly to room temperature, then in an ice bath to maximize yield. The gradual change in solvent polarity reduces solubility and induces crystallization.[11][12]

Solvent Selection Table for Polar Compounds

SolventBoiling Point (°C)Polarity (Relative)Notes
Water1001.000Good "anti-solvent" for less polar organic solvents.
Acetonitrile820.460Aprotic polar solvent, good starting point. [7]
Ethanol780.654Protic polar solvent, often a good choice. [13]
Methanol650.762Very polar, may have high solubility even when cold.
Isopropanol820.546Less polar than ethanol, can be a good alternative.
Toluene1110.099Good non-polar "anti-solvent".
Hexane690.009Very non-polar "anti-solvent".
Diethyl Ether350.117Volatile non-polar "anti-solvent".

Polarity values are illustrative and depend on the scale used.

Problem 4: My crystallization yields different solid forms on different days (Polymorphism).

Q: I've successfully crystallized my product, but the crystals look different this time and have a different melting point. What is happening?

Causality: You are likely observing polymorphism. Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[14][15] These different forms, or polymorphs, are distinct solid-state materials and can have different physical properties, including:

  • Melting point

  • Solubility

  • Stability

  • Crystal shape

The formation of a specific polymorph is kinetically and thermodynamically controlled. Subtle changes in crystallization conditions (e.g., solvent, cooling rate, temperature, impurities) can favor the formation of one polymorph over another.[14][16] Tetrazole derivatives are known to exhibit polymorphism.[17]

Solutions & Best Practices:

  • Consistency is Key : To obtain the same polymorph consistently, you must rigorously control all crystallization parameters. Keep detailed notes on solvent, volumes, temperatures, cooling rates, and stirring.

  • Characterize the Forms : Do not rely on visual inspection alone. Use analytical techniques to identify and differentiate the polymorphs:

    • Powder X-ray Diffraction (PXRD) : This is the definitive method for identifying different crystal forms, as each will give a unique diffraction pattern.[14]

    • Differential Scanning Calorimetry (DSC) : This can identify melting points and phase transitions between polymorphs.

    • Spectroscopy (FTIR, Raman) : Different polymorphs can show subtle but distinct differences in their vibrational spectra.

  • Identify the Stable Form : Often, one polymorph is thermodynamically more stable than the others. Metastable forms may convert to the stable form over time or upon heating.[14] Slurry experiments, where the solid is stirred in a solvent for an extended period, can help identify the most stable form.

By understanding the root causes of common crystallization issues and applying these targeted troubleshooting strategies, researchers can overcome the specific challenges posed by this compound and develop a robust, reproducible crystallization protocol.

References

  • Ullah, F., et al. (2018). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. Heliyon. [Link]

  • Ullah, F., et al. (2018). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. PubMed Central. [Link]

  • da Silva, G. G., et al. (2013). Synthesis and characterization of some novel tetrazole liquid crystals. Journal of Materials Chemistry C. [Link]

  • Jones, C. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PubMed Central. [Link]

  • Jones, F., et al. (2010). Tetrazoles: a new class of compound for crystallization modification. Semantic Scholar. [Link]

  • (n.d.). Guide for crystallization. [Link]

  • Ostrovskii, V. A., et al. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]

  • (n.d.). How to Grow Crystals. [Link]

  • LibreTexts. (2022). 2.2.4.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Zhang, T., et al. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. [Link]

  • (n.d.). Chemical Properties of 2H-Tetrazole, 2-methyl- (CAS 16681-78-0). Cheméo. [Link]

  • Suresh, B. (2015). How do I make a crystal of highly polar compounds?. ResearchGate. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • NIST. (n.d.). 2H-Tetrazole, 2-methyl-. NIST Chemistry WebBook. [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. [Link]

  • Patel, S. R., & Patel, S. R. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications. [Link]

  • (2015). Crystallization. [Link]

  • Technobis. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. [Link]

  • (n.d.). 2H-Tetrazole, 2-methyl-. Cheméo. [Link]

  • PubChem. (n.d.). 2-methyl-2H-1,2,3,4-tetrazole. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Zhang, M., et al. (2022). Recent progress in antisolvent crystallization. CrystEngComm. [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). [Link]

  • Cintrón-Rosado, E. A., et al. (2021). Polymorphism in early development: The account of MBQ-167. PubMed Central. [Link]

  • de Oliveira, H. C. B., et al. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. MDPI. [Link]

  • Ishida, H., et al. (2024). Polymorphism and Hirshfeld surface analysis of tetraoxap[18]erfluoroarenet[18]riazine. PubMed Central. [Link]

  • Singh, R. P., et al. (n.d.). (a) Polymorphism in energetic materials. (b) Previously explored.... ResearchGate. [Link]

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Technical Support Center: Accidental Exposure to 2-Methyltetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling accidental exposures to 2-Methyltetrazole. This resource is designed for researchers, scientists, and drug development professionals to provide immediate, actionable guidance in case of an emergency. The following information synthesizes established safety protocols and technical data to ensure a high standard of laboratory safety.

I. Understanding the Hazard: A Quick Reference

This compound and its derivatives are heterocyclic compounds that, while crucial in medicinal chemistry and materials science, present specific health and safety risks. Acute exposure can cause irritation to the skin, eyes, and respiratory tract. Some tetrazole compounds are also known to have explosive properties, particularly upon heating.[1][2][3] This guide focuses on the immediate response to chemical exposure.

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramsRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation)

Chemical-resistant gloves (Nitrile recommended), flame-resistant lab coat, chemical splash goggles, and a face shield.[4][5][6][7]
Skin Corrosion/Irritation

Use in a well-ventilated area or a chemical fume hood.[1][8]
Serious Eye Damage/Eye Irritation

For large spills or risk of aerosol generation, a NIOSH-approved respirator is necessary.[6]
Explosive

All work should be conducted behind a certified blast shield.[4]

II. Emergency Troubleshooting: Immediate First-Aid Protocols

This section provides a question-and-answer formatted guide to address specific exposure scenarios. The causality behind each step is explained to ensure a thorough understanding of the protocol.

A. Dermal (Skin) Contact

Q1: I've just spilled this compound on my gloved hand and some may have touched my skin. What is the absolute first thing I should do?

A1: Your immediate action should be to remove the source of contamination and flush the affected area.

  • Step 1: Remove Contaminated Items. Immediately and carefully remove the contaminated glove and any affected clothing.[9] This is critical to prevent prolonged contact with the chemical.

  • Step 2: Flush with Water. Flush the affected skin with copious amounts of cool, running water for at least 15 minutes.[8][9][10] Do not scrub the skin, as this can increase absorption. The goal of extensive flushing is to dilute and wash away the chemical.

  • Step 3: Wash with Soap and Water. After flushing, gently wash the area with mild soap and water.[9]

  • Step 4: Seek Medical Attention. Even if no immediate irritation is visible, it is crucial to seek prompt medical attention.[9] Inform the medical personnel of the chemical you were exposed to.

Q2: Why is it important to remove clothing and not just rinse over it?

A2: Clothing can trap chemicals against the skin, creating a concentrated area of exposure. Rinsing over contaminated clothing is not sufficient to remove the chemical and can even spread the contamination to a larger surface area. Immediate removal is a foundational principle of chemical first aid.[9]

B. Ocular (Eye) Contact

Q1: I felt a splash in my eye while working with this compound. What is the correct procedure?

A1: Eye exposure is a serious medical emergency requiring immediate and thorough irrigation.

  • Step 1: Proceed to an Eyewash Station. Do not delay. Every second is critical to minimizing damage.

  • Step 2: Flush the Eye. Hold your eyelids open and flush the affected eye with a continuous, gentle stream of lukewarm water for at least 15-20 minutes.[8][10][11] Ensure the water flows from the inner corner of the eye to the outer corner to avoid contaminating the other eye.

  • Step 3: Remove Contact Lenses. If you are wearing contact lenses, remove them after the initial flushing has begun.[8] Do not interrupt the flushing to remove them.

  • Step 4: Immediate Medical Evaluation. After flushing, seek immediate medical attention from a specialist.[8][12]

Experimental Workflow: Eye Exposure Emergency Response

Start Eye Contact Occurs Eyewash IMMEDIATELY Proceed to Eyewash Station Start->Eyewash Flush Flush Eye for 15-20 Minutes (Lukewarm Water) Eyewash->Flush RemoveLenses Remove Contact Lenses (If Applicable, During Flush) Flush->RemoveLenses Medical Seek IMMEDIATE Medical Attention Flush->Medical Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess SmallSpill Small and Contained? Assess->SmallSpill Evacuate EVACUATE AREA Call EHS SmallSpill->Evacuate No Cleanup Proceed with Cleanup (Trained Personnel Only) SmallSpill->Cleanup Yes PPE Don Appropriate PPE Cleanup->PPE Contain Contain and Absorb PPE->Contain Decontaminate Decontaminate Area Contain->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose

Caption: Decision-making process for responding to a this compound spill.

IV. Frequently Asked Questions (FAQs)

Q1: Can this compound decompose and become hazardous over time?

A1: Yes, tetrazole compounds can be thermally sensitive and may decompose upon heating, which can lead to an explosion. [13][14][15][16][17]It is crucial to store this compound in a cool, dry, well-ventilated area away from heat and ignition sources. [1][8] Q2: What should I do with contaminated clothing after an exposure?

A2: Contaminated clothing should be removed immediately and placed in a sealed, labeled bag for hazardous waste disposal. [18]Do not take contaminated clothing home.

Q3: Is there an antidote for this compound exposure?

A3: There is no specific antidote for this compound exposure. Treatment is supportive and focuses on managing the symptoms and decontaminating the individual. This is why immediate first aid and seeking professional medical attention are paramount.

V. References

  • PubChem. (n.d.). 2-methyl-2H-1,2,3,4-tetrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Environmental Health and Safety Office. (2025-2026). Spill Control/Emergency Response. EHSO Manual. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]

  • Coast2Coast. (2024). First Aid for Chemical Exposure. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

  • Ministry of Health. (2019). First Aid - Chemical Poisoning. Retrieved from [Link]

  • UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole. Retrieved from [Link]

  • Healthdirect. (n.d.). Inhaled substance or foreign object. Retrieved from [Link]

  • Ministry of Health. (2025). First Aid - Dealing with Toxins and Toxic Fumes. Retrieved from [Link]

  • Red Cross. (n.d.). Poison Exposure: Signs, Symptoms, and First Aid. Retrieved from [Link]

  • ResearchGate. (n.d.). Decomposition of tetrazole 2 in a 4 mL resistance heated stainless.... Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Decomposition products of tetrazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Scilit. (n.d.). Thermal decomposition of tetrazole. Retrieved from [Link]

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Technical Support Center: Preventing Explosions with High-Nitrogen Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe handling and application of high-nitrogen compounds. This resource is designed for researchers, scientists, and drug development professionals who work with these energetic materials. The information provided herein is intended to supplement, not replace, rigorous institutional safety protocols and expert consultation. The volatile nature of high-nitrogen compounds demands meticulous planning and execution to mitigate the inherent risks of explosive decomposition.[1] This guide offers troubleshooting advice and answers to frequently asked questions to ensure the safety and success of your experiments.

Understanding the Inherent Risks of High-Nitrogen Compounds

High-nitrogen compounds are molecules with a high ratio of nitrogen to carbon.[2] This characteristic often results in a large positive heat of formation, meaning a significant amount of energy is stored within the chemical bonds.[3] The thermodynamic driving force behind their explosive nature is the propensity to decompose into the highly stable dinitrogen gas (N₂), releasing this stored energy rapidly.[4][5] The formation of N₂ gas is a powerful thermodynamic driving force that contributes significantly to their energetic properties.[4] It is crucial to recognize that even small quantities of these materials can cause significant injury if handled improperly.[1]

Key Hazard Parameters

Before working with any high-nitrogen compound, it is essential to understand its sensitivity to various stimuli. These parameters are critical for a thorough risk assessment.

Hazard ParameterDescriptionSignificance in the Laboratory
Impact Sensitivity The ease with which a material can be initiated by a blow or impact. It is often expressed as the minimum distance a standard weight must fall to cause an explosion.[2]Accidental dropping of containers, grinding, or other mechanical shocks can lead to detonation. Compounds with an impact sensitivity below 10 J are considered highly sensitive.[2]
Friction Sensitivity The susceptibility of a compound to initiation by frictional forces, such as scraping or rubbing.This is a critical consideration during synthesis and purification, especially when handling crystalline materials. The use of ground glass joints or scraping with metal spatulas can be extremely hazardous.
Electrostatic Discharge (ESD) Sensitivity The likelihood of initiation by a static electrical spark. Many high-nitrogen compounds are sensitive to ESD.[6]Simple actions like walking across a lab floor can generate enough static electricity to initiate a sensitive compound. Proper grounding and humidity control are essential mitigation strategies.[6]
Thermal Stability The temperature at which a compound begins to decompose. A decomposition temperature above 200°C is generally desirable for safer handling.[2]Runaway reactions can occur if a compound is heated beyond its decomposition temperature, leading to an explosion.[7] Careful temperature control during reactions is paramount.

Troubleshooting Guide: Synthesis and Handling

This section addresses common issues encountered during the synthesis, purification, and handling of high-nitrogen compounds in a question-and-answer format.

Synthesis

Q1: My reaction is showing an unexpected exotherm, and the temperature is rising rapidly. What should I do?

A1: An uncontrolled exotherm is a critical situation that could lead to a runaway reaction and explosion.

  • Immediate Action:

    • If it is safe to do so, immediately remove the heat source.[8]

    • If the reaction is on a small scale and you have a pre-planned quenching procedure, slowly and carefully add the quenching agent.

    • If the reaction is becoming uncontrollable, evacuate the area immediately and alert others.[9] Activate the emergency alarm.

  • Causality and Prevention:

    • Inadequate Cooling: The cooling capacity of your apparatus may be insufficient for the reaction scale. Ensure your cooling bath (e.g., ice-water, dry ice-acetone) is appropriately sized and maintained.

    • Rate of Reagent Addition: Adding reagents too quickly can overwhelm the cooling system. Use a dropping funnel or syringe pump for controlled addition.

    • Concentration: Highly concentrated reaction mixtures can lead to rapid heat generation. Consider using a more dilute solution.

    • Stirring: Inefficient stirring can create localized hot spots. Ensure vigorous and consistent stirring throughout the reaction.

Q2: I've synthesized a new high-nitrogen compound and need to isolate it. What precautions should I take during filtration and drying?

A2: Isolation of a newly synthesized, uncharacterized energetic material is a high-risk step.

  • Filtration:

    • Avoid Friction: Use a fritted glass funnel with a smooth surface. Avoid scraping the solid with a metal spatula. Use a soft, non-sparking spatula (e.g., Teflon or wood).

    • Grounding: Ensure all equipment is properly grounded to dissipate static electricity.[6]

    • Small Scale: Work with the smallest possible quantities.

  • Drying:

    • Avoid Heat: Do not dry sensitive compounds in an oven. Air-drying in a fume hood behind a blast shield is a safer option.[10]

    • Vacuum Drying: If vacuum drying is necessary, use a desiccator at room temperature. Do not use a high-vacuum pump, as the friction from the pump could be a source of ignition. Use a water aspirator instead.

    • Static Dissipation: Place the sample on a grounded, conductive surface.[6]

Purification

Q3: I need to recrystallize a high-nitrogen compound. How do I choose a safe solvent and procedure?

A3: Recrystallization can be hazardous due to the application of heat and the potential for friction during handling of the crystalline product.

  • Solvent Selection:

    • Compatibility: Ensure the solvent is compatible with the compound and will not form even more sensitive adducts. Consult the literature for known incompatibilities.

    • Boiling Point: Choose a solvent with a boiling point well below the decomposition temperature of your compound.

  • Procedure:

    • Heating: Use an indirect heating method such as a water or oil bath, or a heating mantle with precise temperature control.[8] Never heat directly on a hot plate.

    • Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can lead to the formation of fine, sensitive needles.

    • Handling Crystals: Handle the resulting crystals with extreme care, avoiding any grinding or scraping motions.

Storage and Handling

Q4: How should I properly store my high-nitrogen compounds to prevent accidental detonation?

A4: Proper storage is critical for long-term safety.

  • Dedicated Storage: Store energetic materials in a designated, locked, and labeled munitions safe or a similar robust container.[8][9]

  • Segregation: Do not store high-nitrogen compounds with incompatible materials, such as acids, bases, or flammable solvents.[11]

  • Quantity Limits: Keep the quantity of energetic materials in the laboratory to an absolute minimum.[6][9]

  • Container Type: Use containers that will not generate static electricity. Avoid glass containers with screw-top caps, which can cause friction.[6] Vented caps may be necessary for compounds that can slowly decompose and build up pressure.[10]

  • Labeling: Clearly label all containers with the compound name, date of synthesis, and a clear warning of its explosive nature.

Q5: What personal protective equipment (PPE) is essential when working with high-nitrogen compounds?

A5: Standard laboratory PPE is often insufficient. Enhanced protection is required.

  • Body Protection: A flame-resistant lab coat is the minimum requirement. For higher-risk operations, a full, chemically impervious suit may be necessary.[12]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1][12] For handling solids, consider anti-static gloves.

  • Eye and Face Protection: Safety glasses are mandatory at all times.[13] When there is a risk of explosion, a full-face shield must be worn over safety glasses.[6][10]

  • Hearing Protection: In operations where there is a risk of detonation, hearing protection is necessary to prevent hearing damage from the concussive force.[1][14]

  • Footwear: Wear closed-toe shoes. For uncharacterized materials, conductive-sole shoes are recommended to dissipate static charge.[6]

Frequently Asked Questions (FAQs)

Q: What is the "Rule of Nines" and how does it relate to the stability of high-nitrogen compounds?

A: The "Rule of Nines" is a general guideline that suggests that organic compounds with nine or more contiguous nitrogen atoms are likely to be unstable. While not an absolute rule, it serves as a useful indicator of potential instability. The longer the chain of nitrogen atoms, the more likely the compound is to decompose explosively to form N₂ gas.

Q: Can I use a metal spatula to transfer a high-nitrogen compound?

A: No. Using a metal spatula can cause friction or a spark, which could initiate a sensitive compound. Always use non-sparking tools made of materials like wood, Teflon, or conductive plastic.

Q: Is it safe to grind a high-nitrogen compound in a mortar and pestle?

A: Absolutely not. Grinding energetic materials is an extremely hazardous activity that can easily lead to detonation due to friction and impact. If a specific particle size is required, it should be achieved through controlled crystallization or other specialized, remote methods.

Q: What should I do in case of a spill of a high-nitrogen compound?

A: The procedure for handling a spill depends on the specific compound and its sensitivity.

  • For less sensitive compounds: Carefully wet the spilled material with a compatible, non-volatile solvent to desensitize it. Then, using non-sparking tools, collect the material into a designated waste container.

  • For highly sensitive compounds: Do not attempt to clean up the spill yourself. Evacuate the area immediately and contact your institution's emergency response team.

Q: How do I dispose of waste high-nitrogen compounds?

A: Never dispose of energetic materials down the drain or in regular trash.[8] Waste disposal must be handled by trained professionals according to your institution's hazardous waste procedures. This often involves stabilization of the material before transport to a specialized disposal facility.

Experimental Protocols and Workflows

Risk Assessment Workflow

Before beginning any experiment with a high-nitrogen compound, a thorough risk assessment is mandatory.

Caption: A workflow for assessing and mitigating risks before experimentation.

Emergency Response Decision Tree

In the event of an incident, a clear and practiced emergency response is crucial.

EmergencyResponse rect_node rect_node start Incident Occurs (e.g., unexpected exotherm, fire, detonation) is_injured Are there injuries? start->is_injured evacuate Evacuate Immediately! Alert others. is_injured->evacuate No call_911 Call 911 Provide details of injuries and chemicals. is_injured->call_911 Yes is_safe Is the area safe to approach? is_safe->evacuate No assist_injured Provide first aid if trained and safe. Move injured person to safety. is_safe->assist_injured Yes secure_area Secure the area. Prevent re-entry. evacuate->secure_area call_911->is_safe contact_ehs Contact Institutional EHS/ Emergency Response. secure_area->contact_ehs assist_injured->evacuate

Caption: A decision tree for immediate actions during an emergency.

References

  • Safety Hazards in the Energetics Laboratory - DSIAC - dtic.mil. (2019-11-02).
  • The Explosive Chemistry of Nitrogen* - Indian Academy of Sciences.
  • Haber process - Wikipedia. Available from: [Link]

  • A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan - UAH. Available from: [Link]

  • TNT - Wikipedia. Available from: [Link]

  • CurrentChem Ep 3 - Nitrogen Explosives - YouTube. (2020-07-15). Available from: [Link]

  • Nitrogen-based compoundsdiscovered as new high-performance energy storage materials - Universität Bayreuth. (2024-03-19). Available from: [Link]

  • Stabilization of Explosive and Energetic Materials - USDA ARS. (2016-08-12). Available from: [Link]

  • Policy on Laboratory use of Explosive and High Energy Materials Approved by - Case Western Reserve University. (2019-04-12). Available from: [Link]

  • PPE Best Practices in Energy Plants - SEE Forge creators of FAT FINGER. (2024-02-28). Available from: [Link]

  • Working with Potentially Explosive Chemicals/Reactions - University of Auckland. Available from: [Link]

  • Energetic Materials Management Plan - Purdue University. (2024-07-18). Available from: [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025-07-02). Available from: [Link]

  • Insensitive high-nitrogen compounds - ResearchGate. (PDF) Available from: [Link]

  • Examples of PPE for Dangerous Goods Classes - Canada Safety Training. Available from: [Link]

  • GUIDANCE FOR COMPATIBILITY OF FERTILIZER BLENDING MATERIALS - Product Stewardship. Available from: [Link]

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Technical Support Center: Purification of 2-Methyltetrazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 2-Methyltetrazole. This guide is designed to provide practical, in-depth solutions to the common challenges encountered during the synthesis and purification of this important heterocyclic compound. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established scientific principles to ensure the integrity and success of your experimental work.

The purification of this compound is often complicated by the formation of its structural isomer, 1-Methyltetrazole, during synthesis. The similar physical properties of these isomers make their separation a significant challenge. This guide will walk you through identifying common impurities, troubleshooting purification issues, and provide detailed protocols for achieving high purity.

Impurity Profiling: Understanding the Primary Challenge

The most significant challenge in purifying this compound stems from the non-regioselective alkylation of the parent tetrazole ring. When methylating 1H-tetrazole, the reaction can proceed at either the N1 or N2 position of the tetrazole ring, leading to a mixture of 1-Methyltetrazole and this compound.[1][2] The ratio of these isomers can vary depending on the reaction conditions, but their separation is crucial for applications requiring the pure 2-methyl isomer.

Key Impurities to Consider:

  • 1-Methyltetrazole: The primary isomeric impurity.

  • Unreacted Starting Materials: Such as 1H-tetrazole.

  • Solvent Residues: From the reaction and workup.

  • Side-reaction Products: Dependent on the specific synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in separating this compound from its 1-methyl isomer?

The most critical factor is exploiting the difference in their boiling points. This compound has a lower boiling point than 1-Methyltetrazole, which makes fractional distillation the most effective method for their separation on a preparatory scale.

Q2: My crude product is a dark-colored oil. How can I decolorize it before final purification?

Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.[3] Dissolve the crude mixture in a suitable solvent, add a small amount of activated charcoal (typically 1-2% by weight), heat the mixture briefly, and then filter it through celite or a fine filter paper to remove the charcoal.[3] This should be done before fractional distillation.

Q3: Can I use column chromatography to separate the isomers?

While possible, separating 1- and this compound isomers by standard silica gel chromatography is often challenging due to their similar polarities.[4] However, specialized chromatography techniques, such as reverse-phase HPLC, can be effective for analytical separation and small-scale purification.[5] For larger quantities, it is generally less practical than fractional distillation.

Q4: I am concerned about the safety of handling and distilling methyltetrazoles. What are the key precautions?

This compound is a flammable and potentially explosive compound.[6][7] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9][10] When performing distillation, use a blast shield and ensure the apparatus is properly assembled to avoid leaks. Avoid heating the distillation pot to dryness, as this can increase the risk of decomposition of any residual energetic materials.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Distillation Inefficient fractionating column (insufficient theoretical plates). Distillation rate is too fast. Poor vacuum control.Use a longer Vigreux or packed fractionating column to increase the number of theoretical plates.[11] Reduce the heating rate to allow for a slow, steady distillation rate (approx. 1-2 drops per second). Ensure a stable vacuum is maintained throughout the distillation.
Product Solidifies in the Condenser The melting point of this compound is low (9-10 °C).[7] If using a chilled condenser, the product may solidify.Use room temperature water for the condenser, or consider using an air condenser if the boiling point under vacuum is sufficiently low.
Low Overall Yield Loss of volatile product during solvent removal. Incomplete separation of isomers. Product decomposition at high temperatures.Use a rotary evaporator with a chilled trap to remove solvents. Combine fractions from distillation that have intermediate purity and re-distill. Use a lower distillation pressure to reduce the required temperature.
Crystallization Attempts Fail High solubility of this compound in many common solvents. Presence of oily impurities preventing crystal lattice formation.Consider a two-solvent recrystallization method.[12][13] Start with a solvent in which the compound is soluble, and add an anti-solvent dropwise until turbidity is observed, then cool slowly.[12][13] Ensure the material is sufficiently pure before attempting crystallization.

Detailed Protocols & Methodologies

Method 1: Purification by Fractional Vacuum Distillation

This is the most effective method for separating 1- and this compound isomers on a laboratory scale. The success of this technique relies on the difference in their boiling points.

Physical Properties of Key Compounds:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound 84.08145-147 @ 118 Torr[7]9-10[7]
1-Methyltetrazole 84.08144-145 @ 20 Torr35-39

Note: Direct comparison of boiling points is challenging due to data being reported at different pressures. However, it is established that this compound is the more volatile isomer.

Experimental Protocol:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., a 20-30 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Use a vacuum adapter and connect to a vacuum pump with a pressure gauge and cold trap.

    • Ensure all glass joints are properly sealed with vacuum grease.

  • Procedure:

    • Place the crude mixture of methyltetrazoles into the round-bottom flask with a magnetic stir bar.

    • Slowly evacuate the system to the desired pressure (e.g., 20-30 Torr).

    • Begin heating the distillation pot using a heating mantle.

    • Observe the vapor front slowly ascending the fractionating column. Maintain a slow heating rate to allow for proper equilibration on the column's theoretical plates.[11]

    • Collect a small forerun fraction, which may contain residual solvents or other volatile impurities.

    • Carefully collect the this compound fraction at its characteristic boiling point for the given pressure. The temperature should remain stable during the collection of the pure fraction.

    • Once the temperature begins to rise or fluctuate, change the receiving flask to collect the intermediate fraction.

    • The temperature will then stabilize again at the boiling point of 1-Methyltetrazole, which can be collected in a separate flask.

    • Stop the distillation before the pot goes to dryness.

  • Purity Analysis:

    • Analyze the collected fractions by GC-MS or ¹H NMR to determine their isomeric purity.

Method 2: Purification by Recrystallization

Recrystallization is useful for purifying this compound if it is already substantially pure but contains minor non-isomeric impurities. Due to its low melting point, this is often performed at low temperatures.

Experimental Protocol:

  • Solvent Selection:

    • Choose a solvent system in which this compound is soluble at room temperature but sparingly soluble at low temperatures (e.g., -20 to -78 °C). A mixture of solvents, like diethyl ether and hexane, can be effective.

  • Procedure:

    • Dissolve the impure this compound in a minimal amount of the chosen solvent (e.g., diethyl ether) at room temperature.

    • If insoluble impurities are present, filter the solution.

    • Slowly add a miscible anti-solvent (e.g., hexane) until the solution becomes slightly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.

    • Cool the solution slowly and undisturbed in a freezer or dry ice/acetone bath.

    • Crystals should form upon cooling.

  • Crystal Isolation:

    • Isolate the crystals by rapid cold filtration, washing with a small amount of the cold solvent mixture.

    • Dry the purified crystals under vacuum.

Workflow and Decision Making

The following diagram outlines a typical workflow for the purification of this compound, from the crude reaction mixture to the final, pure product.

Purification_Workflow cluster_start Initial Workup cluster_purification Purification Strategy cluster_end Final Product Crude Crude Reaction Mixture Analysis Analyze Crude Product (GC-MS or NMR) Crude->Analysis Isomeric Ratio? Charcoal Decolorize with Activated Charcoal Analysis->Charcoal Colored Impurities Present Distillation Fractional Vacuum Distillation Analysis->Distillation No Colored Impurities Charcoal->Distillation PurityCheck Check Isomeric Purity (>99%?) Distillation->PurityCheck Recrystallization Low-Temperature Recrystallization PurityCheck->Recrystallization No, Minor Impurities PureProduct Pure this compound PurityCheck->PureProduct Yes Recrystallization->PureProduct

Caption: Decision workflow for this compound purification.

References

  • 2H-Tetrazole, 2-methyl- - Cheméo. (2026). Cheméo. Retrieved January 14, 2026, from [Link]

  • 2H-Tetrazole, 5-methyl- - SIELC Technologies. (2018). SIELC Technologies. Retrieved January 14, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved January 14, 2026, from [Link]

  • 2-methyl-2H-1,2,3,4-tetrazole - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • This compound - ChemBK. (2024). ChemBK. Retrieved January 14, 2026, from [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). MIT OpenCourseWare. Retrieved January 14, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved January 14, 2026, from [Link]

  • Recrystallization using two solvents - YouTube. (2012). YouTube. Retrieved January 14, 2026, from [Link]

  • Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group - NIH. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2021). MDPI. Retrieved January 14, 2026, from [Link]

  • 2H-Tetrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Fractional distillation - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Recrystallization - YouTube. (2020). YouTube. Retrieved January 14, 2026, from [Link]

  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved January 14, 2026, from [Link]

  • Tetrazole - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • What is Fractional Distillation? - The Chemistry Blog. (n.d.). The Chemistry Blog. Retrieved January 14, 2026, from [Link]

  • Use of fractional distillation in organic chemistry [closed]. (2018). Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]

  • Kinetics and mechanism of formation of isomeric 1-methyl- and 2-methyl-5-vinyltetrazoles. (2009). ResearchGate. Retrieved January 14, 2026, from [Link]

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Validation & Comparative

A Comparative Analysis of 2-Methyltetrazole and 1-Methyltetrazole Stability for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the choice between isomeric forms of a heterocyclic scaffold can profoundly impact molecular stability, reactivity, and, ultimately, therapeutic efficacy. This guide provides an in-depth technical comparison of the stability of 2-Methyltetrazole and 1-Methyltetrazole, two critical isomers in contemporary chemical research. By integrating theoretical principles with experimental data and established analytical protocols, this document serves as a vital resource for making informed decisions in compound design and development.

Introduction: The Significance of Isomeric Stability in Tetrazole Chemistry

Tetrazoles are a prominent class of nitrogen-rich heterocycles, widely employed as bioisosteres for carboxylic acids in drug design due to their similar acidity and metabolic stability. The position of the methyl substituent on the tetrazole ring gives rise to two distinct isomers: 1-Methyl-1H-tetrazole and 2-Methyl-2H-tetrazole. This seemingly subtle structural variation leads to significant differences in their electronic distribution, aromaticity, and consequently, their overall stability. Understanding these differences is paramount for applications where thermal stress or energetic properties are a concern, such as in the development of energetic materials or in processes requiring elevated temperatures.

Theoretical Framework: Unveiling the Inherent Stability Differences

Computational studies consistently indicate that 2-substituted tetrazoles are thermodynamically more stable than their 1-substituted counterparts in the gas phase. This trend is attributed to the electronic arrangement within the tetrazole ring. In the 2-substituted isomer, the substituent is positioned on a nitrogen atom that is not directly bonded to another nitrogen, which is electronically more favorable.

This difference in stability is quantitatively reflected in their heats of formation. A lower heat of formation generally corresponds to greater thermodynamic stability.

Energetic Properties: A Quantitative Comparison

The energetic properties of a compound are intrinsically linked to its stability. The standard enthalpy of formation (ΔfH°) is a key metric for comparing the energetic content of isomers. A more positive heat of formation indicates a higher energy content and, typically, lower thermal stability.

CompoundCAS NumberFormulaMolecular Weight ( g/mol )Standard Enthalpy of Formation (gas, ΔfH°gas) (kJ/mol)
1-Methyl-1H-tetrazole 16681-77-9C₂H₄N₄84.08322.90 ± 2.00
2-Methyl-2H-tetrazole 16681-78-0C₂H₄N₄84.08281.60 ± 0.60

Data sourced from the NIST Chemistry WebBook.

As the data indicates, 2-Methyl-2H-tetrazole possesses a significantly lower standard enthalpy of formation compared to 1-Methyl-1H-tetrazole. This 41.3 kJ/mol difference confirms that the 2-methyl isomer is the more thermodynamically stable of the two in the gas phase.

Thermal Stability: Experimental Insights and Analysis

For context, the related compound 5-methyltetrazole has a reported decomposition temperature of 254 °C.[1] Given that 2-substitution typically enhances stability, it is reasonable to predict that this compound would exhibit a higher decomposition temperature than 1-methyltetrazole.

The primary methods for experimentally determining the thermal stability of these compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocols for Thermal Stability Assessment

Below are detailed, self-validating protocols for the characterization of the thermal stability of methyltetrazole isomers. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Objective: To determine the temperature at which the compound begins to decompose by measuring its mass loss as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the methyltetrazole isomer into a ceramic or aluminum TGA pan. A smaller sample size is crucial to ensure uniform heating and to prevent a rapid, uncontrolled release of energy.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (typically nitrogen or argon) at a flow rate of 20-50 mL/min. This inert atmosphere prevents oxidative decomposition and ensures that the observed mass loss is due to thermal decomposition alone.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes to ensure thermal homogeneity.

    • Ramp the temperature at a linear rate of 10 °C/min to a final temperature of at least 400 °C. A controlled heating rate is essential for obtaining reproducible and accurate onset decomposition temperatures.

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature.

    • The onset decomposition temperature is determined as the temperature at which a significant deviation from the baseline mass is observed. The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.

Objective: To measure the heat flow associated with the thermal decomposition of the compound, identifying it as an endothermic or exothermic process and determining the peak decomposition temperature.

Methodology:

  • Sample Preparation: Hermetically seal 1-3 mg of the methyltetrazole isomer in an aluminum DSC pan. Sealing the pan contains any volatile decomposition products and ensures accurate heat flow measurements.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell. The reference pan allows for the subtraction of the baseline heat flow of the instrument.

    • Maintain an inert atmosphere (nitrogen or argon) with a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature at a linear rate of 10 °C/min up to 400 °C.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature.

    • An exothermic peak indicates the decomposition of the compound. The onset temperature of this peak provides another measure of the initiation of decomposition, while the peak temperature represents the point of maximum heat release during the process.

Experimental_Workflow Figure 1: Experimental Workflow for Comparative Stability Analysis cluster_Sample_Prep Sample Preparation cluster_Analysis Thermal Analysis cluster_Data Data Acquisition & Analysis cluster_Comparison Comparative Stability Assessment Sample1 1-Methyltetrazole TGA TGA (10 °C/min, N2) Sample1->TGA DSC DSC (10 °C/min, N2) Sample1->DSC Sample2 This compound Sample2->TGA Sample2->DSC TGA_Data Mass Loss vs. Temp (Onset T_decomp) TGA->TGA_Data DSC_Data Heat Flow vs. Temp (Exotherm Peak) DSC->DSC_Data Comparison Compare T_decomp & Energetics TGA_Data->Comparison DSC_Data->Comparison

Figure 1: Experimental Workflow for Comparative Stability Analysis

Molecular Structures

The structural difference between the two isomers is the point of attachment of the methyl group to the tetrazole ring.

Molecular_Structures Figure 2: Molecular Structures of Methyltetrazole Isomers cluster_1MT 1-Methyl-1H-tetrazole cluster_2MT 2-Methyl-2H-tetrazole 1MT 2MT

Figure 2: Molecular Structures of Methyltetrazole Isomers

Conclusion

Based on a comprehensive review of theoretical calculations and thermochemical data, 2-Methyl-2H-tetrazole is demonstrably more stable than 1-Methyl-1H-tetrazole . This is evidenced by its significantly lower standard enthalpy of formation. While direct comparative experimental thermal decomposition data is not prevalent, the established principles of chemical stability strongly suggest that this compound will exhibit a higher decomposition temperature.

For researchers and drug development professionals, this disparity in stability is a critical consideration. The higher stability of the 2-methyl isomer may be advantageous in applications requiring greater thermal robustness. Conversely, the higher energy content of the 1-methyl isomer might be leveraged in the field of energetic materials, albeit with greater attention to safety considerations. The protocols detailed herein provide a robust framework for the experimental verification of these properties, ensuring the selection of the most appropriate isomer for any given application.

References

  • Eberhardt, L. J., Benz, M., Stierstorfer, J., & Klapötke, T. M. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 2766. [Link]

  • NIST Chemistry WebBook, SRD 69. 1H-Tetrazole, 1-methyl-. [Link]

  • NIST Chemistry WebBook, SRD 69. 2H-Tetrazole, 2-methyl-. [Link]

  • Kiselev, V. G., Cheblakov, P. B., & Gritsan, N. P. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 115(8), 1397–1406. [Link]

  • METTLER TOLEDO. (n.d.). Simultaneous Thermal Analysis (TGA/DSC). Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis. Retrieved from [Link]

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A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 2-Methyltetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Safer Synthetic Routes

The 2-methyltetrazole moiety is a cornerstone in modern medicinal chemistry. Its steric and electronic properties make it an effective bioisosteric replacement for the carboxylic acid group, enhancing metabolic stability and cell permeability in drug candidates.[1] This has led to its incorporation into numerous pharmaceuticals, particularly as a key component in angiotensin II receptor blockers (sartans).[2][3][4]

Historically, the synthesis of substituted tetrazoles, including this compound, has been dominated by reagents that, while effective, pose significant safety and environmental hazards. The use of organotin compounds like tributyltin azide, for instance, is highly efficient but introduces risks associated with extreme toxicity and persistent environmental contamination.[2][5][6] Similarly, methods generating volatile and explosive hydrazoic acid (HN3) are ill-suited for large-scale production due to inherent safety risks.[6][7]

This guide provides an in-depth comparison of modern, alternative synthetic strategies for this compound. We will move beyond simply listing reagents to explore the causality behind experimental choices, focusing on methods that prioritize safety, efficiency, scalability, and adherence to the principles of green chemistry.[8][9][10][11]

The Challenge: Regioselectivity in Tetrazole Synthesis

The primary challenge in synthesizing this compound is controlling regioselectivity. The alkylation of a 5-substituted-1H-tetrazole precursor can occur at either the N1 or N2 position of the tetrazole ring. For many pharmaceutical applications, the 2-substituted isomer is the desired product. The synthetic route chosen must therefore offer a high degree of control over this isomeric outcome.

Comparative Analysis of Synthetic Strategies

We will evaluate three principal strategies for the synthesis of this compound: the traditional (and now largely supplanted) organotin method, a robust two-step approach involving the synthesis and subsequent methylation of 5-methyltetrazole, and a convergent one-pot multicomponent reaction.

Strategy 1: The Organotin Benchmark (Historical Context)

The reaction of a nitrile with an organotin azide, such as trimethyltin azide or tributyltin azide, was a long-standing method for tetrazole synthesis.[5][6] The organotin group would first coordinate to the nitrile, activating it for cycloaddition with the azide. A subsequent hydrolysis step would remove the tin moiety.

  • Advantages: Generally high yields and good predictability.

  • Critical Disadvantages:

    • Toxicity: Organotin compounds are highly toxic and pose significant health risks.[2][5]

    • Environmental Impact: Tin residues are environmentally persistent and require extensive, costly remediation from waste streams.[2][5]

    • Safety: The potential for contamination with excess trimethyltin azide, which can decompose to the highly explosive hydrazoic acid upon hydrolysis, presents a serious safety problem for commercial-scale production.[6]

Due to these severe drawbacks, the chemical industry has actively moved to develop and adopt tin-free alternatives.[5]

Strategy 2: The Two-Step Approach: 5-Methyltetrazole Synthesis and Selective N2-Methylation

This is currently one of the most practical and widely adopted methods. It decouples the formation of the tetrazole ring from the N-alkylation step, allowing for optimization of each.

Step A: Synthesis of 5-Methyltetrazole

The precursor, 5-methyltetrazole, is synthesized via a [3+2] cycloaddition between a nitrile (acetonitrile) and an azide source.

  • Traditional Method: Employed hydrazoic acid, which is dangerously explosive.[12]

  • Modern, Greener Method: A landmark development by Sharpless and coworkers demonstrated that this reaction can be performed safely and efficiently using sodium azide (NaN3) in water with a zinc salt (e.g., ZnBr2) as a Lewis acid catalyst.[7][12][13] This aqueous, tin-free method avoids the generation of free hydrazoic acid and uses less toxic, more environmentally benign reagents.[12]

Step B: Selective N2-Methylation of 5-Methyltetrazole

This step is critical for achieving the desired 2-methyl isomer. The regioselectivity of the methylation is highly dependent on the reaction conditions. Phase-Transfer Catalysis (PTC) has emerged as a superior technique for directing the alkylation to the N2 position.

In a typical PTC system, the 5-methyltetrazolate anion, formed by deprotonation with a base like NaOH, is shuttled from the aqueous phase into an immiscible organic phase by a lipophilic quaternary ammonium salt (the PTC). In the organic phase, the "naked" and highly reactive anion reacts with the methylating agent (e.g., dimethyl sulfate or methyl iodide). This method is known to accelerate reaction rates and favor the formation of the thermodynamically more stable 2-substituted product.[14][15][16]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase 5MT_H 5-Methyltetrazole Na_5MT Sodium 5-Methyltetrazolate (5-MT⁻ Na⁺) 5MT_H->Na_5MT Deprotonation PTC_Anion [Q⁺ 5-MT⁻] (Ion Pair) Na_5MT->PTC_Anion [Q⁺Cl⁻] Phase Transfer NaOH NaOH NaOH->5MT_H PTC_Anion->Na_5MT Regeneration 2MT This compound (Product) PTC_Anion->2MT N2-Methylation Me2SO4 Dimethyl Sulfate (CH₃)₂SO₄ Me2SO4->PTC_Anion PTC_Regen [Q⁺ SO₄²⁻] (Regenerated PTC) caption Fig. 1: Phase-Transfer Catalysis (PTC) for N2-Alkylation. One_Pot_Workflow reagents Reagents: - Methylamine - Triethyl Orthoformate - Sodium Azide reactor One-Pot Reactor (Heated) reagents->reactor solvent Solvent: - Acetic Acid solvent->reactor workup Aqueous Workup & Purification reactor->workup Reaction product This compound workup->product Isolation caption Fig. 2: Workflow for One-Pot Synthesis.

Caption: Fig. 2: Workflow for One-Pot Synthesis.

Quantitative Performance Comparison

FeatureStrategy 1: OrganotinStrategy 2: Two-Step (PTC)Strategy 3: One-Pot MulticomponentReferences
Overall Yield High (~78% over 2 steps)Good to High (70-90%)Good (up to 91%)[6][17][18]
Regioselectivity N/A (Direct formation)Good to Excellent (Favors N2)Excellent (Forms N1 isomer, requires N-alkylation)[14][15][17]
Safety Profile Very Poor: Highly toxic reagents, risk of explosive HN3.Good: Avoids organotins and free HN3. NaN3 requires care.Good: Avoids organotins. NaN3 requires care.[5][6][7][12]
Scalability Poor due to safety/waste.Excellent. Widely used in industry.Good, suitable for large scale.[6][7]
Cost-Effectiveness Poor due to reagent cost and waste disposal.Good. Inexpensive starting materials.Excellent. Convergent, uses low-cost reagents.[17][19]
Environmental Impact Very Poor: Persistent tin waste.Good: Aqueous synthesis for precursor is a green method.Very Good: High atom economy, one-pot process.[8][9][12]

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for researchers.

Protocol 1: Synthesis of 5-Methyltetrazole (Precursor for Strategy 2)

This protocol is adapted from the greener, aqueous method. [12]

  • Reagent Charging: In a pressure-rated vessel equipped with a magnetic stir bar, add acetonitrile (20.5 g, 0.5 mol), sodium azide (35.8 g, 0.55 mol), zinc bromide (123.8 g, 0.55 mol), and deionized water (250 mL).

  • Reaction: Seal the vessel and heat the mixture to 170°C with vigorous stirring. Maintain this temperature for 24 hours.

  • Cooling & Quenching: Cool the reactor to room temperature. Carefully vent any pressure.

  • Workup: Add a 30% aqueous solution of NaOH until the pH is >12 to precipitate zinc hydroxide. Filter the mixture to remove the solid Zn(OH)₂.

  • Acidification & Extraction: Cool the aqueous filtrate in an ice bath and carefully add concentrated HCl until the pH is ~1. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-methyltetrazole as a white solid. (Typical yield: ~90%).

Protocol 2: N2-Methylation using Phase-Transfer Catalysis (Strategy 2)

This protocol is a representative procedure for selective N2-alkylation.

  • Reagent Charging: To a round-bottom flask, add 5-methyltetrazole (8.4 g, 0.1 mol), toluene (100 mL), and tetrabutylammonium bromide (1.6 g, 5 mol%).

  • Base Addition: While stirring vigorously, add a 50% (w/w) aqueous solution of sodium hydroxide (16 g, 0.2 mol).

  • Methylating Agent: Cool the mixture to 10°C in an ice bath. Slowly add dimethyl sulfate (13.9 g, 0.11 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 20°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Add water (50 mL) and separate the organic layer. Wash the organic layer with brine (2 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by distillation or chromatography to yield 2-methyl-5-substituted-tetrazole.

Protocol 3: One-Pot Synthesis of 1-Substituted Tetrazoles (Illustrative of Strategy 3)

This protocol is adapted from general procedures for the synthesis of 1-substituted tetrazoles and can be applied to methylamine. [17]

  • Reagent Charging: In a 50-mL round-bottom flask equipped with a magnetic stir bar, add the primary amine (e.g., a solution of methylamine, 1.0 equiv.) and sodium azide (3.0 equiv.).

  • Solvent and Reagent Addition: Dissolve the mixture in acetic acid (5 mL). At room temperature, add trimethyl orthoformate (22.0 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Workup: Pour the reaction mixture into ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer, filter, and concentrate to obtain the crude product, which can be further purified by chromatography or recrystallization.

Conclusion and Recommendations

For researchers and drug development professionals, the choice of synthetic route for this compound involves a trade-off between efficiency, safety, and scalability.

  • The use of organotin reagents is strongly discouraged due to severe toxicity and environmental concerns.

  • The two-step synthesis via a 5-methyltetrazole intermediate followed by phase-transfer catalyzed methylation represents a robust, safe, and scalable method. The development of an aqueous, tin-free synthesis for the 5-methyltetrazole precursor marks a significant advancement in green chemistry. This route offers excellent control over the critical N2-methylation step.

  • The one-pot multicomponent reaction is an elegant and highly efficient alternative, particularly for laboratory-scale synthesis and library generation, due to its operational simplicity and high atom economy.

Future advancements will likely focus on the application of continuous flow chemistry to these reactions, which can further enhance safety by minimizing the volume of reactive intermediates at any given time and allow for precise control over reaction parameters. [7]The development of novel, even more environmentally benign catalysts also remains an active area of research. [5][20]

References

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  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (n.d.).
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  • Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide. (2025).
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)

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A Senior Application Scientist's Guide to the Validation of 2-Methyltetrazole as a Carboxylic Acid Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of rational drug design, aimed at optimizing a molecule's pharmacological profile.[1] One of the most prevalent and successful tactics is the bioisosteric replacement of a carboxylic acid with a 5-substituted tetrazole ring.[2] While the 1H-tetrazole tautomer is commonly used, this guide focuses on the validation of the N-alkylated, specifically the 2-methyltetrazole, variant. This substitution prevents tautomerization and eliminates the acidic N-H proton, which can be crucial for fine-tuning properties and avoiding potential metabolic liabilities associated with the free N-H.

Carboxylic acids, while vital for target interaction in many pharmacophores, often introduce challenges related to poor metabolic stability and limited passive diffusion across biological membranes.[2][3] They are susceptible to Phase II metabolic pathways, such as glucuronidation, which can lead to rapid clearance and the formation of reactive acyl glucuronides implicated in toxicity.[1][3] The this compound moiety presents a compelling alternative, engineered to mimic the steric and electronic features of a carboxylic acid while offering a distinct and often superior pharmacokinetic profile.[4]

This guide provides an objective, data-driven comparison between these two functional groups, detailing the critical physicochemical and pharmacokinetic parameters that must be evaluated. We will explain the causality behind experimental choices and provide robust, self-validating protocols for researchers to confidently assess this bioisosteric swap within their own drug discovery programs.

Physicochemical Properties: A Head-to-Head Comparison

The foundational principle of bioisosterism is that the surrogate functional group should retain the key physical and chemical properties necessary for biological activity. For a carboxylic acid mimic, this primarily involves acidity (pKa), lipophilicity (logP), and spatial arrangement. The this compound ring, while not acidic itself, is the bioisostere of the corresponding methyl ester of a carboxylic acid, which can then be hydrolyzed in vivo to the active acidic 1H-tetrazole. However, in many modern applications, the N-methylated tetrazole itself is part of the final, stable drug molecule, where the entire ring system acts as a mimic of the carboxylate anion. The tetrazole ring's four nitrogen atoms effectively delocalize the negative charge over a larger, planar aromatic system compared to the more localized charge on a carboxylate anion.[1]

Below is a summary of the key physicochemical differences that drug development professionals must consider.

PropertyCarboxylic AcidThis compound MoietyRationale & Implications for Drug Design
Acidity (pKa) Typically 4-5The 2-methyl derivative is not acidic. The parent 5-substituted-1H-tetrazole has a pKa of ~4.5-5.0, closely matching carboxylic acids.[5][6]The choice between 1H-tetrazole and this compound is critical. If acidity for a direct proton-based interaction is required, the 1H-tautomer is the true bioisostere. The 2-methyl version is used when the ring's overall electronic character as a carboxylate mimic is sufficient, offering improved metabolic stability.
Lipophilicity (logP/logD) Generally lowerGenerally higherThe tetrazole ring is more lipophilic than a carboxylate anion.[6][7] This can enhance membrane permeability and oral absorption, but an excessive increase in lipophilicity can also lead to off-target effects and reduced solubility.
Size & Shape Planar carboxylate groupPlanar, five-membered aromatic ring; slightly larger than a carboxylic acid.[1]The increased steric bulk of the tetrazole ring is a critical consideration.[1] While often well-tolerated, it may require adjustments to fit within the target's binding pocket.
Hydrogen Bonding Acts as H-bond donor (protonated) and acceptor (deprotonated).The nitrogen atoms act as H-bond acceptors. The 2-methyl group prevents it from acting as an H-bond donor.The ability to mimic the two-point interaction of a carboxylate with residues like arginine is a key feature of the parent tetrazole, though the stability of this complex is lower.[8] The 2-methyl derivative relies on other interactions.

Pharmacokinetics and Metabolic Stability: The Primary Driver for Bioisosteric Replacement

The most significant advantage of replacing a carboxylic acid often lies in the dramatic improvement of a compound's pharmacokinetic profile. Carboxylic acids are notoriously susceptible to metabolic pathways that can lead to rapid clearance or the formation of toxic metabolites.[1]

Metabolic PathwayCarboxylic AcidThis compoundSignificance in Drug Development
Glucuronidation Undergoes UGT-mediated conjugation to form acyl glucuronides, which can be reactive and immunogenic.[1]Resistant to O-glucuronidation. The parent 1H-tetrazole can undergo N-glucuronidation, but these adducts are chemically stable.[1]This is a major reason for the bioisosteric swap. Avoiding reactive acyl glucuronides significantly de-risks the potential for idiosyncratic toxicity.
Amino Acid Conjugation Can be conjugated with amino acids (e.g., glycine), leading to clearance.[1]Resistant to this pathway.Blocking this metabolic route increases the compound's half-life and systemic exposure.
β-Oxidation Aliphatic carboxylic acids can be metabolized via β-oxidation.[1]Resistant to this pathway.Improves metabolic stability for compounds containing aliphatic chains.

This inherent resistance to common metabolic transformations frequently results in a longer half-life, improved oral bioavailability, and enhanced in vivo efficacy for tetrazole-containing drugs.[1]

Case Study: The Rise of Angiotensin II Receptor Blockers (ARBs)

The development of ARBs for treating hypertension is a classic and powerful illustration of the tetrazole-for-carboxylic-acid strategy.[8] These drugs inhibit the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure. Early imidazole-based ARB candidates containing a carboxylic acid showed potent in vitro activity but had poor oral bioavailability.[8] The breakthrough came with the replacement of the carboxylic acid with a 5-substituted tetrazole, leading to the discovery of Losartan, the first-in-class ARB approved for clinical use.[8] The tetrazole moiety was crucial for maintaining high-affinity binding to the AT1 receptor while significantly improving the drug's pharmacokinetic properties, rendering it effective after oral administration.[8]

RAAS_Pathway cluster_main Simplified Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE branch AngII->branch AT1R AT1 Receptor Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) BP_Increase Blood Pressure Increase Aldosterone->BP_Increase Na+ & H2O Retention Vasoconstriction->BP_Increase branch->AT1R branch->Aldosterone Losartan Losartan (ARB) (with Tetrazole) Losartan->AT1R Blocks

Caption: Simplified RAAS pathway showing the inhibitory action of ARBs like Losartan.

Experimental Validation: Protocols and Workflow

To validate the bioisosteric replacement in a new chemical series, a systematic experimental approach is required. The following workflow and protocols provide a robust framework for this evaluation.

Validation_Workflow start Conceptual Design (Carboxylic Acid vs. This compound) synthesis Synthesize Both Analogs start->synthesis physchem Physicochemical Characterization synthesis->physchem bio_assay In Vitro Biological Assay (Target-Specific) synthesis->bio_assay adme In Vitro ADME Profiling synthesis->adme pka pKa Determination (Potentiometric Titration) physchem->pka logp logP Measurement (Shake-Flask Method) physchem->logp decision Data Analysis & Decision Is the bioisostere superior? physchem->decision bio_assay->decision met_stab Metabolic Stability Assay (Human Liver Microsomes) adme->met_stab adme->decision end Lead Optimization decision->end

Caption: Experimental workflow for validating a bioisosteric replacement.

Protocol 1: pKa Determination by Potentiometric Titration

Causality: The pKa value dictates the ionization state of a molecule at a given pH. For a carboxylic acid or its 1H-tetrazole bioisostere, the pKa must be in a range that allows for the desired interaction with the biological target while balancing properties like solubility and permeability. This protocol validates if the acidity is comparable.

Methodology:

  • Preparation: Prepare a 1-5 mM solution of the test compound in a suitable co-solvent system (e.g., water/methanol) to ensure solubility. Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Add a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) in small, precise increments using a calibrated burette.[1]

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[1]

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For higher accuracy, use derivative plots or software that fits the data to the Henderson-Hasselbalch equation.[1]

Protocol 2: Lipophilicity (logP) Determination by Shake-Flask Method

Causality: Lipophilicity is a critical determinant of a drug's ADME properties. This experiment quantifies how the bioisosteric swap alters the compound's partitioning between an aqueous and an organic phase, providing a direct measure of its lipophilicity.

Methodology:

  • System Preparation: Prepare a mutually saturated system of n-octanol and a relevant aqueous buffer (e.g., phosphate buffer, pH 7.4).

  • Partitioning: Dissolve a known amount of the test compound in one of the phases. Add a precise volume of this solution to a vial containing a precise volume of the other phase.

  • Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow partitioning equilibrium to be reached.[1]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.[1]

  • Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).[1]

  • Calculation: Calculate logP using the formula: logP = log([Compound]octanol / [Compound]water).[1]

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This is the most direct test of the primary hypothesis: that the this compound is more resistant to metabolism than the carboxylic acid. By incubating the compounds with liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s and UGTs, we can measure the rate of metabolic degradation.

Methodology:

  • Reagent Preparation:

    • Thaw pooled HLM on ice. Prepare a 0.5 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation (Time Point Zero):

    • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • To initiate the reaction, add the NADPH-regenerating system. Immediately remove an aliquot and quench it by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This is the T=0 sample.

  • Incubation (Subsequent Time Points):

    • Continue incubating the reaction mixture at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove identical aliquots and quench them in the same manner.

  • Sample Processing: Centrifuge all quenched samples to precipitate proteins. Transfer the supernatant to a new plate or vials for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to determine the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is the elimination rate constant. From this, calculate the in vitro half-life (t½ = 0.693 / k). A longer half-life indicates greater metabolic stability.

Conclusion

The replacement of a carboxylic acid with a this compound is a powerful and field-proven strategy in medicinal chemistry.[9][10] While it is not a universally applicable solution, the potential benefits—most notably a significant enhancement in metabolic stability and modulation of lipophilicity—are compelling.[1][7] The decision to pursue this bioisosteric replacement must be data-driven. By systematically applying the validation workflow and robust experimental protocols detailed in this guide, researchers can objectively compare analogs, understand the causal relationships between structure and properties, and make informed decisions to accelerate the development of safer and more effective therapeutics.

References

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A Comparative Guide to the Catalytic Performance of 2-Methyltetrazole and Other Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of catalysis, the quest for efficient, selective, and robust catalysts is paramount. Among the diverse array of heterocyclic compounds utilized in this field, tetrazoles have emerged as a versatile class of molecules, finding applications as both organocatalysts and ligands for transition metal complexes. Their unique electronic properties, stemming from the presence of four nitrogen atoms in a five-membered ring, make them intriguing candidates for accelerating a variety of organic transformations.

This guide provides an in-depth comparison of the catalytic performance of 2-methyltetrazole against other tetrazole derivatives. By synthesizing available experimental data and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions when selecting a tetrazole-based catalyst for their specific synthetic needs.

The Emerging Role of Tetrazoles in Catalysis

Tetrazoles are increasingly recognized for their potential in catalysis. They can act as Brønsted acids or bases, engage in hydrogen bonding, and coordinate with metal centers, thereby influencing the reactivity and selectivity of chemical reactions.[1] The substitution pattern on the tetrazole ring, particularly the position of the substituent on the nitrogen atoms (N1 vs. N2), can significantly impact the catalyst's steric and electronic properties, and consequently its performance.

This guide will focus on comparing the catalytic efficacy of this compound with its isomeric counterpart, 1-methyltetrazole, and other relevant tetrazole derivatives in key organic reactions.

Performance in Organocatalysis: The Aldol Reaction

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Proline and its derivatives are well-established organocatalysts for this transformation. Tetrazole-containing proline derivatives have been shown to be highly effective, often exhibiting enhanced reactivity and solubility compared to proline itself.

While direct comparative studies exclusively focusing on this compound versus 1-methyltetrazole as standalone organocatalysts for the aldol reaction are not extensively documented in the reviewed literature, the performance of closely related systems provides valuable insights. For instance, 5-(pyrrolidin-2-yl)tetrazole, a proline-tetrazole hybrid, has been demonstrated to be a highly efficient catalyst for asymmetric aldol reactions.[2]

One study highlighted that a proline tetrazole derivative at a loading of 5-10 mol% effectively catalyzes asymmetric aldol reactions between various aromatic aldehydes and ketones in a microreactor at 60°C, with reaction times ranging from 10 to 30 minutes.[2] This indicates the potential of the tetrazole moiety to enhance catalytic activity.

The difference in the position of the methyl group in this compound versus 1-methyltetrazole would be expected to influence the catalyst's acidity and steric environment, which are critical factors in the Zimmerman-Traxler transition state of the aldol reaction. Further dedicated comparative studies are needed to quantify these effects on reaction rates, yields, and enantioselectivities.

Performance as Ligands in Transition Metal Catalysis

Tetrazoles are also widely employed as ligands in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The nitrogen atoms of the tetrazole ring can coordinate to the metal center, influencing its electronic properties and steric environment, thereby modulating its catalytic activity and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. While direct comparisons of this compound and 1-methyltetrazole as ligands in this reaction are scarce, studies on related N-substituted tetrazoles provide a basis for understanding their potential. The coordination of the tetrazole ligand to the palladium catalyst is a key step in the catalytic cycle. The electronic properties of the tetrazole, influenced by the position of the methyl group, can affect the rates of oxidative addition and reductive elimination.

Heck Reaction

The Heck reaction is another fundamental carbon-carbon bond-forming reaction. Palladium complexes bearing tetrazole ligands have been investigated as catalysts for this transformation. For instance, a binuclear palladium(II) complex with 1-methyl-1H-1,2,3,4-tetrazole-5-thiol as a ligand has been shown to be an efficient catalyst for the Mizoroki-Heck coupling of aryl halides with olefins.[3] Although this study does not directly compare the performance with a this compound-based ligand, it underscores the utility of N-methylated tetrazoles in this important reaction. The difference in the coordination mode and electronic donation of the 2-methyl versus the 1-methyl isomer could lead to variations in catalyst stability, activity, and selectivity.

Performance in Cycloaddition Reactions

Tetrazoles and their derivatives are intrinsically linked to cycloaddition reactions, both in their synthesis and their application as catalysts. The [3+2] cycloaddition of nitriles with azides is a common route to 5-substituted 1H-tetrazoles. Various catalysts, including metal complexes and nanocatalysts, have been developed to improve the efficiency and selectivity of this reaction.[1]

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for key catalytic reactions are provided below.

Protocol 1: Asymmetric Aldol Reaction using a Proline-Tetrazole Catalyst

This protocol is adapted from a procedure for the asymmetric aldol reaction catalyzed by a 5-(pyrrolidin-2-yl)tetrazole derivative.[2]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ketone (5.0 mmol)

  • 5-(Pyrrolidin-2-yl)tetrazole catalyst (0.1 mmol, 10 mol%)

  • Solvent (e.g., DMF, CH3CN), anhydrous

  • Microreactor setup

Procedure:

  • Prepare a stock solution of the aromatic aldehyde (0.2 M) and the 5-(pyrrolidin-2-yl)tetrazole catalyst (0.02 M) in the chosen anhydrous solvent.

  • Prepare a stock solution of the ketone (1.0 M) in the same anhydrous solvent.

  • Set up the microreactor system with appropriate pumps and a temperature controller set to 60°C.

  • Pump the aldehyde/catalyst solution and the ketone solution into a T-mixer at appropriate flow rates to achieve the desired stoichiometry and a residence time of 10-30 minutes in the reactor coil.

  • Collect the reaction mixture at the outlet of the reactor.

  • Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NH4Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Analyze the product by ¹H NMR, ¹³C NMR, and chiral HPLC to determine the yield and enantiomeric excess.

Causality behind Experimental Choices:

  • Microreactor: The use of a microreactor allows for precise control over reaction parameters such as temperature and residence time, leading to improved reproducibility and potentially higher yields and selectivities. The high surface-area-to-volume ratio enhances heat and mass transfer.

  • Anhydrous Solvent: The absence of water is crucial in many organocatalytic reactions to prevent unwanted side reactions and catalyst deactivation.

  • Excess Ketone: Using an excess of the ketone helps to drive the reaction towards the product and can improve the yield.

  • Catalyst Loading: 10 mol% is a common starting point for organocatalyst loading; optimization may be required for different substrates.

Experimental Workflow for Asymmetric Aldol Reaction

Aldol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Prepare Aldehyde/ Catalyst Solution C Pump into T-mixer A->C B Prepare Ketone Solution B->C D React in Microreactor (60°C) C->D 10-30 min E Collect & Quench Reaction D->E F Extract & Purify E->F G Analyze Yield & ee F->G

Caption: Workflow for the asymmetric aldol reaction.

Protocol 2: Palladium-Catalyzed Heck Reaction using a Tetrazole-Based Ligand

This protocol is a general procedure for a Heck reaction and would need to be adapted for a specific tetrazole ligand.[3]

Materials:

  • Aryl halide (e.g., iodobenzene) (1.0 mmol)

  • Olefin (e.g., methyl acrylate) (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Tetrazole ligand (e.g., this compound) (0.02 mmol, 2 mol%)

  • Base (e.g., triethylamine) (1.5 mmol)

  • Solvent (e.g., DMF, acetonitrile), anhydrous

  • Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, the tetrazole ligand, and the anhydrous solvent.

  • Stir the mixture at room temperature for 15-30 minutes to allow for ligand coordination.

  • Add the aryl halide, the olefin, and the base to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and determine the yield.

Causality behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation through oxidation.

  • Ligand: The tetrazole ligand coordinates to the palladium center, stabilizing it and influencing its reactivity and selectivity. The ligand-to-metal ratio is often crucial and may require optimization.

  • Base: The base is required to neutralize the hydrogen halide (HX) that is formed during the catalytic cycle, regenerating the active Pd(0) catalyst.

  • Solvent: The choice of solvent can significantly impact the solubility of the reactants and catalyst, as well as the reaction rate. Aprotic polar solvents like DMF and acetonitrile are commonly used.

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂X OxAdd->ArPdX Coord Olefin Coordination ArPdX->Coord Olefin OlefinComplex [Ar-Pd(II)L₂(olefin)]X Coord->OlefinComplex MigIns Migratory Insertion OlefinComplex->MigIns AlkylPdX R-Pd(II)L₂X MigIns->AlkylPdX BetaHydride β-Hydride Elimination AlkylPdX->BetaHydride BetaHydride->Pd0 Product + HX RedElim Reductive Elimination BetaHydride->RedElim Base Product Substituted Olefin RedElim->Pd0 Base Base-H⁺X⁻ Reactants Ar-X + Olefin

Caption: Simplified catalytic cycle for the Heck reaction.

Summary and Future Outlook

While the available literature indicates the potential of this compound as a component of effective catalysts, a clear and quantitative comparison of its performance against other tetrazole isomers is still an area ripe for exploration. The electronic and steric differences between this compound and 1-methyltetrazole are expected to translate into distinct catalytic behaviors.

Future research should focus on systematic, head-to-head comparisons of these isomers in a variety of important organic reactions. Such studies would provide invaluable data for catalyst design and selection, enabling chemists to rationally tune the properties of tetrazole-based catalysts to achieve optimal performance in their synthetic endeavors. The development of chiral versions of this compound-containing ligands and organocatalysts also holds significant promise for advancing the field of asymmetric catalysis.

References

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A Comparative Guide to Analytical Methods for the Validation of 2-Methyltetrazole Purity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 2-Methyltetrazole purity, designed for researchers, scientists, and drug development professionals. The narrative moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically grounded understanding. Our focus is on providing self-validating systems that adhere to the highest standards of scientific integrity and regulatory expectations.

Introduction: The Criticality of this compound Purity

This compound (CAS: 16681-78-0) is a five-membered heterocyclic compound containing four nitrogen atoms.[1][2] Its unique chemical properties make it a valuable building block in medicinal chemistry, often used as a metabolically stable bioisostere for carboxylic acid groups in drug candidates.[3][4] Given its role in active pharmaceutical ingredients (APIs), ensuring the purity of this compound is not merely a quality control checkpoint; it is fundamental to the safety and efficacy of the final drug product.

Potential impurities, including positional isomers (e.g., 1-Methyltetrazole), unreacted starting materials, or by-products from synthesis, can have unintended pharmacological or toxicological effects.[5][6] Therefore, the selection and validation of an appropriate analytical method are critical. This guide compares the principal techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, framed within the context of international regulatory standards.

The Regulatory Framework: ICH Q2(R2) Guidelines

Any analytical method intended for pharmaceutical quality control must be validated to demonstrate its fitness for purpose. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for this process.[7][8] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose[8]. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

This guide will evaluate each analytical method against these core requirements.

Chromatographic Methods: Purity by Separation

Chromatographic techniques are the cornerstone of purity analysis, as they physically separate the main component from its impurities before detection and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the quality control of non-volatile or thermally labile APIs. For a polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Causality of Method Design: The analyte is separated based on its partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. This compound, being polar, will have a relatively short retention time. The mobile phase composition (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol) is optimized to achieve adequate retention and separation from potential impurities. A UV detector is suitable as the tetrazole ring system possesses a UV chromophore.

Experimental Protocol: Validated RP-HPLC Method for Purity Assay

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size. Rationale: A standard C18 column provides a good balance of retention and efficiency for small polar molecules.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid acts as a buffer to control the pH, ensuring consistent peak shape, and is compatible with mass spectrometry if LC-MS is required for impurity identification.[10]

    • Gradient: 5% B to 40% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a 50:50 mixture of water and acetonitrile at a concentration of 1.0 mg/mL. Create a working standard at 0.1 mg/mL via dilution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the same diluent to a final concentration of 0.1 mg/mL.

  • Validation Procedure:

    • Specificity: Analyze spiked samples containing known related substances (e.g., 1-Methyltetrazole, synthesis precursors) to ensure baseline separation. A PDA detector can be used to assess peak purity.[11]

    • Linearity: Prepare a series of standards covering 50% to 150% of the working concentration (e.g., 0.05 to 0.15 mg/mL). Plot the peak area against concentration and calculate the correlation coefficient (R²), which should be ≥ 0.999.

    • Accuracy & Precision: Analyze a minimum of nine determinations across three concentration levels (e.g., 80%, 100%, 120%). Accuracy is reported as percent recovery, and precision as the relative standard deviation (%RSD).[12]

    • LOD/LOQ: Determine by the signal-to-noise ratio method (S/N of 3 for LOD, S/N of 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Workflow for HPLC Purity Validation

Caption: HPLC Purity Validation Workflow

Typical Performance Data for HPLC

Parameter Typical Acceptance Criteria
Specificity Baseline resolution > 1.5 from impurities
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%

| LOQ | Typically 0.05% - 0.1% of nominal concentration |

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds. With a boiling point of approximately 171°C, this compound is well-suited for GC analysis.[5]

Causality of Method Design: The separation in GC is based on the compound's volatility and its interaction with the stationary phase. A polar stationary phase (e.g., a wax-type column) is necessary to achieve good peak shape and retention for the polar this compound molecule. Flame Ionization Detection (FID) is commonly used for organic compounds as it provides a robust, linear response over a wide concentration range.

Experimental Protocol: Validated GC-FID Method for Purity Assay

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-WAX or equivalent (e.g., PEG), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: A polar polyethylene glycol (PEG) phase provides selective interactions with the polar analyte, ensuring good retention and peak shape.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector Temperature: 220 °C. Rationale: Must be hot enough to ensure rapid volatilization without causing thermal degradation.

    • Split Ratio: 50:1. Rationale: A split injection prevents column overload and ensures sharp peaks for a concentrated sample.

    • Oven Program: Initial temp 80 °C, hold for 1 min, ramp at 10 °C/min to 200 °C, hold for 5 min.

    • Detector Temperature: 250 °C.

  • Standard and Sample Preparation: Prepare standards and samples at approximately 1.0 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Validation Procedure: Follow a similar validation strategy as outlined for HPLC (Specificity, Linearity, Accuracy, Precision, LOD/LOQ).

Workflow for GC Purity Validation

Caption: GC Purity Validation Workflow

Spectroscopic Methods: Purity by Structural Confirmation

While chromatography excels at separation, spectroscopic methods provide orthogonal information based on the molecule's intrinsic physical properties, offering definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for structural elucidation and is considered a primary ratio method of analysis. Quantitative NMR (qNMR) can determine the purity of a substance without the need for a reference standard of the analyte itself, instead using a certified internal standard.

Causality of Method Design: NMR spectroscopy measures the magnetic properties of atomic nuclei. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing a unique fingerprint of the molecule's structure. For this compound, ¹H NMR can distinguish it from its 1-Methyltetrazole isomer due to differences in the chemical shifts of the methyl protons and the tetrazole ring proton.[13] qNMR relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of an analyte peak to that of a known amount of a certified internal standard, a direct mass/mass purity can be calculated.

Experimental Protocol: Purity Determination by ¹H qNMR

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • Sample: Accurately weigh ~10 mg of this compound.

    • Internal Standard (IS): Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid, Dimethyl Sulfone). The IS must have peaks that are resolved from the analyte peaks.

    • Solvent: Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation: Dissolve both the sample and the internal standard in the same vial with a precise volume of deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse program with a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton). Rationale: A long delay ensures complete relaxation of all protons, making the signal intensity directly proportional to the molar concentration.

    • Number of Scans: Sufficient scans for a high signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing & Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved peak for the analyte (I_Analyte) and a well-resolved peak for the internal standard (I_IS).

    • Calculate the purity using the following formula: Purity (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (M_Analyte / M_IS) * (m_IS / m_Analyte) * P_IS Where: N = Number of protons for the integrated signal, M = Molar mass, m = mass, P_IS = Purity of the internal standard.

Workflow for qNMR Purity Determination

Method_Selection node_result node_result start What is the Analytical Goal? q1 Routine QC Assay for Batch Release? start->q1 q2 Characterize a new Reference Standard? start->q2 q3 Identify an Unknown Impurity? start->q3 q4 Screen for Volatile Impurities/Solvents? start->q4 hplc Use Validated HPLC-UV Method q1->hplc Yes qnmr Use Quantitative NMR (qNMR) q2->qnmr Yes lcms Use LC-MS or GC-MS for Identification q3->lcms Yes gc Use GC-FID Method q4->gc Yes

Caption: Guide for selecting the appropriate analytical method.

Conclusion

The validation of this compound purity requires a well-reasoned, multi-faceted analytical approach.

  • HPLC stands out as the most versatile and robust method for routine quality control, offering a superb balance of specificity, sensitivity, and throughput for assay and impurity determination.

  • GC is a valuable alternative, particularly for assessing volatile impurities and residual solvents, which may not be detected by HPLC.

  • NMR serves as the definitive tool for structural confirmation and the assignment of absolute purity. Its role in characterizing reference standards is indispensable for anchoring the accuracy of all other relative methods like HPLC and GC.

A comprehensive quality control strategy should leverage a combination of these techniques: HPLC as the primary workhorse for batch release, supported by NMR for the definitive characterization of reference materials and GC for targeted impurity analyses. This orthogonal approach ensures the highest level of confidence in the purity of this compound, safeguarding the quality and safety of the final pharmaceutical products.

References

  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • SIELC Technologies. Separation of 2H-Tetrazole, 5-methyl- on Newcrom R1 HPLC column.
  • PubChem. 2-methyl-2H-1,2,3,4-tetrazole.
  • Wiley SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts.
  • NIST WebBook. 2H-Tetrazole, 2-methyl-.
  • Wiley SpectraBase. This compound - Optional[MS (GC)] - Spectrum.
  • NIST WebBook. 2H-Tetrazole, 2-methyl-.
  • Pinto, D. C. G. A., et al.
  • International Journal of Research in Pharmacy and Chemistry. (2014).
  • ChemBK. This compound.
  • LCGC International.
  • Gavin Publishers.
  • Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review.
  • Chemistry LibreTexts. (2022). 2.
  • National Institutes of Health (NIH). Tetrazoles via Multicomponent Reactions.
  • ResearchGate. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
  • MDPI. (2023).

Sources

Cross-Validation of 2-Methyltetrazole as a Carboxylic Acid Bioisostere: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. One of the most successful and widely employed tactics is the use of bioisosteres—functional groups that retain the essential biological activity of the parent moiety while offering advantages in properties such as metabolic stability, lipophilicity, and oral bioavailability. Among the various bioisosteres for the ubiquitous carboxylic acid group, the tetrazole ring stands out as a particularly effective replacement.

This guide provides an in-depth technical comparison of 2-methyltetrazole with its corresponding 1-methyltetrazole isomer and the parent carboxylic acid. We will explore the nuanced differences in their physicochemical properties, metabolic stability, and the resulting implications for biological activity, supported by experimental data and detailed protocols for cross-validation. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the rational design of novel therapeutics.

The Rationale for Bioisosteric Replacement: From Carboxylic Acids to N-Methyltetrazoles

Carboxylic acids are prevalent in biologically active molecules due to their ability to act as hydrogen bond donors and acceptors, often playing a critical role in target binding.[1] However, their acidic nature can lead to poor membrane permeability, rapid metabolism (e.g., glucuronidation), and potential off-target effects.[2] The 5-substituted-1H-tetrazole moiety has emerged as a robust bioisostere for the carboxylic acid group, exhibiting a similar pKa and planar structure, which allows it to mimic the key interactions of a carboxylate anion.[1][3]

The methylation of the tetrazole ring to form 1-methyl or 2-methyl isomers introduces further modifications to the molecule's properties. The choice between the 1- and 2-substituted isomers is not trivial, as the position of the methyl group significantly influences the electronic distribution, steric profile, and metabolic stability of the resulting compound.[4] This guide will dissect these differences to provide a clear framework for their application.

Comparative Physicochemical Properties

The effectiveness of a bioisosteric replacement is heavily dependent on the resulting physicochemical properties of the new molecular entity. Here, we compare the key parameters of a hypothetical parent carboxylic acid with its this compound and 1-methyltetrazole bioisosteres.

PropertyCarboxylic Acid1-MethyltetrazoleThis compoundRationale for Differences & Impact on Drug Design
pKa ~4.2 - 4.4Not applicable (no acidic proton)Not applicable (no acidic proton)N-methylation removes the acidic proton of the tetrazole ring, which can be advantageous in reducing ionization at physiological pH and potentially improving membrane permeability. The parent 5-substituted tetrazole has a pKa of ~4.5-4.9.[3]
cLogP LowerGenerally higher than the carboxylic acidGenerally higher than the carboxylic acidThe tetrazole ring is inherently more lipophilic than a carboxylic acid.[5] The addition of a methyl group further increases lipophilicity. This can enhance membrane permeability but may also increase binding to plasma proteins.
Permeability Low to moderatePotentially higher than carboxylic acidPotentially higher than carboxylic acidIncreased lipophilicity and lack of ionization at physiological pH are expected to improve passive diffusion across biological membranes. However, factors like the desolvation penalty can sometimes lead to lower than expected permeability for tetrazoles.
Metabolic Stability Susceptible to glucuronidation and β-oxidationGenerally highGenerally highThe tetrazole ring is resistant to common metabolic pathways that affect carboxylic acids.[5] N-methylation can further block potential sites of metabolism on the tetrazole ring itself.[6]

This table presents generalized data based on established principles of bioisosterism. Actual values will vary depending on the specific molecular scaffold.

Experimental Cross-Validation Workflow

A robust cross-validation of this compound as a bioisostere requires a systematic experimental approach. The following workflow outlines the key assays for a comprehensive comparison.

Cross-Validation Workflow Cross-Validation Workflow for this compound Start Parent Carboxylic Acid Synth1 Synthesis of 1-Methyltetrazole Analog Start->Synth1 Synth2 Synthesis of this compound Analog Start->Synth2 pKa pKa Determination (for parent acid) Start->pKa LogP LogP/LogD Measurement Start->LogP Permeability Permeability Assays (PAMPA, Caco-2) Start->Permeability MetabolicStability Microsomal Stability Assay Start->MetabolicStability BindingAssay Target Binding Assay (e.g., Angiotensin II Receptor) Start->BindingAssay FunctionalAssay Cell-based Functional Assay Start->FunctionalAssay Synth1->LogP Synth1->Permeability Synth1->MetabolicStability Synth1->BindingAssay Synth1->FunctionalAssay Synth2->LogP Synth2->Permeability Synth2->MetabolicStability Synth2->BindingAssay Synth2->FunctionalAssay

Caption: A systematic workflow for the cross-validation of this compound.

Detailed Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the compounds across an artificial lipid membrane, simulating gastrointestinal absorption.[7]

Materials:

  • 96-well donor and acceptor plates

  • PVDF membrane filter plate

  • Lecithin in dodecane solution (e.g., 1%)[8]

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Test compounds and controls

Procedure:

  • Prepare the Membrane: Gently add 5 µL of the 1% lecithin in dodecane solution to each well of the donor plate membrane and allow the solvent to evaporate.[9]

  • Prepare Solutions:

    • Prepare stock solutions of test compounds and controls in DMSO.

    • Dilute the stock solutions in PBS (pH 7.4) to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is consistent (e.g., 5%).[9]

  • Load Plates:

    • Add 300 µL of PBS to each well of the acceptor plate.[9]

    • Carefully add 150 µL of the test compound solution to each well of the donor plate.[9]

  • Incubation: Assemble the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 10-20 hours) in a moist chamber.[9]

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the permeability coefficient (Pe).

Caco-2 Permeability Assay

Objective: To evaluate the permeability of compounds across a monolayer of human intestinal Caco-2 cells, which provides insights into both passive and active transport mechanisms.[10]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts in 24-well plates

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow for monolayer integrity testing

  • Test compounds and controls

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[11]

  • Monolayer Integrity: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.[11]

  • Permeability Measurement:

    • Wash the cell monolayers with pre-warmed HBSS.

    • For apical-to-basolateral (A-B) permeability, add the test compound solution to the apical side and fresh buffer to the basolateral side.

    • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral side and fresh buffer to the apical side.

    • Incubate at 37°C for a specified time (e.g., 2 hours).[10]

  • Analysis:

    • At the end of the incubation, collect samples from both compartments.

    • Quantify the compound concentration using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.

Microsomal Stability Assay

Objective: To assess the metabolic stability of the compounds in the presence of liver microsomes, providing an indication of their susceptibility to Phase I metabolism.[12]

Materials:

  • Human or other species liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds and positive controls (e.g., midazolam)

  • Acetonitrile or methanol to stop the reaction

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C.[13]

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[13]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.[13]

  • Sample Preparation: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.[12]

  • Analysis:

    • Analyze the amount of the remaining parent compound in the supernatant at each time point using LC-MS/MS.

    • Determine the rate of disappearance of the compound and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[13]

Case Study: Angiotensin II Receptor Antagonists

The development of angiotensin II receptor blockers (ARBs) for the treatment of hypertension is a classic example of the successful application of the tetrazole bioisostere concept.[1] The carboxylic acid group in early ARB candidates was replaced with a 5-substituted tetrazole, leading to improved metabolic stability and oral bioavailability.

RAAS Pathway Simplified Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI   Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII   ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction Aldosterone Secretion AT1R->Vasoconstriction ARB ARB (e.g., Losartan) with this compound ARB->AT1R Blocks Renin Renin ACE ACE

Caption: The role of ARBs with a tetrazole moiety in the RAAS pathway.

Angiotensin II Receptor Binding Assay

Objective: To determine the binding affinity of the test compounds to the angiotensin II type 1 (AT1) receptor.[14]

Materials:

  • Cell membranes prepared from cells expressing the human AT1 receptor

  • Radiolabeled ligand (e.g., [125I]Sar1,Ile8-Angiotensin II)

  • Binding buffer

  • Unlabeled competitor (e.g., losartan)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to a binding affinity constant (Ki).

Conclusion

The cross-validation of this compound as a bioisosteric replacement for a carboxylic acid is a multifaceted process that requires a thorough evaluation of physicochemical properties, metabolic stability, and biological activity. While general principles suggest that N-methylation of the tetrazole ring can offer advantages in terms of metabolic stability and membrane permeability, the specific impact of the 2-methyl substitution compared to the 1-methyl isomer and the parent carboxylic acid must be empirically determined for each new chemical series.

The experimental protocols provided in this guide offer a robust framework for conducting such a comparative analysis. By systematically evaluating each compound, researchers can make data-driven decisions to optimize their drug candidates, ultimately leading to the development of safer and more effective therapeutics. The choice between a carboxylic acid, a 1-methyltetrazole, and a this compound is a critical decision in the drug design process, and a comprehensive understanding of their respective profiles is essential for success.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Springer Protocols. (2017). Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Springer Protocols. (2014). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]

  • PubChem. (n.d.). 2-methyl-2H-1,2,3,4-tetrazole. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

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  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

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  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

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A Comparative Guide to the Efficacy of 2-Methyltetrazole Versus Other Nitrogen Heterocycles in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Nitrogen Heterocycles in Modern Medicine

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with statistical analyses revealing that over 85% of all biologically active compounds feature a heterocyclic or heteroaromatic core.[1] These structures are prevalent in a vast array of top-prescribed pharmaceuticals, from vitamins and antibiotics to anticancer agents and antihypertensives.[1][2] Their ubiquity stems from their unique ability to present a rigid, three-dimensional arrangement of functional groups, engage in specific hydrogen bonding and π-stacking interactions with biological targets, and modulate critical physicochemical properties such as solubility, lipophilicity, and metabolic stability.[3]

Among these privileged structures, the tetrazole ring has emerged as a particularly valuable pharmacophore.[4][5][6][7] Comprising a five-membered aromatic ring with four nitrogen atoms and one carbon, the tetrazole moiety is most renowned for its role as a metabolically robust bioisostere of the carboxylic acid group.[8][9][10][11] This guide provides an in-depth, objective comparison of 2-Methyltetrazole—a key N-substituted derivative—against other prominent nitrogen heterocycles. We will dissect their comparative efficacy through the lens of physicochemical properties, metabolic stability, and binding interactions, supported by experimental data and protocols to inform rational drug design.

The Tetrazole Scaffold: A Tale of Two Tautomers

The parent 1H-tetrazole is an acidic heterocycle with a pKa of approximately 4.9, comparable to that of acetic acid.[6][7] This acidity is a direct consequence of the proton on the ring's nitrogen, which can be deprotonated to form a resonance-stabilized anion. The tetrazole ring exists as two aromatic tautomers: the 1H- and 2H-isomers, with the 1H-tautomer being predominant in the solid phase.[12]

Alkylation of the tetrazole ring, for instance with a methyl group, eliminates this acidity and locks the ring into one of two distinct regioisomers: 1-Methyltetrazole or this compound. The position of this methyl group is not a trivial structural modification; it fundamentally alters the molecule's electronic distribution, steric profile, and interaction potential, making the strategic choice between isomers a critical decision in lead optimization. This guide will focus primarily on the this compound isomer, contrasting its unique properties with its regioisomeric sibling and other relevant heterocycles.

Figure 1: Tetrazole tautomers and their neutral methylated regioisomers.

Comparative Analysis of this compound

The efficacy of a molecular scaffold in drug development is determined by a combination of factors including its binding affinity, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Here, we compare this compound to other heterocycles based on the physicochemical properties that govern these outcomes.

Comparison 1: this compound vs. 1-Methyltetrazole

While structurally similar, the two regioisomers of methyltetrazole possess distinct electronic and steric properties that can lead to significant differences in biological activity.

  • Electronic Profile and Dipole Moment: The placement of the methyl group at the N2 position results in a different charge distribution across the ring compared to the N1 isomer. This directly impacts the molecule's dipole moment and its ability to interact with polar residues in a protein binding pocket. The N2-isomer often exhibits a more symmetrical charge distribution.

  • Steric Influence: The N2-methyl group projects into a different vector of space relative to the C5 substituent than an N1-methyl group. This can be leveraged to either avoid steric clashes or form favorable van der Waals contacts within a binding site, offering a tool for fine-tuning selectivity.

  • Metabolic Stability: Both isomers are generally considered metabolically stable due to the aromatic nature of the ring and the presence of four nitrogen atoms, which tend to lower the potential for oxidative metabolism by cytochrome P450 enzymes.[13][14] However, subtle differences in their interaction with metabolic enzymes can arise from their distinct electronic and steric profiles.

Table 1: Physicochemical Property Comparison of Methyltetrazole Isomers

Property1-MethyltetrazoleThis compoundRationale for Difference
Molecular Formula C₂H₄N₄C₂H₄N₄Isomers
Molar Mass 84.08 g/mol 84.08 g/mol Isomers
Boiling Point ~213 °C~171 °C[15]The difference in dipole moment and intermolecular forces affects boiling point.
Acidity (pKa) NeutralNeutralN-alkylation removes the acidic proton of the parent tetrazole.
LogP (calculated) -0.4 to -0.6-0.1 to 0.1The N2-isomer is generally slightly more lipophilic due to its electronic distribution.
Comparison 2: this compound vs. 1,2,4-Triazole

Triazoles are another class of five-membered nitrogen heterocycles widely used in medicine, particularly as antifungal agents.[16][17] The comparison with this compound highlights fundamental differences in hydrogen bonding capacity and basicity.

  • Hydrogen Bonding: This is the most critical point of differentiation. The parent 1,2,4-triazole contains an acidic N-H proton, allowing it to act as both a hydrogen bond donor and acceptor. In contrast, this compound, being fully substituted, can only function as a hydrogen bond acceptor at its sp² hybridized nitrogen atoms.[17] This dictates the types of interactions it can form with a biological target.

  • Acidity/Basicity: this compound is essentially neutral. 1,2,4-Triazole is amphoteric but generally considered weakly basic at the N4 position. This difference can influence salt formation, solubility, and interactions with acidic residues.

  • Metabolic Stability: Both ring systems are known for their high metabolic stability, a key reason for their prevalence in drug design.[17] The choice between them often depends on the specific metabolic liabilities of the rest of the molecule and the desired binding interactions.

Figure 2: Comparison of key interaction properties of different functional groups.
Comparison 3: this compound vs. Carboxylic Acid

While 1H-tetrazole is the direct acidic bioisostere of a carboxylic acid, the N-methylated derivative offers a strategic alternative when the acidity of the carboxylate is detrimental to the drug's profile.

  • Acidity and Ionization: This is the defining difference. At physiological pH (7.4), carboxylic acids are almost entirely deprotonated to form a negatively charged carboxylate. This charge is often crucial for binding to cationic residues (e.g., Arginine, Lysine) but can also hinder cell membrane permeability and increase the risk of certain toxicities.[18] this compound is neutral across the physiological pH range, which can dramatically improve oral bioavailability and CNS penetration.

  • Metabolic Stability: Carboxylic acids are susceptible to Phase II metabolic conjugation, particularly glucuronidation, which facilitates rapid excretion.[18] The tetrazole ring is highly resistant to this and other metabolic pathways, making its incorporation a common strategy to increase a drug's half-life.[8][10][13]

  • Lipophilicity: The lipophilicity of a carboxylic acid is pH-dependent. Its logP (partition coefficient of the neutral form) can be high, but its logD (distribution coefficient at a specific pH) is typically low at pH 7.4 due to ionization. This compound's lipophilicity is pH-independent, providing a more predictable ADME profile.

  • Binding Interactions: A carboxylate forms strong, directional ionic bonds and hydrogen bonds. A this compound engages in weaker, but still significant, dipole-dipole interactions and can act as a hydrogen bond acceptor. Replacing a required carboxylic acid with a this compound is unlikely to succeed unless the binding pocket can be satisfied by these alternative interactions.

Table 2: Bioisosteric Comparison at Physiological pH (7.4)

FeatureCarboxylic Acid1H-TetrazoleThis compound
Charge at pH 7.4 Anionic (-)Anionic (-)Neutral
Primary Binding Ionic Bonds, H-BondingIonic Bonds, H-BondingDipole-Dipole, H-Bonding
Metabolic Liability High (Glucuronidation)LowVery Low
Cell Permeability Low (if charged)Low (if charged)Moderate to High
pKa ~4.5~4.9[6][7]N/A (Neutral)

Experimental Protocol: In Vitro Metabolic Stability Assessment

To empirically validate the claims of metabolic stability, an in vitro assay using liver microsomes is a standard industry practice. This protocol provides a self-validating system for comparing the metabolic fate of different heterocycles.

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound-containing compounds versus their analogues.

Pillars of a Self-Validating System:

  • Positive Controls: A high-clearance compound (e.g., Verapamil, Propranolol) and a low-clearance compound (e.g., Warfarin) are run in parallel to ensure the microsomal system is functioning within expected parameters.

  • Negative Control: A reaction mixture without the NADPH cofactor is included for each test compound to measure any non-enzymatic degradation.

  • Internal Standard: A stable, non-interfering compound is added during the quenching step to normalize for variations in sample processing and instrument response.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Time-Course Sampling cluster_analysis Analysis prep_reagents Prepare Buffer, Microsomes, NADPH System, Standards pre_incubate Pre-incubate Microsomes & Test Compound prep_reagents->pre_incubate prep_compounds Prepare Test Compound & Control Stock Solutions prep_compounds->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction time_points Aliquots taken at 0, 5, 15, 30, 60 min start_reaction->time_points quench Quench Reaction (Acetonitrile + Internal Std.) time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Quantify Parent Compound, Calculate t½ & CLint lcms->data_analysis

Figure 3: Experimental workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (pH 7.4). Prepare stock solutions of test compounds, positive controls, and the internal standard in a suitable organic solvent (e.g., DMSO). Prepare the NADPH regenerating system as per the manufacturer's instructions.

  • Incubation Setup: In a 96-well plate, add the phosphate buffer and liver microsomes (e.g., human, rat; final protein concentration typically 0.5-1.0 mg/mL).

  • Pre-incubation: Add the test compound to the wells (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. The T=0 time point is taken immediately by transferring an aliquot to a separate plate containing the quenching solution.

  • Time-Point Sampling: Continue incubating at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots from the reaction plate to the quenching plate. The quenching solution should be a cold organic solvent (e.g., acetonitrile) containing the internal standard.

  • Sample Processing: Once all time points are collected, seal the quenching plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Develop a method to quantify the peak area of the parent compound relative to the peak area of the internal standard.

  • Data Analysis: For each compound, plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line from this semi-log plot is the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k. Intrinsic clearance (CLint) is then calculated using the equation: CLint (µL/min/mg protein) = (k * incubation volume) / mg of microsomal protein.[19]

Conclusion

This compound is a valuable and strategic building block in the medicinal chemist's toolkit, offering a distinct profile compared to other nitrogen heterocycles. Its primary advantages are its exceptional metabolic stability and its neutral, pH-independent character, which can significantly enhance a drug candidate's pharmacokinetic properties, particularly oral bioavailability and half-life.

It is not a universal substitute for other heterocycles. It lacks the hydrogen-bond donating capability of a triazole and the acidic, ion-pairing potential of a carboxylic acid or a 1H-tetrazole. The decision to employ a this compound should be a deliberate one, driven by the need to eliminate detrimental acidity, block a site of metabolism, or subtly modify the steric and electronic profile of a lead compound. Its efficacy lies not in mimicking other groups, but in providing a unique combination of stability and neutrality that is often essential for transforming a potent compound into a successful drug.

References

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A Senior Application Scientist's Guide to the Quantification of 2-Methyltetrazole in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in 2-Methyltetrazole Synthesis

This compound (C₂H₄N₄, MW: 84.08 g/mol ) is a pivotal nitrogen-containing heterocyclic compound, frequently employed as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] The regioselectivity of N-alkylation during tetrazole synthesis can often lead to a mixture of N-1 and N-2 isomers, making precise quantification of the desired 2-methyl isomer critical for process control, yield optimization, and ensuring the quality of the final active pharmaceutical ingredient (API).[3] Monitoring the consumption of starting materials and the formation of this compound directly within the reaction matrix provides invaluable real-time data for kinetic analysis and endpoint determination.[4]

This guide provides a comparative analysis of three robust analytical techniques for the quantification of this compound in complex reaction mixtures: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to guide your selection of the most appropriate method for your research and development needs.

Chapter 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and high separation efficiency for a wide range of analytes. For a small, polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Principle of Separation & Rationale

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), while the mobile phase is polar (e.g., water/acetonitrile). This compound, being polar, has limited interaction with the C18 stationary phase and elutes relatively quickly. The separation from other components in the reaction mixture—such as less polar starting materials or more polar byproducts—is achieved by carefully tuning the mobile phase composition. This ability to resolve analytes from a complex matrix is a key tenet of a selective and reliable analytical method.[5] UV detection is suitable as the tetrazole ring possesses a UV chromophore. For enhanced specificity, particularly in distinguishing between isomers, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard.[6]

Comparative Performance: HPLC
ParameterPerformance MetricRationale & Comments
Linearity (r²) >0.999Essential for accurate quantification across a range of concentrations.[7]
Limit of Quant. (LOQ) ~1-5 µg/mL (UV)Sufficient for monitoring typical reaction concentrations.
Precision (%RSD) < 2%Demonstrates the high reproducibility of the method.[8]
Accuracy (% Recovery) 98-102%Indicates minimal matrix effects and reliable quantification.
Analysis Time 5-10 minutesAllows for rapid feedback on reaction progress.
Experimental Protocol: RP-HPLC-UV

Objective: To quantify this compound in a reaction mixture using an external standard calibration method.

A. Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector (e.g., Waters ACQUITY, Agilent 1260).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A shorter, smaller particle column can be used for faster UPLC applications.[9]

  • Mobile Phase: Isocratic elution with 95:5 (v/v) Water (0.1% Formic Acid) : Acetonitrile. Formic acid is added to control the pH and ensure consistent peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time stability.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

B. Sample & Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Reaction Sample: At a designated time point, withdraw an aliquot (e.g., 100 µL) from the reaction vessel. Immediately quench the reaction by diluting it 1:100 in a known volume of mobile phase (e.g., 100 µL into 9.9 mL). This dilution minimizes matrix effects and brings the analyte concentration into the calibration range.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter before injection.

C. Quantification Workflow:

  • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

  • Inject the prepared reaction sample.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

  • Account for the dilution factor to determine the actual concentration in the original reaction mixture.

Workflow Diagram: HPLC Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample Reaction Aliquot Quench Quench & Dilute Sample->Quench Filter Filter (0.45 µm) Quench->Filter HPLC Inject into RP-HPLC System Filter->HPLC Detect UV Detection (210 nm) HPLC->Detect Chrom Obtain Chromatogram Detect->Chrom Calc Calculate Conc. from Peak Area Chrom->Calc Cal Generate Calibration Curve Cal->Calc Result Final Concentration in Reaction Calc->Result

Caption: Workflow for this compound quantification by HPLC.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds like this compound.

Principle of Separation & Rationale

In GC, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. As this compound is a relatively small molecule, it is amenable to GC analysis.[10] The key advantage of GC-MS is the high degree of certainty in identification. The mass spectrometer fragments the eluting compound into a predictable pattern (mass spectrum), which serves as a chemical "fingerprint."[1][11] This allows for unambiguous confirmation of this compound, even in the presence of co-eluting impurities or isomers with different fragmentation patterns.

Comparative Performance: GC-MS
ParameterPerformance MetricRationale & Comments
Specificity Very HighMS provides a unique fragmentation pattern for positive identification.
Limit of Quant. (LOQ) ~0.1-1 µg/mLGenerally more sensitive than HPLC-UV.
Precision (%RSD) < 5%Good reproducibility, slightly higher than HPLC due to sample introduction.
Accuracy (% Recovery) 95-105%An internal standard is recommended to correct for injection variability.
Analysis Time 10-20 minutesRun times are typically longer than modern UPLC methods.
Experimental Protocol: GC-MS

Objective: To quantify this compound in a reaction mixture using an internal standard method.

A. Instrumentation & Conditions:

  • GC-MS System: Standard GC with a mass selective detector (e.g., Agilent 7890/5977, Shimadzu GCMS-QP2020).[12]

  • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 1 min, ramp to 200 °C at 15 °C/min, hold for 2 min. This program ensures good separation from solvent and other reaction components.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Mode: Selected Ion Monitoring (SIM) for quantification.

    • This compound: Monitor m/z 84 (molecular ion) and a qualifier ion like m/z 56.[1]

    • Internal Standard (e.g., 1-Methylimidazole): Monitor its characteristic ions.

B. Sample & Standard Preparation:

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable internal standard (e.g., 1-Methylimidazole) in Ethyl Acetate. The IS should be absent in the sample, chromatographically resolved, and not reactive.

  • Calibration Standards: Prepare a series of this compound standards in Ethyl Acetate. To each, add a fixed amount of the IS stock solution to achieve a constant IS concentration (e.g., 20 µg/mL).

  • Reaction Sample: Withdraw an aliquot (e.g., 100 µL) from the reaction. Dilute into a known volume of Ethyl Acetate (e.g., 1 mL). Add the same fixed amount of IS stock solution as used for the standards.

  • Extraction (if necessary): If the reaction solvent is not GC-compatible (e.g., DMF, water), perform a liquid-liquid extraction into a volatile organic solvent like Ethyl Acetate.

C. Quantification Workflow:

  • Inject the calibration standards and create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Inject the prepared reaction sample.

  • Calculate the analyte/IS peak area ratio from the sample chromatogram.

  • Determine the concentration of this compound from the calibration curve and apply the dilution factor.

Workflow Diagram: GC-MS Quantification

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample Reaction Aliquot Spike Dilute & Spike with Internal Std. Sample->Spike GCMS Inject into GC-MS System Spike->GCMS Sep GC Separation GCMS->Sep Ion EI Fragmentation Sep->Ion MS MS Detection (SIM) Ion->MS Ratio Calculate Peak Area Ratio MS->Ratio Cal Generate Cal. Curve (Analyte/IS Ratio) Cal->Ratio Result Final Concentration in Reaction Ratio->Result

Caption: Workflow for this compound quantification by GC-MS.

Chapter 3: Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that quantifies analytes directly without the need for identical reference standards for calibration. The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, providing an absolute or relative measure of concentration.[13][14]

Principle of Quantification & Rationale

For qNMR, a certified internal standard of known purity and concentration is added to the sample.[15] The concentration of this compound is then determined by comparing the integral of one of its unique proton signals (e.g., the N-methyl protons) to the integral of a known signal from the internal standard. This method is exceptionally powerful as it requires no chromatographic separation and is often non-destructive. It provides structural confirmation and quantification in a single experiment.[16]

Comparative Performance: qNMR
ParameterPerformance MetricRationale & Comments
Accuracy Very HighAs a primary ratio method, it can be highly accurate.
Specificity Very HighProvides complete structural information, easily distinguishing isomers.
Precision (%RSD) < 1%Excellent precision when acquisition parameters are optimized.
Analysis Time ~15 minutesIncludes sample preparation and data acquisition.
Matrix Tolerance HighLess susceptible to matrix effects than chromatography.
Sensitivity LowerRequires higher concentrations (mg/mL range) than MS-based methods.
Experimental Protocol: ¹H qNMR

Objective: To determine the concentration of this compound in a reaction mixture using an internal standard.

A. Instrumentation & Reagents:

  • NMR Spectrometer: A well-shimmed spectrometer (≥400 MHz recommended for better resolution).

  • Deuterated Solvent: DMSO-d₆ or CDCl₃, chosen for its ability to dissolve all reaction components.

  • Internal Standard (IS): A certified standard with a simple spectrum and signals that do not overlap with the analyte. Maleic acid or 1,3,5-trimethoxybenzene are common choices.

B. Sample Preparation:

  • Prepare IS Stock Solution: Accurately weigh a precise amount of the internal standard (e.g., 20 mg of maleic acid) into a 10 mL volumetric flask and dilute to the mark with the chosen deuterated solvent.

  • Prepare Sample: In an NMR tube, combine:

    • A precisely weighed amount of the reaction mixture (e.g., 50 mg).

    • A precise volume of the IS stock solution (e.g., 500 µL).

    • Mix thoroughly.

C. NMR Acquisition & Processing:

  • Acquisition: Acquire a quantitative ¹H NMR spectrum. Crucial parameters include a long relaxation delay (D1 ≥ 5x the longest T1) to ensure full signal relaxation and a 90° pulse angle.[15]

  • Processing: Carefully phase and baseline correct the spectrum.

  • Integration: Integrate the unique signal for this compound (N-CH₃ singlet) and a well-resolved signal from the internal standard (e.g., the two olefinic protons of maleic acid).

D. Calculation: The concentration of this compound is calculated using the following formula:[13]

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS

Where:

  • C: Concentration/Purity of the analyte

  • I: Integral value

  • N: Number of protons for the integrated signal

  • MW: Molecular weight

  • m: Mass

  • P: Purity of the internal standard

Workflow Diagram: qNMR Quantification

QNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample Weigh Reaction Mixture Spike Add Certified Internal Standard Sample->Spike Dissolve Dissolve in Deuterated Solvent Spike->Dissolve NMR Acquire ¹H NMR Spectrum Dissolve->NMR Process Process Data (Phase, Baseline) NMR->Process Integrate Integrate Signals Process->Integrate Formula Apply qNMR Calculation Formula Integrate->Formula Result Final Concentration in Reaction Formula->Result

Caption: Workflow for this compound quantification by qNMR.

Chapter 4: Comparative Summary and Method Selection

Choosing the optimal analytical method depends on the specific requirements of your project, including the need for speed, sensitivity, specificity, and available instrumentation.

FeatureHPLC-UVGC-MSqNMR
Principle Chromatographic SeparationChromatographic SeparationSpectroscopy (Nuclei Count)
Specificity Good (Excellent with MS)Excellent (MS Fingerprint)Excellent (Structural Data)
Sensitivity ModerateHighLow
Throughput HighModerateLow to Moderate
Sample Prep Simple (Dilute & Shoot)More Complex (Extraction)Simple (Weigh & Dissolve)
Cost/Run LowModerateHigh (Instrument Cost)
Best For... Routine, high-throughput reaction monitoring.Confirmatory analysis, impurity profiling, trace analysis.Accurate purity assessment, structural confirmation, no reference standard needed.

Final Recommendations:

  • For rapid, routine process monitoring where throughput is key and analyte concentrations are relatively high, HPLC-UV is the most efficient and cost-effective choice.

  • For unambiguous identification and quantification , especially when dealing with complex matrices or potential isomeric impurities, GC-MS provides the necessary specificity and sensitivity.

  • For primary purity assignments of isolated material or for a definitive, calibration-free quantification in a well-defined system, qNMR is the most authoritative method.

By understanding the fundamental principles and practical considerations of these techniques, researchers can confidently select and implement the most suitable method for the robust quantification of this compound, ensuring the integrity and success of their chemical synthesis and drug development programs.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America. Retrieved from [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • de Oliveira, A. R. M. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Retrieved from [Link]

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  • NIH. (n.d.). Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. Retrieved from [Link]

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Comparing the energetic properties of 2-Methyltetrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Energetic Properties of 2-Methyltetrazole Derivatives

Introduction: The Quest for Advanced Energetic Materials

In the field of high-energy-density materials (HEDMs), the tetrazole ring system represents a foundational structure for innovation.[1][2] These five-membered heterocyclic compounds, containing four nitrogen atoms, are distinguished by their high nitrogen content and significant positive heats of formation, which are critical attributes for high-performance energetic materials.[1][3] The decomposition of tetrazole derivatives predominantly yields environmentally benign nitrogen gas (N₂), a significant advantage over traditional nitroaromatic explosives.[1][4]

The methylation of the tetrazole ring, specifically at the N-2 position to form this compound, serves as a crucial starting point for a diverse family of energetic derivatives. The introduction of various energetic functionalities, such as nitro (-NO₂), azide (-N₃), and N-oxide groups, allows for the fine-tuning of properties like density, detonation performance, and thermal stability.[3][5] This guide provides a comparative analysis of the energetic properties of this compound derivatives, supported by experimental data and computational modeling, to offer researchers and scientists a comprehensive understanding of their potential as next-generation energetic materials.

Synthesis Strategies: Building the Energetic Backbone

The synthetic pathway to energetic tetrazole derivatives is a critical aspect of their development. A common and effective method involves the [2+3] cycloaddition of a nitrile with an azide.[6] For instance, the synthesis of 5-methyltetrazole, a precursor to many of the compounds discussed herein, can be achieved through the reaction of acetonitrile with sodium azide, often catalyzed by a Lewis acid like zinc bromide.[6] Subsequent modifications, such as oxidation and salification, are employed to enhance the energetic characteristics of the parent molecule.

Experimental Protocol: Synthesis of 1-Hydroxy-5-methyltetrazole

This protocol outlines a representative two-step synthesis for 1-hydroxy-5-methyltetrazole, a key derivative with enhanced energetic properties.[6]

Step 1: Synthesis of 5-Methyltetrazole

  • Reaction Setup: In a pressure-rated vessel, combine acetonitrile and sodium azide in a 2:1 molar ratio with zinc bromide as a catalyst. Use water as the solvent.

  • Cycloaddition: Heat the mixture to elevated temperatures (e.g., 170 °C) to facilitate the [2+3] cycloaddition reaction. The high temperature is necessary due to the low reactivity of the electron-rich acetonitrile.[6]

  • Workup and Extraction: After the reaction is complete, cool the vessel. Carefully acidify the product mixture. Minimize the amount of water used during this workup, as 5-methyltetrazole has high water solubility.[6]

  • Isolation: Extract the 5-methyltetrazole product using a suitable organic solvent. An optimized stoichiometry and careful workup can lead to yields of up to 90%.[6]

Step 2: N-Oxidation to 1-Hydroxy-5-methyltetrazole

  • Oxidation Reaction: Dissolve the synthesized 5-methyltetrazole in an appropriate solvent. Add an oxidizing agent, such as Oxone®, along with a buffer like sodium phosphate dodecahydrate.

  • Isomer Formation: This reaction yields a mixture of regioisomers, primarily 1-hydroxy-5-methyltetrazole and 2-hydroxy-5-methyltetrazole.[6]

  • Purification: The desired 1-hydroxy-5-methyltetrazole can be purified and isolated from the isomeric mixture by recrystallization from a solvent system such as acetone/isohexane, achieving yields around 52%.[6]

This N-oxidation strategy is pivotal as it not only increases the molecule's density but also improves its oxygen balance, a key factor in detonation performance.[3]

G cluster_synthesis Synthesis Workflow start Acetonitrile + Sodium Azide cycloaddition [2+3] Cycloaddition (170°C, ZnBr2 catalyst) start->cycloaddition workup Acidification & Solvent Extraction cycloaddition->workup smt 5-Methyltetrazole (1) workup->smt oxidation N-Oxidation (Oxone®) smt->oxidation recrystallization Recrystallization (Acetone/i-hexane) oxidation->recrystallization hmt 1-Hydroxy-5-methyltetrazole (2) recrystallization->hmt salification Salification (Reaction with Base) hmt->salification salts Energetic Salts (Ammonium, Hydrazinium, etc.) salification->salts

Caption: General workflow for the synthesis of 1-hydroxy-5-methyltetrazole and its energetic salts.

Comparative Analysis of Energetic Properties

The ultimate utility of an HEDM is defined by a combination of key energetic properties. This section compares various this compound derivatives, benchmarking them against conventional explosives like TNT and RDX.

Density (ρ)

Density is a paramount property for energetic materials, as detonation pressure scales with the square of the density.[7] The introduction of functional groups and the formation of salts can significantly increase the crystal density. For example, the oxidation of 5-methyltetrazole (1.349 g·cm⁻³) to 1-hydroxy-5-methyltetrazole increases the density to 1.465 g·cm⁻³.[6] Further structural modifications, such as creating planar bistetrazole derivatives, can yield even higher densities, with compounds like (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) (Compound 6 ) reaching a remarkable density of 1.86 g·cm⁻³ at room temperature.[8]

Heat of Formation (HOF)

A high positive heat of formation is desirable as it contributes to the total energy released upon detonation.[1] Tetrazole derivatives are known for their high HOFs due to the large number of N-N and C-N bonds.[2] Computational methods, particularly density functional theory (DFT) using isodesmic reactions, are reliable for predicting HOFs with an accuracy often within 2 kcal/mol of experimental values.[9] The introduction of N-oxide or nitro groups further increases the HOF.[3][5]

Detonation Performance: Velocity (Vdet) and Pressure (P)

Detonation velocity and pressure are direct measures of an explosive's performance and brisance. These properties are heavily influenced by density and HOF. The oxidation of 5-methyltetrazole to 1-hydroxy-5-methyltetrazole improves the detonation velocity from 6683 m·s⁻¹ to 7343 m·s⁻¹.[6] The formation of energetic salts provides a substantial boost; the ammonium and hydrazinium salts of 1-hydroxy-5-methyltetrazole exhibit detonation velocities around 8000 m·s⁻¹, rivaling that of TNT.[6] The best-performing hydrazinium salt reaches a detonation velocity of 8109 m·s⁻¹ and a pressure of 219 kbar.[6] For comparison, the standard detonation velocity of TNT is approximately 6900 m·s⁻¹.[10] Some advanced derivatives demonstrate performance superior to RDX (Vdet ≈ 8795 m·s⁻¹), with (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) calculated to have a detonation velocity of 9017 m·s⁻¹.[8]

Thermal Stability and Sensitivity

An ideal energetic material must balance high performance with sufficient thermal stability and low sensitivity to external stimuli like impact and friction. Thermal stability is typically assessed using Differential Thermal Analysis (DTA), which determines the decomposition temperature (Td). While 5-methyltetrazole is quite stable with a Td of 254 °C, its N-hydroxy derivative begins to decompose at a lower temperature of 194 °C.[6] However, forming salts can significantly enhance stability. The guanidinium salt of 1-hydroxy-5-methyltetrazole is the most thermally robust in its series, with a decomposition temperature of 256 °C.[6] Many of these derivatives exhibit excellent insensitivity, with impact sensitivities often greater than 40 J and friction sensitivities exceeding 360 N, classifying them as insensitive explosives.[6]

Compound/DerivativeDensity (ρ) (g·cm⁻³)HOF (kJ·mol⁻¹)Vdet (m·s⁻¹)P (kbar)Td (°C)Sensitivity (Impact/Friction)Reference
TNT (Reference) 1.60-690019524015 J / 353 N[6][10][11]
RDX (Reference) 1.82+86.587503402107.5 J / 120 N[10][11]
5-Methyltetrazole1.349-6683-254-[6]
1-Hydroxy-5-methyltetrazole1.465-7343-194-[6]
Ammonium Salt of (2)1.461-798223022940 J / >360 N[6]
Hydrazinium Salt of (2)1.367-810921922440 J / >360 N[6]
Guanidinium Salt of (2)1.458-7090-25640 J / >360 N[6]
(E)-5,5'-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol)1.86-901737420115 J / 240 N[8]

Methodologies for Property Determination

The characterization of energetic materials relies on a combination of computational prediction and experimental validation. This dual approach accelerates the discovery process and provides a deeper understanding of the material's behavior.[12][13]

Computational Protocol: Predicting Energetic Performance

Computational chemistry is an indispensable tool for screening new energetic materials before attempting hazardous synthesis.[14][15]

  • Geometry Optimization: The molecular structure of the target derivative is first optimized using quantum mechanical methods, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).[9][16]

  • Heat of Formation (HOF) Calculation: The gas-phase HOF is calculated using isodesmic or isogyric reactions. This method minimizes errors by ensuring that the number and types of chemical bonds are conserved on both sides of the hypothetical reaction, allowing for the cancellation of systematic errors in the calculation.[9]

  • Crystal Density (ρ) Prediction: Predicting the crystal density is more complex as it depends on crystal packing. Methods range from Politzer's method, which correlates density with molecular surface properties, to more advanced Crystal Structure Prediction (CSP) algorithms that explore possible packing arrangements.[12][17]

  • Detonation Parameter Calculation: With the calculated HOF and density, detonation velocity (Vdet) and pressure (P) are calculated using specialized thermochemical codes like EXPLO5 or the empirical Kamlet-Jacobs equations.[6][8]

G cluster_computation Computational Prediction Workflow mol_struct Define Molecular Structure dft Quantum Chemistry (DFT Optimization) mol_struct->dft hof Calculate Heat of Formation (Isodesmic Reactions) dft->hof density Predict Crystal Density (CSP / Politzer's Method) dft->density explo5 Thermochemical Code (e.g., EXPLO5) hof->explo5 density->explo5 vdet_p Detonation Velocity (Vdet) Detonation Pressure (P) explo5->vdet_p

Caption: Workflow for the computational prediction of energetic properties.

Structure-Property Relationships

The energetic performance of this compound derivatives is governed by predictable structure-property relationships. Understanding these relationships is key to designing novel HEDMs with tailored properties.

  • N-Oxidation: As demonstrated with 1-hydroxy-5-methyltetrazole, adding an N-oxide group is a proven strategy to increase density, oxygen balance, and HOF, thereby enhancing detonation performance.[3]

  • Energetic Functional Groups: Incorporating explosophoric groups like nitro (-NO₂) or azide (-N₃) directly onto the tetrazole ring is a primary method for boosting energy output.[4][5]

  • Salification: Forming nitrogen-rich salts with cations like ammonium, hydrazinium, or guanidinium is highly effective. This strategy improves thermal stability, density, and detonation velocity by creating a dense ionic lattice with a high nitrogen content.[1][6]

  • Planarity and Conjugation: Creating larger, planar molecules, such as by linking two tetrazole rings with an ethene bridge, enhances π-stacking and intermolecular interactions. This leads to significantly higher crystal densities and, consequently, superior detonation performance.[8]

Conclusion and Future Outlook

Derivatives of this compound stand out as a highly promising class of energetic materials. Through strategic synthetic modifications—including N-oxidation, salification with nitrogen-rich bases, and the introduction of energetic functional groups—it is possible to develop compounds with properties that meet or even exceed those of conventional explosives like TNT and RDX.[6][8] Notably, many of these advanced derivatives combine high performance with desirable low sensitivity to impact and friction, addressing the critical safety requirements for modern energetic materials.

Future research will likely focus on synthesizing novel derivatives with even higher densities and more favorable oxygen balances. The continued synergy between computational screening and experimental validation will be crucial in accelerating the discovery of next-generation HEDMs that are safer, more powerful, and more environmentally sustainable.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyltetrazole

Author: BenchChem Technical Support Team. Date: January 2026

For the conscientious researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of unused materials and waste is not merely a regulatory formality but a cornerstone of a safe and responsible laboratory environment. 2-Methyltetrazole, a high-nitrogen heterocyclic compound, presents a unique set of challenges that demand a meticulous and informed approach to its disposal.[1][2] Its utility as a building block in pharmaceuticals and other materials is counterbalanced by its inherent energetic properties.[1] This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in an understanding of its chemical nature.

Section 1: The Energetic Nature of this compound - A Profile of Hazard

Understanding the "why" behind a disposal protocol is critical for its effective implementation. This compound (C₂H₄N₄) is an energy-rich molecule, a characteristic derived from its chemical structure: a five-membered ring composed of four nitrogen atoms and one carbon atom.[1][2] This high nitrogen content contributes to a significant positive heat of formation, meaning the molecule stores a large amount of energy.[3] Under certain conditions, this energy can be released rapidly, leading to explosive decomposition.[1]

The primary hazards associated with this compound are well-documented and demand respect.[4][5] It is classified as an explosive, a flammable liquid and vapor, and an irritant to the skin, eyes, and respiratory system.[4][5] The explosive hazard is particularly acute when the compound is subjected to heat, pressure, shock, or friction, or when it comes into contact with incompatible substances.[1][5]

Table 1: GHS Hazard Classification for this compound
Hazard ClassHazard Statement CodeDescriptionPictogramSignal Word
ExplosivesH201Explosive; mass explosion hazard💣Danger
Flammable LiquidsH226Flammable liquid and vapor🔥Warning
Skin Corrosion/IrritationH315Causes skin irritationWarning
Serious Eye Damage/IrritationH319Causes serious eye irritationWarning
Specific Target Organ ToxicityH335May cause respiratory irritationWarning
Data sourced from PubChem and various Safety Data Sheets.[4][5]

The causality is clear: the molecular structure that makes this compound a useful synthon also makes it inherently hazardous. Disposal procedures are therefore designed not just to eliminate waste, but to manage and contain this stored energy safely.

Section 2: Foundational Safety - PPE and Handling Protocols

Before any disposal procedure begins, establishing a robust safe handling protocol is paramount. This protocol is your first line of defense against the hazards outlined above.

Personal Protective Equipment (PPE)

Based on guidance from safety data sheets, the following PPE is mandatory when handling this compound in any capacity, including disposal:[6][7]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[6][7] This is crucial to protect against splashes and potential violent reactions.

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use and disposed of properly after handling the chemical.[7]

  • Skin and Body Protection: A flame-retardant lab coat is essential. For larger quantities or in the event of a spill, a full chemical-resistant suit may be necessary.[6][7]

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of vapors.[5][8] If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[6]

The logic behind this multi-layered PPE approach is to create redundant barriers, ensuring that in the event of an accident, exposure is minimized or eliminated entirely.

Section 3: Waste Management Workflow

The proper disposal of this compound is a systematic process. The following workflow diagram illustrates the decision points and necessary actions from waste generation to final pickup.

cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Labeling & Accumulation cluster_3 Disposal & Documentation gen This compound waste is generated (e.g., unused reagent, reaction quench) char Characterize Waste: - Pure this compound? - Contaminated with solvents? - Aqueous solution? gen->char select_cont Select a compatible, sealable waste container (e.g., glass, polyethylene) char->select_cont segregate CRITICAL: Segregate from incompatible materials (oxidizers, acids, heat sources) select_cont->segregate Store in secondary containment label_waste Label container with: 'Hazardous Waste' 'this compound' Full list of components & %'s Accumulation Start Date segregate->label_waste store Store in designated Satellite Accumulation Area (SAA). Keep container closed. label_waste->store full Is container full or approaching storage time limit? store->full request Submit waste pickup request to Environmental Health & Safety (EHS) full->request Yes pickup EHS collects waste for licensed disposal request->pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyltetrazole

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel compounds are daily necessities. Among these, nitrogen-rich heterocyclic compounds like 2-Methyltetrazole (CAS: 16681-78-0) are valuable intermediates. However, their utility is matched by significant inherent hazards. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when handling this compound. Our focus is not just on what to wear, but why you're wearing it, ensuring a culture of safety that is both understood and rigorously practiced.

The "Why": A Hazard-Based Rationale for PPE Selection

Understanding the causality behind PPE selection is the cornerstone of laboratory safety. This compound is not a benign reagent; its hazard profile is multifaceted and demands respect. The choice of each piece of protective equipment is a direct countermeasure to a specific, identified risk.

  • Primary Hazard: Mass Explosion Risk : this compound is classified as an explosive (H201), with a risk of mass explosion.[1][2] This is the most critical hazard. The energy input from shock, friction, or heat can lead to rapid, violent decomposition. While PPE cannot protect against a detonation, its proper use is part of a broader strategy to prevent the conditions that could lead to one. This includes using non-sparking tools and taking measures to prevent static discharge, which are operational extensions of the PPE mindset.[2]

  • Flammability : The compound is also a flammable liquid and vapor (H226).[1][2] This necessitates the strict avoidance of all ignition sources—sparks, open flames, and hot surfaces.[2][3] The PPE ensemble, particularly the lab coat, must be flame-resistant to provide a critical layer of protection in the event of a flash fire.

  • Health Hazards: Irritation and Exposure : this compound is a potent irritant, causing serious eye irritation (H319), skin irritation (H315), and potential respiratory irritation (H335).[1][2][4] Direct contact must be meticulously avoided, as repeated exposure can lead to chronic issues. This is the primary driver for our recommendations on gloves, eye and face protection, and respiratory safeguards.

The Core PPE Ensemble for this compound

Based on the hazard analysis, a standard PPE ensemble is mandatory for any work involving this compound. The level of respiratory and secondary protection may be escalated based on the scale and nature of the operation.

Primary Protective Layer

This layer represents the absolute minimum requirement for handling this compound at any scale.

  • Eye and Face Protection :

    • Requirement : Chemical splash goggles conforming to NIOSH (US) or EN 166 (EU) standards are mandatory.[5]

    • Causality : Due to its classification as a serious eye irritant (H319), protecting the eyes from splashes is non-negotiable.[1]

    • Escalation : A full-face shield must be worn over the goggles, especially when handling quantities greater than a few grams or during procedures with a higher risk of splashing (e.g., transfers, filtrations).[5] This provides a broader barrier against splashes and potential energetic releases.

  • Skin and Body Protection :

    • Requirement : A flame-resistant, knee-length lab coat is essential.[5] This should be worn over long pants and closed-toe shoes.

    • Causality : This directly addresses the flammability hazard (H226), providing a barrier that will not melt or ignite easily in a flash fire scenario.[2]

    • Gloves : Double-gloving with chemical-resistant nitrile gloves is the recommended starting point.[5]

    • Causality : This protects against the skin irritation hazard (H315).[4] Double-gloving provides redundancy; if the outer glove is compromised, the inner glove offers continued protection while the outer is safely removed and replaced. Always inspect gloves for tears or degradation before use.[3] For prolonged tasks, consult a glove compatibility chart, as no single material is impervious to all chemicals indefinitely.

Secondary & Respiratory Protection (Task-Dependent)

The need for respiratory protection is dictated by the specific procedure and the potential for generating aerosols, dust, or vapors.

  • Respiratory Protection :

    • Requirement : All work should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] If procedures have the potential to generate dust or aerosols (e.g., weighing solids, scraping transfers) or if engineering controls are insufficient, respiratory protection is required.[5][6]

    • Selection : For nuisance dust, an N95-rated respirator may be sufficient. For operations with a higher potential for aerosolization or if vapor concentrations are unknown, a half-mask or full-face air-purifying respirator (APR) with organic vapor/particulate combination cartridges is necessary.[7]

    • Causality : This addresses the respiratory irritation hazard (H335) by preventing the inhalation of airborne particles or vapors.[1]

    • Self-Validation : All personnel requiring respirators must be medically cleared and fit-tested annually as per OSHA regulations to ensure a proper seal and effective protection.[7]

  • Additional Barrier Protection :

    • Requirement : For larger-scale operations or those with a recognized higher risk of explosion, all work must be conducted behind a certified blast shield.[5]

    • Causality : This is a direct mitigation strategy for the primary explosion hazard (H201), providing a physical barrier to protect the researcher from projectiles and blast pressure in a worst-case scenario.[1]

Operational and Disposal Plans

Quantitative Hazard Summary

The following table summarizes the GHS classifications for this compound. The absence of established occupational exposure limits underscores the need for stringent engineering controls and a conservative approach to PPE.

Hazard ClassGHS CodeSource(s)
Explosive; mass explosion hazardH201[1][2]
Flammable liquid and vaporH226[1][2]
Causes skin irritationH315[1][2][4]
Causes serious eye irritationH319[1][2][4]
May cause respiratory irritationH335[1]
Occupational Exposure Limits (OELs)
OSHA PEL (8-hr TWA)None Established[1]
NIOSH REL (10-hr TWA)None Established[1]
ACGIH TLV (8-hr TWA)None Established[1]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Ensemble Selection cluster_2 Final Check Start Start: Handling this compound AssessScale Assess Scale & Procedure (e.g., <1g vs >1g, transfer, reaction) Start->AssessScale BasePPE Mandatory Base PPE: - Flame-Resistant Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles AssessScale->BasePPE All Scenarios AddFaceShield Add Full Face Shield BasePPE->AddFaceShield Large quantity or splash potential AddRespirator Add Air-Purifying Respirator (APR with appropriate cartridges) BasePPE->AddRespirator Aerosol/dust potential (weighing, scraping) AddBlastShield Work Behind Blast Shield BasePPE->AddBlastShield Energetic reaction or large scale work Proceed Proceed with Work BasePPE->Proceed Simple, small-scale (<1g) solution transfer in fume hood AddFaceShield->Proceed AddRespirator->Proceed AddBlastShield->Proceed Emergency_Protocol cluster_spill Spill Response cluster_fire Fire Response Incident Incident Occurs (Spill or Fire) AlertSpill Alert others & evacuate if necessary Incident->AlertSpill AlertFire Alert others & activate fire alarm Incident->AlertFire AssessSpill Assess spill size and location AlertSpill->AssessSpill MinorSpill Minor Spill (manageable by lab staff) AssessSpill->MinorSpill Small MajorSpill Major Spill (Contact EHS) AssessSpill->MajorSpill Large / Unsure SpillKit Don additional PPE: - Chemical-resistant apron - Boot covers - APR MinorSpill->SpillKit AssessFire Assess fire size AlertFire->AssessFire SmallFire Small, incipient fire (not involving 2-MTZ) AssessFire->SmallFire Small LargeFire 2-MTZ involved or fire is spreading AssessFire->LargeFire Large Extinguish Use appropriate extinguisher SmallFire->Extinguish Evacuate EVACUATE IMMEDIATELY DO NOT FIGHT FIRE LargeFire->Evacuate

Emergency Response Flowchart
  • In Case of Fire : If this compound is directly involved in a fire, the explosion risk is severe. DO NOT attempt to fight the fire. [2]Your PPE will not protect you. Your only action is to evacuate the area immediately and inform emergency responders of the specific chemicals involved.

  • In Case of a Spill : For a small, manageable spill, ensure you are wearing your full core PPE ensemble plus an air-purifying respirator. Use non-sparking tools and an inert absorbent material for cleanup. For large spills, evacuate and contact your institution's Environmental Health and Safety (EHS) department. [8]

Disposal of Contaminated PPE and Chemical Waste
  • PPE Disposal : All disposable PPE, including both pairs of gloves, must be treated as hazardous waste. Place items in a designated, sealed, and clearly labeled container for hazardous waste pickup. [5]* Chemical Waste : Unused this compound and any materials used to clean up spills must be disposed of as hazardous waste. Do not mix with other waste streams. Follow your institution's specific EHS procedures for explosive and flammable waste. [2] By integrating this hazard-aware, procedure-driven approach to PPE, you build a resilient safety culture that protects not only you but your entire research team.

References

  • PubChem. (n.d.). 2-methyl-2H-1,2,3,4-tetrazole. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). 2-methyl-2H-1,2,3,4-tetrazol-5-amine. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • MAP-LVG923 Safety Data Sheet. (n.d.). Retrieved January 10, 2026, from a source providing general guidance on chemical-resistant glove selection.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved January 10, 2026, from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved January 10, 2026, from [Link]

  • Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Retrieved January 10, 2026, from [Link]

  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, July 20). Safety Data Sheet.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved January 10, 2026, from [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. U.S. Department of Labor. Retrieved January 10, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.